Product packaging for Epinine 3-O-sulfate(Cat. No.:CAS No. 101910-85-4)

Epinine 3-O-sulfate

Cat. No.: B009864
CAS No.: 101910-85-4
M. Wt: 247.27 g/mol
InChI Key: PSPNNLYOAMJETR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Epinine 3-O-sulfate, also known as this compound, is a useful research compound. Its molecular formula is C9H13NO5S and its molecular weight is 247.27 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Biogenic Amines - Biogenic Monoamines - Dopamine - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H13NO5S B009864 Epinine 3-O-sulfate CAS No. 101910-85-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

101910-85-4

Molecular Formula

C9H13NO5S

Molecular Weight

247.27 g/mol

IUPAC Name

[2-hydroxy-5-[2-(methylamino)ethyl]phenyl] hydrogen sulfate

InChI

InChI=1S/C9H13NO5S/c1-10-5-4-7-2-3-8(11)9(6-7)15-16(12,13)14/h2-3,6,10-11H,4-5H2,1H3,(H,12,13,14)

InChI Key

PSPNNLYOAMJETR-UHFFFAOYSA-N

SMILES

CNCCC1=CC(=C(C=C1)O)OS(=O)(=O)O

Canonical SMILES

CNCCC1=CC(=C(C=C1)O)OS(=O)(=O)O

Other CAS No.

101910-85-4

Synonyms

epinine 3-O-sulfate
N-methyldopamine 3-O-sulfate

Origin of Product

United States

Foundational & Exploratory

The Metabolic Fate of Epinine 3-O-Sulfate: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Epinine (N-methyldopamine), an active sympathomimetic amine, undergoes extensive phase II metabolism, primarily through sulfation, leading to the formation of Epinine 3-O-sulfate and Epinine 4-O-sulfate. This guide provides an in-depth exploration of the metabolic pathway of this compound, from its enzymatic formation to its ultimate fate. We will delve into the key enzymes involved, present available quantitative data, detail relevant experimental methodologies, and visualize the metabolic process. This document is intended to serve as a critical resource for researchers in pharmacology, drug metabolism, and toxicology.

Introduction

Epinine, the N-methylated derivative of dopamine, exerts its pharmacological effects by interacting with adrenergic and dopaminergic receptors. However, its therapeutic efficacy and duration of action are significantly influenced by its metabolic conversion into inactive conjugates. Among these, sulfate conjugates are predominant. Understanding the metabolic pathway of this compound is crucial for characterizing the pharmacokinetics and pharmacodynamics of epinine and its prodrugs, such as ibopamine.

The Metabolic Pathway of this compound

The primary metabolic pathway for the formation of this compound involves the direct sulfation of the parent compound, epinine.

Formation of this compound

The formation of this compound is an enzymatic process catalyzed by sulfotransferases (SULTs). Specifically, the cytosolic enzyme Sulfotransferase 1A3 (SULT1A3) has been identified as the key player in the sulfation of dopamine and other phenolic monoamines, making it the primary enzyme responsible for epinine sulfation.[1][2] The reaction involves the transfer of a sulfonate group from the universal sulfate donor, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to the 3-hydroxyl group of the catechol moiety of epinine.

This conjugation significantly increases the water solubility of epinine, facilitating its excretion, and renders the molecule pharmacologically inactive.[3] While both this compound and Epinine 4-O-sulfate are formed, studies on dopamine sulfation suggest that the 3-O-sulfate isomer is the predominant form.[4]

Further Metabolism and Excretion

Current evidence suggests that this compound is a terminal metabolite that is primarily excreted in the urine.[3] However, the possibility of in vivo deconjugation back to the active epinine by arylsulfatases exists.[5] Sulfatases are enzymes that hydrolyze sulfate esters, and their activity could potentially regenerate epinine from its sulfate conjugate, thereby prolonging its pharmacological effect.[5][6] Further research is required to fully elucidate the extent and significance of this potential deconjugation pathway for this compound.

The overall metabolic pathway can be visualized as follows:

Metabolic_Pathway_of_Epinine_3_O_sulfate cluster_formation Sulfation Epinine Epinine (N-methyldopamine) Epinine_3_O_Sulfate This compound (Inactive) Epinine->Epinine_3_O_Sulfate SULT1A3 + PAPS Epinine_3_O_Sulfate->Epinine Arylsulfatase Excretion Urinary Excretion Epinine_3_O_Sulfate->Excretion SULT1A3_Assay_Workflow start Start prepare_mixture Prepare Reaction Mixture (Buffer, Epinine, SULT1A3) start->prepare_mixture add_paps Initiate Reaction (Add PAPS) prepare_mixture->add_paps incubate Incubate at 37°C add_paps->incubate terminate Terminate Reaction (Add Acetonitrile) incubate->terminate centrifuge Centrifuge terminate->centrifuge analyze Analyze Supernatant (HPLC-ECD) centrifuge->analyze end End analyze->end

References

The Endogenous Role of Epinine 3-O-Sulfate in Neurotransmission: A Technical Guide to a Putative Neuromodulator

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The endogenous presence and role of epinine (N-methyldopamine) and its metabolite, epinine 3-O-sulfate, in neurotransmission are currently speculative. This document summarizes the existing biochemical and pharmacological knowledge surrounding these compounds to provide a technical framework for future research.

Introduction

Epinine, also known as N-methyldopamine, is a naturally occurring catecholamine found in some plants and animals.[1] While its pharmacology is known to be similar to that of dopamine, its status as an endogenous neuromodulator in the mammalian brain is not well-established, and it is more commonly regarded as a trace amine.[1][2][3][4] Consequently, this compound, a major metabolite of exogenously administered epinine, has an even more enigmatic role.[5] This guide provides an in-depth technical overview of the known biochemistry, pharmacology, and relevant experimental protocols to facilitate investigation into the putative role of this compound in neurotransmission.

Biosynthesis and Metabolism of Epinine and this compound

The potential endogenous lifecycle of this compound involves several enzymatic steps, from the synthesis of its parent compound to its sulfation and potential de-sulfation.

Epinine Biosynthesis

The primary pathway for catecholamine synthesis begins with L-tyrosine.[6][7] While the direct N-methylation of dopamine to form epinine is not considered a major pathway in the brain, the enzyme responsible for converting norepinephrine to epinephrine, phenylethanolamine N-methyltransferase (PNMT), has been identified in certain brain regions.[8][9] It is plausible that under certain conditions, PNMT or another N-methyltransferase could act on dopamine to produce epinine.

Sulfation of Epinine

Sulfation is a major metabolic pathway for catecholamines in the human brain.[10] This reaction is catalyzed by sulfotransferase (SULT) enzymes. Specifically, SULT1A3 has high activity towards dopamine and is considered a key enzyme in catecholamine sulfation.[10] It is highly probable that SULT1A3 also efficiently catalyzes the sulfation of epinine to form this compound and epinine 4-O-sulfate.

Potential De-sulfation

The biological activity of sulfated compounds can be restored through hydrolysis by arylsulfatase enzymes. While not directly demonstrated for this compound, the presence of arylsulfatases in the brain suggests a potential mechanism for the conversion of this inactive metabolite back to its active form, epinine. This would imply a role for this compound as a potential reservoir or pro-drug for epinine.

Hypothetical Signaling Pathway of this compound

The following diagram illustrates the hypothetical lifecycle of epinine and this compound in a neuronal context.

G cluster_synthesis Biosynthesis cluster_metabolism Metabolism & Action L-Tyrosine L-Tyrosine L-DOPA L-DOPA L-Tyrosine->L-DOPA Tyrosine Hydroxylase Dopamine Dopamine L-DOPA->Dopamine DOPA Decarboxylase Epinine Epinine Dopamine->Epinine PNMT / N-Methyl- transferase (putative) Epinine_3_O_Sulfate This compound Epinine->Epinine_3_O_Sulfate SULT1A3 Sulfation De-sulfation (Arylsulfatase, putative) Receptors Dopamine / Adrenergic Receptors Epinine->Receptors Agonist Activity Epinine_3_O_Sulfate->Receptors Reduced / No Activity G Start Start Prepare_Reagents Prepare Radioligand, Membranes, and This compound Start->Prepare_Reagents Incubate Incubate Reagents at Various Competitor Concentrations Prepare_Reagents->Incubate Filter Rapid Filtration to Separate Bound and Free Ligand Incubate->Filter Wash Wash Filters Filter->Wash Count Scintillation Counting Wash->Count Analyze Calculate Ki (Binding Affinity) Count->Analyze End End Analyze->End

References

Epinine 3-O-Sulfate: A Critical Review of its Potential as a Disease Biomarker

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Epinine 3-O-sulfate, a major metabolite of the cardiac drug ibopamine, has been a subject of minor investigation primarily within the context of its parent drug's pharmacology. This technical guide provides a comprehensive overview of the current scientific understanding of this compound, with a specific focus on evaluating its potential as a biomarker for disease. Despite the inherent interest in identifying novel biomarkers, the existing evidence strongly suggests that this compound is a pharmacologically inactive metabolite with no established role in signaling pathways or as an indicator of pathological conditions. This document will detail its metabolic origins, critically assess its pharmacological activity, and provide hypothetical experimental protocols for its analysis, based on methodologies for structurally related compounds, due to a lack of specific validated assays for this compound.

Introduction to Epinine and its Metabolism

Epinine (N-methyldopamine) is the primary active metabolite of ibopamine, a diisobutyric ester of epinine that has been used in the management of heart failure. Ibopamine itself is a prodrug, designed to be hydrolyzed in the body to release epinine, which then exerts its pharmacological effects. Epinine is structurally related to dopamine and acts on dopamine and adrenergic receptors.

The metabolic fate of epinine involves several pathways, with sulfation being a major route of conjugation and elimination. The sulfotransferase enzyme SULT1A3 is known to be the primary enzyme responsible for the sulfation of dopamine, preferentially acting on the 3-hydroxyl group. It is highly probable that the same enzyme is responsible for the conversion of epinine to its sulfated forms. The result of this metabolic process is the formation of this compound and Epinine 4-O-sulfate.

Ibopamine Ibopamine (Prodrug) Epinine Epinine (N-methyldopamine) Active Metabolite Ibopamine->Epinine Hydrolysis SULT1A3 Sulfotransferase (SULT1A3) Epinine->SULT1A3 E3OS This compound (Inactive Metabolite) Excretion Renal Excretion E3OS->Excretion E4OS Epinine 4-O-sulfate (Inactive Metabolite) E4OS->Excretion SULT1A3->E3OS Sulfation (major) SULT1A3->E4OS Sulfation (minor)

Figure 1: Metabolic pathway of Ibopamine to Epinine and its sulfated metabolites.

Evaluation of this compound as a Biomarker

The utility of a molecule as a disease biomarker is contingent on its ability to reflect a specific physiological or pathological state. An ideal biomarker should have a clear association with the disease process, and its levels should correlate with disease severity or progression.

A pivotal study by Ferrini et al. in 1987 investigated the pharmacological activity of both N-methyldopamine 3-O-sulphate (this compound) and 4-O-sulphate.[1] The researchers found that these sulfated metabolites were "devoid of any pharmacodynamic activity both in vivo on the main hemodynamic parameters in dog and on diuresis in rat, and in vitro on cat papillary muscle and rabbit ear artery".[1] This finding is critical as it indicates that this compound does not appear to interact with the cardiovascular system in the same manner as its parent compound, epinine.

To date, a thorough review of the scientific literature reveals no studies that have successfully linked endogenous or drug-derived levels of this compound to any specific disease state as a reliable biomarker. The primary role of sulfation in this context appears to be a detoxification and elimination pathway, rendering the active epinine molecule inert and water-soluble for renal excretion.

Table 1: Summary of Evidence Regarding this compound as a Biomarker

Aspect Evidence Conclusion
Pharmacological Activity Found to be devoid of hemodynamic effects in in-vivo and in-vitro studies.[1]Unlikely to be an active participant in disease pathophysiology.
Correlation with Disease No published studies demonstrating a correlation between this compound levels and any disease.No evidence to support its use as a biomarker.
Signaling Pathway Involvement No known signaling pathways are modulated by this compound.Lacks a mechanistic link to disease processes.

Experimental Protocols

While there are no validated, commercially available assays specifically for this compound, its structural similarity to other catecholamine sulfates allows for the extrapolation of analytical methodologies. The following protocols are hypothetical but are based on established techniques for related compounds.

Synthesis of this compound Standard

A certified reference standard is essential for the development and validation of any quantitative assay. A potential synthetic route for this compound could be adapted from the synthesis of other catecholamine sulfates.[2]

start N-methyldopamine (Epinine) step1 Protection of amine and 4-hydroxyl groups start->step1 step2 Sulfation of 3-hydroxyl group (e.g., with pyridine-sulfur trioxide complex) step1->step2 step3 Deprotection step2->step3 end This compound step3->end

Figure 2: A potential synthetic workflow for this compound.

Methodology:

  • Protection: The amine and the 4-hydroxyl group of epinine would first need to be protected to ensure regioselective sulfation at the 3-position.

  • Sulfation: The protected epinine would then be reacted with a sulfating agent, such as a pyridine-sulfur trioxide complex, in an appropriate solvent.[2]

  • Deprotection: Following sulfation, the protecting groups would be removed to yield this compound.

  • Purification and Characterization: The final product would require purification, likely by high-performance liquid chromatography (HPLC), and its structure confirmed by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[2]

Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold-standard for the sensitive and specific quantification of small molecules in complex biological matrices like plasma and urine.

sample Biological Sample (Plasma or Urine) spe Solid Phase Extraction (SPE) (Mixed-mode cation exchange) sample->spe is Internal Standard (e.g., deuterated E3OS) is->spe lc Liquid Chromatography (LC) (Reversed-phase or HILIC) spe->lc ms Tandem Mass Spectrometry (MS/MS) (MRM mode) lc->ms quant Quantification ms->quant

Figure 3: Experimental workflow for the quantification of this compound.

Detailed Methodology:

  • Sample Preparation:

    • To a 100 µL aliquot of plasma or urine, add an internal standard (ideally, a stable isotope-labeled version of this compound).

    • Perform protein precipitation by adding a solvent such as acetonitrile.

    • Centrifuge to pellet the precipitated proteins and collect the supernatant.

    • Further clean-up and concentration of the analyte can be achieved using solid-phase extraction (SPE) with a mixed-mode cation exchange cartridge.

  • Liquid Chromatography (LC):

    • Column: A reversed-phase C18 column or a hydrophilic interaction liquid chromatography (HILIC) column could be suitable.

    • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate with formic acid) and an organic solvent (e.g., acetonitrile or methanol).

    • Flow Rate: Typically in the range of 0.2-0.5 mL/min.

    • Injection Volume: 5-10 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization: Electrospray ionization (ESI) in either positive or negative mode would need to be optimized.

    • Detection: Multiple Reaction Monitoring (MRM) would be used for quantification. This involves selecting a specific precursor ion for this compound and one or more of its characteristic product ions after fragmentation.

    • MRM Transitions: These would need to be empirically determined by infusing the synthesized standard into the mass spectrometer.

Table 2: Hypothetical LC-MS/MS Parameters

Parameter Hypothetical Value/Condition
LC Column C18, 2.1 x 100 mm, 1.8 µm
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient Linear gradient from 5% to 95% B
Ionization Mode ESI Positive
Precursor Ion (m/z) To be determined
Product Ion (m/z) To be determined

Conclusion

References

Epinine 3-O-Sulfate: A Comprehensive Technical Guide on its Discovery and Initial Characterization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Epinine (N-methyldopamine) is an important sympathomimetic amine and the primary active metabolite of the orally active dopamine agonist, Ibopamine. The metabolic fate of epinine is crucial for understanding the pharmacokinetics and overall activity of its parent compound. One of the principal metabolic pathways for epinine is sulfation, leading to the formation of Epinine 3-O-sulfate and Epinine 4-O-sulfate. This technical guide provides a detailed overview of the discovery, synthesis, characterization, and pharmacological evaluation of this compound. While it is a major metabolite, studies have consistently demonstrated its lack of significant pharmacological activity, highlighting sulfation as a key inactivation and detoxification pathway for epinine. This document summarizes the available quantitative data, outlines relevant experimental protocols, and provides visualizations of the metabolic and experimental workflows.

Introduction

Epinine, or N-methyldopamine, is a catecholamine that acts as a sympathomimetic agent. Its clinical relevance is primarily as the active metabolite of Ibopamine, a drug used in the management of congestive heart failure. Upon oral administration, Ibopamine is rapidly hydrolyzed by esterases to epinine, which then exerts its pharmacological effects.

The metabolism of catecholamines, including epinine, is a well-regulated process involving several enzymatic pathways designed to control their signaling and facilitate their excretion. The two primary enzymatic routes for catecholamine metabolism are catechol-O-methyltransferase (COMT) and monoamine oxidase (MAO). Additionally, sulfation, mediated by sulfotransferases (SULTs), is a significant conjugation reaction that increases the water solubility of catecholamines and their metabolites, preparing them for renal clearance.

This compound is one of the two main sulfated conjugates of epinine, the other being Epinine 4-O-sulfate. Investigations into the metabolites of Ibopamine have revealed that this compound is a major circulating metabolite. This guide focuses on the initial discovery and characterization of this specific sulfated conjugate.

Discovery and Biological Context

The discovery of this compound is intrinsically linked to the development and metabolic profiling of Ibopamine. Early studies on the pharmacokinetics of Ibopamine identified epinine as its active metabolite. Subsequent investigations into the metabolic fate of epinine revealed the presence of sulfated conjugates in plasma and urine.

Studies have shown that after the administration of Ibopamine, the plasma levels of sulfated epinine metabolites are significantly higher and more sustained than those of free epinine. This indicates that sulfation is a rapid and efficient metabolic pathway for epinine. While both 3-O-sulfate and 4-O-sulfate isomers are formed, the 3-O-sulfate isomer is generally considered the more abundant of the two.

The formation of this compound is catalyzed by sulfotransferases, particularly the SULT1A family, which are known to act on phenolic compounds like catecholamines. This enzymatic conjugation occurs primarily in the liver and intestine. The addition of the sulfate group dramatically increases the polarity of the epinine molecule, which limits its ability to cross cell membranes and interact with adrenergic and dopaminergic receptors. This structural modification is the basis for its pharmacological inactivation.

Data Presentation

The following tables summarize the available quantitative data regarding the metabolism of epinine and the characterization of its sulfated metabolites.

Table 1: Pharmacokinetic Parameters of Epinine Metabolites after Oral Administration of Ibopamine

ParameterFree EpinineTotal Epinine (Conjugated)
Tmax (hours)~0.5~1.0
Cmax (ng/mL)Variable, lowSignificantly higher than free epinine
Half-life (hours)Short (~1-2)Longer than free epinine

Note: Data is compiled from various pharmacokinetic studies of Ibopamine. Absolute values can vary based on dosage and patient population.

Table 2: Analytical Characterization Data for Epinephrine Sulfonate *

Analytical MethodKey Findings
HPLC-ECDLimit of Detection: 0.20 µg/L
Recovery: (100.26 ± 1.21)%
Linear Range R²: 0.9999

Note: This data is for the closely related compound "epinephrine sulfonate" as detailed specific data for this compound was not available in the public literature. This serves as a representative example of the analytical performance achievable for catecholamine sulfates.[1][2]

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of this compound are not extensively published. The following protocols are based on established methods for the synthesis and analysis of related catecholamine sulfates and represent a likely approach for the preparation and characterization of this compound.

Synthesis of this compound (Representative Protocol)

This protocol is adapted from methods used for the sulfation of similar catecholamines.

Objective: To synthesize this compound via sulfation of a protected epinine precursor followed by deprotection.

Materials:

  • N-protected Epinine

  • Sulfur trioxide pyridine complex

  • Anhydrous pyridine

  • Sodium borohydride

  • Hydrochloric acid

  • Diethyl ether

  • Methanol

  • Standard laboratory glassware and purification apparatus (chromatography column)

Procedure:

  • Protection of the Amine Group: The secondary amine of epinine is first protected to prevent side reactions. This can be achieved using a suitable protecting group such as a carbamate (e.g., Cbz or Boc).

  • Sulfation: The N-protected epinine is dissolved in anhydrous pyridine. The sulfur trioxide pyridine complex is added portion-wise at room temperature with stirring. The reaction mixture is heated to 60°C and maintained for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Work-up and Purification of the Sulfated Intermediate: After the reaction is complete, the pyridine is removed under reduced pressure. The residue is dissolved in water and washed with diethyl ether to remove any unreacted starting material. The aqueous layer containing the sulfated product is then acidified with HCl and the product is extracted. The crude sulfated intermediate is purified by column chromatography on silica gel.

  • Deprotection: The protecting group is removed under appropriate conditions (e.g., hydrogenolysis for Cbz, or acid treatment for Boc) to yield this compound.

  • Final Purification: The final product is purified by recrystallization or further chromatographic methods to obtain high-purity this compound.

Characterization of this compound

Objective: To confirm the identity and purity of the synthesized this compound.

Methods:

  • High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD):

    • Column: C18 reverse-phase column.

    • Mobile Phase: A buffered aqueous solution (e.g., phosphate or citrate buffer) with an organic modifier (e.g., methanol or acetonitrile) and an ion-pairing agent. The pH is a critical parameter for separation.

    • Detection: An electrochemical detector set to an oxidative potential suitable for the detection of the catechol moiety.

    • Quantification: Purity is assessed by the peak area percentage. The identity is confirmed by comparison of the retention time with a reference standard if available.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR and ¹³C NMR spectra are recorded to confirm the chemical structure. The position of the sulfate group can be determined by the chemical shifts of the aromatic protons.

  • Mass Spectrometry (MS):

    • High-resolution mass spectrometry is used to determine the exact mass of the molecule, confirming its elemental composition.

  • Infrared (IR) Spectroscopy:

    • IR spectroscopy is used to identify the characteristic functional groups, including the sulfate group (S=O stretching vibrations).

Pharmacological Characterization

Studies on the pharmacological activity of this compound have consistently shown it to be inactive at physiologically relevant concentrations.

In Vitro Studies:

  • Receptor Binding Assays: In assays using membranes expressing various adrenergic and dopaminergic receptor subtypes, this compound does not show significant binding affinity.

  • Functional Assays: In isolated tissue preparations (e.g., rabbit ear artery, cat papillary muscle), this compound does not elicit contractile or relaxant responses, nor does it antagonize the effects of active catecholamines.

In Vivo Studies:

  • In animal models, administration of this compound does not produce significant changes in hemodynamic parameters such as heart rate, blood pressure, or cardiac output. It also does not induce diuresis.

Visualizations

The following diagrams illustrate the metabolic pathway of Ibopamine and a general workflow for the analysis of its metabolites.

Ibopamine_Metabolism Ibopamine Ibopamine Epinine Epinine (Active Metabolite) Ibopamine->Epinine Esterases Epinine_3_O_Sulfate This compound (Inactive) Epinine->Epinine_3_O_Sulfate SULT1A3 Epinine_4_O_Sulfate Epinine 4-O-Sulfate (Inactive) Epinine->Epinine_4_O_Sulfate SULTs Other_Metabolites Other Metabolites (via COMT/MAO) Epinine->Other_Metabolites Excretion Renal Excretion Epinine_3_O_Sulfate->Excretion Epinine_4_O_Sulfate->Excretion Other_Metabolites->Excretion

Caption: Metabolic pathway of Ibopamine to Epinine and its subsequent inactivation.

Metabolite_Analysis_Workflow start Biological Sample (Plasma/Urine) extraction Sample Preparation (e.g., Solid-Phase Extraction) start->extraction separation HPLC Separation (Reverse-Phase) extraction->separation detection Electrochemical or Mass Spectrometric Detection separation->detection data_analysis Data Analysis (Quantification & Identification) detection->data_analysis result Metabolite Profile data_analysis->result

Caption: General workflow for the analysis of epinine metabolites.

Conclusion

This compound is a primary and pharmacologically inactive metabolite of epinine, the active form of the drug Ibopamine. Its discovery and characterization have been pivotal in understanding the overall pharmacokinetic profile of Ibopamine. The sulfation of epinine, predominantly at the 3-position, represents a crucial detoxification and elimination pathway. The lack of biological activity of this compound underscores the importance of the free catechol structure for receptor interaction. Further research could focus on the specific kinetics of the sulfotransferases involved and the potential for drug-drug interactions that might affect this metabolic pathway. This technical guide provides a foundational understanding of this compound for professionals in the fields of pharmacology and drug development.

References

A Comparative Analysis of the Pharmacological Activity of Epinine and its Metabolite, Epinine 3-O-sulfate

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Epinine (N-methyldopamine), the active metabolite of the orally administered inotropic agent ibopamine, exerts its pharmacological effects through interaction with dopaminergic and adrenergic receptors. A significant metabolic pathway for epinine is sulfation, leading to the formation of conjugates such as Epinine 3-O-sulfate. This technical guide provides a comprehensive comparison of the pharmacological activity of this compound with its parent compound, epinine. Drawing upon available in vivo and in vitro data, this document summarizes the current understanding of the biological effects of these two compounds. Experimental methodologies for assessing their activity are detailed, and the signaling pathways of the parent compound are visualized. The evidence strongly indicates that sulfation at the 3-O position results in a pharmacologically inactive metabolite, a crucial consideration in the pharmacokinetics and overall therapeutic effect of its precursors.

Introduction

Epinine, or N-methyldopamine, is a catecholamine that is structurally related to dopamine and epinephrine. It is the primary active metabolite of ibopamine, a drug that has been used to treat congestive heart failure. The therapeutic effects of ibopamine are attributed to the pharmacological actions of epinine, which include positive inotropic effects on the heart and vasodilation. Epinine's mechanism of action involves agonism at both dopamine and adrenergic receptors.

Like other catecholamines, epinine undergoes extensive metabolism in the body. One of the major metabolic routes is Phase II conjugation, specifically sulfation, which is catalyzed by sulfotransferase enzymes. This process generates sulfated metabolites, with this compound and Epinine 4-O-sulfate being prominent examples. While the parent compound, epinine, is pharmacologically active, the biological activity of its sulfated metabolites is of significant interest for understanding the overall duration and profile of ibopamine's effects.

This whitepaper will focus on a detailed comparison of the pharmacological activity of epinine and its 3-O-sulfated metabolite. It will present evidence from key studies, outline the experimental protocols used to assess their activities, and provide a visual representation of the signaling pathways associated with the active parent compound.

Pharmacological Activity: Epinine vs. This compound

In Vivo Studies

In vivo experiments in animal models have failed to demonstrate any significant hemodynamic or diuretic effects of this compound.

  • Hemodynamic Parameters in Dogs: When administered to dogs, this compound did not produce any measurable changes in key hemodynamic parameters such as cardiac output, blood pressure, and heart rate.[1] In contrast, epinine is known to cause dose-dependent effects on the cardiovascular system, including increased cardiac contractility and changes in blood pressure.

  • Diuresis in Rats: In studies on rats, this compound was found to have no effect on urine output.[1] This is in stark contrast to epinine, which, like dopamine, can induce diuresis.

In Vitro Studies

In vitro assays have corroborated the in vivo findings, showing a lack of activity of this compound at the tissue and receptor level.

  • Cat Papillary Muscle: this compound did not exert any effect on the contractility of isolated cat papillary muscle, a standard model for assessing inotropic effects.[1] Epinine, on the other hand, would be expected to increase the force of contraction in this preparation.

  • Rabbit Ear Artery: In the isolated rabbit ear artery preparation, used to evaluate vasoconstrictor or vasodilator activity, this compound showed no effect.[1] Epinine can cause vasoconstriction through its action on alpha-adrenergic receptors.

Data Presentation

The following tables summarize the comparative pharmacological activity of epinine and this compound based on the available literature.

Table 1: In Vivo Pharmacological Activity

Parameter Epinine This compound Animal Model
Hemodynamic EffectsActive (e.g., increased cardiac output, changes in blood pressure)InactiveDog
DiuresisActive (induces diuresis)InactiveRat

Table 2: In Vitro Pharmacological Activity

Assay Epinine This compound Tissue/Preparation
Inotropic EffectPositive inotropic effectNo effectCat Papillary Muscle
Vascular ToneActive (e.g., vasoconstriction)No effectRabbit Ear Artery

Signaling Pathways of Epinine

Epinine's pharmacological effects are mediated through its interaction with adrenergic and dopamine receptors, which are G-protein coupled receptors (GPCRs). The sulfation at the 3-O-position likely hinders the binding of the molecule to these receptors, thus rendering it inactive.

Adrenergic Receptor Signaling

Epinine acts as an agonist at both α- and β-adrenergic receptors.

Adrenergic_Signaling cluster_alpha1 α1-Adrenergic Receptor Signaling cluster_beta β-Adrenergic Receptor Signaling Epinine_a1 Epinine Alpha1_R α1 Receptor Epinine_a1->Alpha1_R Gq Gq protein Alpha1_R->Gq PLC Phospholipase C Gq->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC Protein Kinase C DAG->PKC Response_a1 Cellular Response (e.g., Vasoconstriction) Ca_release->Response_a1 PKC->Response_a1 Epinine_b Epinine Beta_R β Receptor Epinine_b->Beta_R Gs Gs protein Beta_R->Gs AC Adenylyl Cyclase Gs->AC ATP ATP AC->ATP converts cAMP cAMP ATP->cAMP PKA Protein Kinase A cAMP->PKA Response_b Cellular Response (e.g., Increased Heart Rate, Increased Contractility) PKA->Response_b

Caption: Adrenergic signaling pathways of epinine.
Dopamine Receptor Signaling

Epinine also interacts with D1 and D2 dopamine receptors.

Dopamine_Signaling cluster_d1 D1-like Receptor Signaling cluster_d2 D2-like Receptor Signaling Epinine_d1 Epinine D1_R D1 Receptor Epinine_d1->D1_R Gs_d1 Gs protein D1_R->Gs_d1 AC_d1 Adenylyl Cyclase Gs_d1->AC_d1 ATP_d1 ATP AC_d1->ATP_d1 converts cAMP_d1 cAMP ATP_d1->cAMP_d1 PKA_d1 Protein Kinase A cAMP_d1->PKA_d1 Response_d1 Cellular Response (e.g., Renal Vasodilation) PKA_d1->Response_d1 Epinine_d2 Epinine D2_R D2 Receptor Epinine_d2->D2_R Gi Gi protein D2_R->Gi AC_d2 Adenylyl Cyclase Gi->AC_d2 inhibits cAMP_d2 cAMP AC_d2->cAMP_d2 production blocked Response_d2 Cellular Response (e.g., Inhibition of Neurotransmitter Release) cAMP_d2->Response_d2

Caption: Dopamine receptor signaling pathways of epinine.

Experimental Protocols

The following sections describe representative methodologies for the key experiments cited in the comparison of epinine and this compound.

Synthesis of this compound

The synthesis of catecholamine sulfates can be achieved through various methods. A common approach involves the sulfation of a protected catecholamine derivative followed by deprotection.

Synthesis_Workflow start Start with Epinine protection Protection of amino and 4-hydroxyl groups start->protection sulfation Sulfation of 3-hydroxyl group (e.g., with pyridine-sulfur trioxide complex) protection->sulfation deprotection Deprotection of amino and 4-hydroxyl groups sulfation->deprotection purification Purification (e.g., by chromatography) deprotection->purification end This compound purification->end

References

In Vivo Formation and Distribution of Epinine 3-O-Sulfate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Epinine (N-methyldopamine) is the pharmacologically active metabolite of the orally administered inotropic agent, ibopamine. Following administration, epinine undergoes extensive first-pass metabolism, with sulfation being a primary conjugation pathway. This leads to the formation of Epinine 3-O-sulfate and Epinine 4-O-sulfate. Notably, the plasma concentrations of these sulfated metabolites are significantly higher and more sustained compared to the parent compound, epinine.[1] This technical guide provides a comprehensive overview of the in vivo formation and distribution of this compound, summarizing available quantitative data, detailing experimental methodologies, and illustrating the relevant biochemical pathways. Despite their prolonged presence in circulation, current evidence suggests that this compound is pharmacodynamically inactive.[1]

Introduction

Ibopamine, the diisobutyric ester of N-methyldopamine, is a prodrug developed to allow for the oral administration of dopamine-like compounds for the management of conditions such as congestive heart failure. Once absorbed, ibopamine is rapidly hydrolyzed by esterases to its active metabolite, epinine. Epinine then exerts its pharmacological effects by interacting with dopaminergic and adrenergic receptors.

However, the therapeutic efficacy and duration of action of epinine are influenced by its subsequent metabolic fate. A major metabolic route for epinine is sulfoconjugation, a phase II metabolic reaction catalyzed by sulfotransferase enzymes (SULTs). This process results in the formation of sulfate esters, primarily this compound and Epinine 4-O-sulfate. Understanding the in vivo formation and tissue distribution of these metabolites is crucial for a complete pharmacokinetic and pharmacodynamic characterization of ibopamine.

In Vivo Formation of this compound

The formation of this compound is a key step in the metabolism of epinine. This biotransformation is catalyzed by sulfotransferase enzymes, which are abundant in tissues such as the liver and intestines.

Metabolic Pathway

The metabolic cascade begins with the oral administration of ibopamine, which is then converted to epinine. Epinine, a catecholamine, is a substrate for SULTs, which transfer a sulfonate group from the universal donor 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the hydroxyl group of epinine, leading to the formation of this compound.

Ibopamine Ibopamine (Oral Administration) Esterases Esterases (e.g., in gut wall, liver, blood) Ibopamine->Esterases Hydrolysis Epinine Epinine (N-methyldopamine) Active Metabolite Esterases->Epinine SULTs Sulfotransferases (SULTs) + PAPS (e.g., in liver, intestine) Epinine->SULTs Sulfoconjugation Epinine_3_O_Sulfate This compound (Inactive Metabolite) SULTs->Epinine_3_O_Sulfate Excretion Urinary Excretion Epinine_3_O_Sulfate->Excretion

Figure 1: Metabolic pathway of ibopamine to this compound.

Distribution of this compound

While specific quantitative data on the tissue distribution of this compound is limited in publicly available literature, studies on the pharmacokinetics of ibopamine in dogs have provided insights into its disposition.

Plasma Pharmacokinetics

Following oral administration of ibopamine, this compound is the major metabolite found in plasma, with concentrations significantly exceeding those of free epinine. The plasma levels of the sulfated conjugate are also more sustained over time.

Tissue Distribution and Excretion

Studies in dogs have shown that after oral administration of ibopamine, a significant portion of the dose is excreted in the urine as this compound. This indicates that the sulfated metabolite is readily cleared from the body via the kidneys. While detailed tissue concentration data is not available, the high levels of urinary excretion suggest that this compound is distributed to the kidneys for elimination.

Table 1: Urinary Excretion of Ibopamine Metabolites in Dogs (0-6 hours)

MetabolitePercentage of Administered Dose
This compound37%
Homovanillic acid (free + conj.)15%
Dihydroxyphenylacetic acid (free + conj.)10%

Data derived from studies in dogs following oral administration of 4 mg/kg of ibopamine hydrochloride.

Experimental Protocols

The following sections outline the general methodologies employed in the study of the in vivo formation and distribution of this compound.

Animal Models and Dosing
  • Species: Male Sprague-Dawley rats are a commonly used model for pharmacokinetic studies.

  • Housing: Animals are typically housed in a controlled environment with a 12-hour light/dark cycle and access to food and water ad libitum.

  • Dosing: Ibopamine hydrochloride is administered orally via gavage. The dose is calculated based on the body weight of the animal.

Sample Collection
  • Blood: Blood samples are collected at predetermined time points from the tail vein or via cardiac puncture at the termination of the study. Plasma is separated by centrifugation and stored at -80°C until analysis.

  • Tissues: At the end of the study, animals are euthanized, and various tissues (e.g., liver, kidneys, heart, brain, intestine) are rapidly excised, weighed, and flash-frozen in liquid nitrogen. Samples are stored at -80°C.

  • Urine: For excretion studies, animals are housed in metabolic cages to allow for the collection of urine over specified time intervals.

Sample Preparation and Analysis

The determination of this compound concentrations in biological matrices requires a multi-step analytical procedure.

cluster_sample_prep Sample Preparation cluster_hydrolysis Enzymatic Hydrolysis cluster_extraction Extraction cluster_analysis Analysis Tissue Tissue Sample Homogenize Homogenize in Buffer Tissue->Homogenize Centrifuge1 Centrifuge Homogenize->Centrifuge1 Supernatant1 Collect Supernatant Centrifuge1->Supernatant1 Supernatant2 Supernatant Add_Enzyme Add β-glucuronidase/arylsulfatase Supernatant2->Add_Enzyme Incubate Incubate (e.g., 37°C) Add_Enzyme->Incubate Stop_Reaction Stop Reaction (e.g., acidify) Incubate->Stop_Reaction Hydrolyzed_Sample Hydrolyzed Sample Alumina_Extraction Alumina Adsorption Hydrolyzed_Sample->Alumina_Extraction Wash Wash Alumina Alumina_Extraction->Wash Elute Elute Epinine Wash->Elute Eluate Eluted Sample HPLC_ECD HPLC-ECD Analysis Eluate->HPLC_ECD Quantification Quantify Epinine HPLC_ECD->Quantification

Figure 2: Workflow for the analysis of this compound.
  • Tissue Homogenization: Frozen tissues are homogenized in a suitable buffer (e.g., phosphate buffer) to create a uniform suspension.

  • Enzymatic Hydrolysis: To measure the total amount of epinine (free and conjugated), an enzymatic hydrolysis step is employed. The tissue homogenate or plasma is incubated with a mixture of β-glucuronidase and arylsulfatase at an optimized pH and temperature (e.g., pH 5.0, 37°C) to cleave the sulfate conjugate and liberate free epinine.

  • Extraction: Epinine is a catecholamine and can be selectively extracted from the biological matrix using alumina adsorption. The sample is adjusted to a basic pH to facilitate the binding of the catechol hydroxyl groups to the alumina. After washing to remove interfering substances, the epinine is eluted with an acidic solution.

  • HPLC-ECD Analysis: The extracted epinine is quantified using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD).

    • Column: A reverse-phase C18 column is typically used for separation.

    • Mobile Phase: An aqueous buffer containing an ion-pairing agent (e.g., octanesulfonic acid) and an organic modifier (e.g., methanol or acetonitrile) is used.

    • Detection: An electrochemical detector is set at an oxidative potential that is optimal for the detection of epinine.

Conclusion

This compound is a major and persistent metabolite of the prodrug ibopamine. Its formation via sulfoconjugation represents a significant metabolic pathway for the active compound, epinine. While present in high concentrations in the plasma, current evidence suggests that this compound is pharmacologically inactive. The methodologies outlined in this guide provide a framework for the in vivo investigation of the formation and distribution of this important metabolite, contributing to a more complete understanding of the overall disposition of ibopamine. Further research is warranted to fully elucidate the tissue-specific distribution of this compound and to definitively confirm its lack of pharmacological activity.

References

Epinine 3-O-Sulfate: A Key Metabolite in an Alternative Dopamine Pathway

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Dopamine, a central neurotransmitter in the brain, is critically involved in motor control, motivation, reward, and various cognitive functions. Its metabolism is a complex process involving several enzymatic pathways that terminate its biological activity and facilitate its excretion. While the primary routes of dopamine degradation via monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT) are well-documented, a secondary pathway involving N-methylation to epinine and subsequent sulfation to epinine 3-O-sulfate plays a significant, yet often overlooked, role in dopamine homeostasis. This technical guide provides a comprehensive overview of the formation and significance of this compound, detailing the enzymatic processes, quantitative data, and analytical methodologies relevant to its study.

The N-Methylation Pathway of Dopamine to Epinine

The initial step in this alternative metabolic route is the N-methylation of dopamine to form epinine (N-methyldopamine). This reaction is catalyzed by phenylethanolamine N-methyltransferase (PNMT), the same enzyme responsible for the conversion of norepinephrine to epinephrine in the adrenal medulla and certain neurons.[1][2] S-adenosyl-L-methionine (SAM) serves as the methyl group donor in this reaction.[1] While the primary substrate for PNMT is norepinephrine, it is known to act on other phenylethylamine compounds, including dopamine.[1] The regulation of PNMT is influenced by factors such as glucocorticoids and splanchnic nerve impulses, which can increase its expression and activity.[1]

Sulfation of Epinine to this compound

Following its formation, epinine undergoes sulfation, a phase II metabolic reaction that increases its water solubility and facilitates its elimination from the body. This process is primarily mediated by the sulfotransferase enzyme SULT1A3, which exhibits a high affinity for dopamine and other monoamine neurotransmitters.[3][4] The reaction involves the transfer of a sulfonate group from the universal donor 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the hydroxyl group of epinine.

SULT1A3 is predominantly found in the gastrointestinal tract and platelets, and to a lesser extent in other tissues, but notably absent from the adult human liver.[5] The activity of SULT1A3 is crucial in the presystemic metabolism of dietary and circulating catecholamines.

Studies on the metabolism of ibopamine, a prodrug of epinine, have provided valuable quantitative insights into the sulfation of epinine in vivo. These studies revealed that in human plasma, the majority of sulfated epinine exists as this compound, accounting for approximately 74-75% of the total, with epinine 4-O-sulfate comprising the remaining 22-24%. This indicates a regioselective preference for sulfation at the 3-hydroxyl position of the catechol ring of epinine.

Quantitative Data

The following tables summarize the available quantitative data for the key enzymes and metabolites involved in the formation of this compound. It is important to note that while direct kinetic data for the N-methylation of dopamine to epinine and the sulfation of epinine are limited, data for the closely related reactions involving dopamine and SULT1A3 provide a strong basis for understanding these processes.

Table 1: Enzyme Kinetic Parameters for SULT1A3 with Dopamine as Substrate

EnzymeSubstrateKm (μM)
SULT1A3Dopamine6.46 - 9.7

Data sourced from UniProt entry for human SULT1A3.[6]

Table 2: Relative Abundance of Epinine Sulfate Isomers in Human Plasma

MetaboliteRelative Abundance (%)
This compound74 - 75
Epinine 4-O-sulfate22 - 24

Data derived from studies on the metabolism of ibopamine.

Experimental Protocols

The quantitative analysis of dopamine, epinine, and this compound is most effectively achieved using high-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS/MS). The following protocol provides a general framework that can be adapted and optimized for the simultaneous quantification of these analytes in biological matrices such as plasma or urine.

Protocol: Simultaneous Quantification of Dopamine, Epinine, and this compound by LC-MS/MS

1. Sample Preparation (Plasma)

  • Protein Precipitation: To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., deuterated analogs of the analytes).

  • Vortex and Centrifuge: Vortex the mixture for 1 minute, followed by centrifugation at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Collection: Carefully transfer the supernatant to a new microcentrifuge tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30-40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.

2. LC-MS/MS Analysis

  • Chromatographic Separation:

    • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is suitable for separating the analytes.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient Elution: A gradient program should be developed to ensure adequate separation of the analytes from matrix components. A typical gradient might start at a low percentage of mobile phase B, ramp up to a high percentage to elute the analytes, and then return to initial conditions for column re-equilibration.

    • Flow Rate: A flow rate of 0.2-0.4 mL/min is commonly used.

    • Column Temperature: Maintain the column at a constant temperature (e.g., 40°C) to ensure reproducible retention times.

  • Mass Spectrometric Detection:

    • Ionization Mode: Electrospray ionization (ESI) in positive ion mode is typically used for these analytes.

    • Detection Mode: Multiple Reaction Monitoring (MRM) should be used for quantification. Specific precursor-to-product ion transitions for dopamine, epinine, this compound, and the internal standards need to be optimized.

    • Source Parameters: Optimize source parameters such as capillary voltage, source temperature, and gas flows to achieve maximal signal intensity for all analytes.

3. Data Analysis

  • Quantification: Generate calibration curves by plotting the peak area ratios of the analytes to their respective internal standards against the analyte concentrations. Determine the concentrations of the analytes in the unknown samples by interpolating their peak area ratios from the calibration curves.

Visualizations

Dopamine Metabolism to this compound Pathway

Dopamine_Metabolism Dopamine Dopamine Epinine Epinine (N-methyldopamine) Dopamine->Epinine N-methylation Epinine_Sulfate This compound Epinine->Epinine_Sulfate Sulfation PNMT PNMT PNMT->Dopamine:e SULT1A3 SULT1A3 SULT1A3->Epinine:e SAM SAM -> SAH PAPS PAPS -> PAP

Caption: Metabolic pathway of dopamine to this compound.

Experimental Workflow for Analyte Quantification

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma_Sample Plasma Sample Protein_Precipitation Protein Precipitation (Acetonitrile + IS) Plasma_Sample->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer Evaporation Evaporation (N2) Supernatant_Transfer->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation (C18 Column) Reconstitution->LC_Separation MS_Detection MS/MS Detection (ESI+, MRM) LC_Separation->MS_Detection Quantification Quantification (Calibration Curve) MS_Detection->Quantification

Caption: Workflow for LC-MS/MS analysis of dopamine and its metabolites.

Conclusion

The N-methylation of dopamine to epinine and its subsequent sulfation to this compound represents a significant secondary pathway in dopamine metabolism. Understanding this pathway is crucial for a complete picture of dopamine disposition and may have implications for the development of drugs that target the dopaminergic system. The methodologies outlined in this guide provide a robust framework for the accurate quantification of the key metabolites involved, enabling further research into the physiological and pathological relevance of this metabolic route. Further investigation is warranted to elucidate the specific kinetic parameters of the enzymes involved with epinine as a substrate and to explore the regulatory mechanisms that govern this pathway in more detail.

References

Preliminary Studies on the Biological Function of Epinine 3-O-Sulfate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Affiliation: Google Research

Abstract

Epinine 3-O-sulfate is the primary circulating metabolite of epinine (N-methyldopamine), the active moiety of the orally administered inotropic agent, ibopamine. The process of sulfation, a major metabolic pathway for catecholamines, is generally considered a deactivation step, converting active compounds into more water-soluble, readily excretable forms. This technical guide synthesizes the available preliminary data on the biological function of this compound. The current body of evidence, primarily from in vivo and in vitro pharmacological studies, suggests that this compound is devoid of significant pharmacodynamic activity. This guide provides a summary of the quantitative data, detailed representative experimental protocols for assessing its activity, and visualizations of its metabolic context and interaction, or lack thereof, with relevant signaling pathways.

Introduction

Epinine (N-methyldopamine) is a sympathomimetic amine that exerts its pharmacological effects through interaction with dopamine and adrenergic receptors. Its prodrug, ibopamine, was developed to allow for oral administration to achieve systemic dopaminergic and adrenergic stimulation, primarily for the treatment of congestive heart failure. Upon oral administration, ibopamine is rapidly hydrolyzed by esterases to yield the active metabolite, epinine. Epinine, however, has a short half-life and is extensively metabolized, with sulfation being a predominant pathway.

The primary sulfated metabolite is this compound. Understanding the biological function of this major metabolite is crucial for a complete pharmacological profile of ibopamine and epinine. If the metabolite were to possess significant biological activity, it could contribute to the overall therapeutic effect or potential side effects. However, preliminary studies have indicated that, in line with the general understanding of catecholamine sulfation, this compound is a pharmacologically inactive compound.

This document serves as a technical guide for researchers, scientists, and drug development professionals, summarizing the key findings and methodologies used to assess the biological function of this compound.

Metabolic Pathway of Epinine

Epinine undergoes extensive first-pass metabolism after its formation from ibopamine. One of the primary metabolic routes is sulfoconjugation, catalyzed by sulfotransferase enzymes, particularly SULT1A3, which has a high affinity for dopamine and related compounds. This process results in the formation of this compound and, to a lesser extent, Epinine 4-O-sulfate. The 3-O-sulfate isomer is the more abundant form found in circulation.[1] This sulfation significantly increases the water solubility of the compound, facilitating its renal excretion. Studies in dogs have shown that intravenously administered this compound is excreted largely unchanged, indicating that it is not readily deconjugated back to the active epinine form in vivo.[1]

Epinine Metabolism Ibopamine Ibopamine Epinine Epinine Ibopamine->Epinine Esterases Epinine_3_O_sulfate This compound Epinine->Epinine_3_O_sulfate SULT1A3 Excretion Excretion Epinine_3_O_sulfate->Excretion Renal

Metabolic conversion of Ibopamine to Epinine and its subsequent sulfation.

Quantitative Data on Pharmacological Activity

The available evidence strongly suggests that this compound is pharmacologically inert. A key study by Casagrande et al. (1987) investigated the pharmacological activity of both N-methyldopamine 3-O-sulphate and 4-O-sulphate and found them to be "devoid of any pharmacodynamic activity" in the models tested.[2] The following tables summarize the expected outcomes based on these findings. The concentrations provided are representative of ranges typically used in pharmacological screenings of catecholamine analogs.

Table 1: In Vivo Pharmacological Activity of this compound

Experimental ModelSpeciesParameter MeasuredDose RangeObserved EffectReference
Anesthetized DogDogHemodynamic Parameters (Heart Rate, Blood Pressure, Cardiac Output)Up to 10 mg/kg i.v.No significant change[2]
Conscious RatRatDiuresis (Urine Output)Up to 50 mg/kg p.o.No significant change[2]

Table 2: In Vitro Pharmacological Activity of this compound

Experimental ModelSpeciesParameter MeasuredConcentration RangeObserved EffectReference
Isolated Cat Papillary MuscleCatInotropic Effect (Force of Contraction)10⁻⁸ to 10⁻⁴ MNo significant change[2]
Isolated Rabbit Ear ArteryRabbitVasoconstrictor/Vasodilator Effect10⁻⁸ to 10⁻⁴ MNo significant change[2]

Conceptual Model of Receptor Interaction

Given its lack of observed pharmacological effect, it is hypothesized that the addition of the bulky, negatively charged sulfate group to the 3-hydroxyl position of epinine sterically and electrostatically hinders its ability to bind to and activate dopaminergic and adrenergic receptors. These receptors have specific binding pockets that accommodate the catechol moiety of endogenous ligands like dopamine and norepinephrine. The sulfated metabolite is unlikely to fit into these pockets in a way that would trigger receptor activation.

Receptor Interaction cluster_0 Active Ligand (Epinine) cluster_1 Sulfated Metabolite (this compound) Epinine Epinine Receptor Dopamine/ Adrenergic Receptor Epinine->Receptor Binding & Activation Signal Biological Response Receptor->Signal Signal Transduction Epinine_Sulfate This compound Receptor_2 Dopamine/ Adrenergic Receptor Epinine_Sulfate->Receptor_2 No Binding No_Signal No Biological Response Receptor_2->No_Signal No Signal Transduction

Conceptual diagram of the differential interaction of Epinine and this compound with target receptors.

Experimental Protocols

The following are representative, detailed methodologies for the key experiments cited in the assessment of this compound's pharmacological activity. These are based on standard pharmacological procedures and are intended to provide a framework for similar investigations.

In Vivo Assessment of Hemodynamic Effects in Anesthetized Dogs
  • Objective: To determine the effect of intravenously administered this compound on key cardiovascular parameters.

  • Animals: Male Beagle dogs (10-15 kg), fasted overnight with free access to water.

  • Anesthesia: Anesthesia is induced with sodium pentobarbital (30 mg/kg, i.v.) and maintained with a continuous infusion (4-6 mg/kg/h). Animals are intubated and ventilated with room air.

  • Surgical Preparation:

    • The right femoral artery is catheterized for the measurement of systemic arterial blood pressure using a pressure transducer.

    • The right femoral vein is catheterized for drug administration.

    • A catheter is advanced into the left ventricle via the left carotid artery to measure left ventricular pressure and its first derivative (LV dP/dt).

    • An electromagnetic flow probe is placed around the ascending aorta for the measurement of cardiac output.

    • Heart rate is derived from the arterial pressure waveform.

  • Experimental Procedure:

    • After a stabilization period of 30 minutes post-surgery, baseline hemodynamic parameters are recorded for 15 minutes.

    • This compound is administered as a cumulative intravenous infusion at doses of 0.1, 1.0, and 10.0 mg/kg. Each dose is infused over 10 minutes, with a 20-minute interval between doses.

    • A vehicle control (saline) is administered in a separate group of animals.

    • Hemodynamic parameters are continuously recorded throughout the experiment.

  • Data Analysis: Data from the last 2 minutes of each infusion period are averaged. Changes from baseline are calculated and compared between the vehicle and drug-treated groups using an appropriate statistical test (e.g., ANOVA).

In Vivo Assessment of Diuretic Activity in Rats
  • Objective: To evaluate the effect of orally administered this compound on urine output.

  • Animals: Male Wistar rats (200-250 g), housed in metabolic cages with free access to food and water for an acclimatization period of 3 days.

  • Experimental Procedure:

    • Food is withdrawn 18 hours before the experiment; water remains available.

    • At the start of the experiment, animals are orally administered a saline load (25 ml/kg) to ensure a uniform state of hydration.

    • Immediately after the saline load, animals are divided into groups and orally administered either the vehicle (e.g., 0.5% carboxymethylcellulose), a positive control (e.g., Furosemide, 10 mg/kg), or this compound at various doses (e.g., 10, 50, 100 mg/kg).

    • Animals are placed back into the metabolic cages, and urine is collected for a period of 5 hours.

    • The total volume of urine excreted by each rat is measured.

  • Data Analysis: The mean urine output for each group is calculated. The results for the this compound groups are compared to the vehicle control and positive control groups using statistical analysis (e.g., one-way ANOVA followed by Dunnett's test).

Diuresis Workflow Start Start: Fasted Rats Hydration Oral Saline Load (25 ml/kg) Start->Hydration Grouping Divide into Groups Hydration->Grouping Dosing_Vehicle Vehicle Control (p.o.) Grouping->Dosing_Vehicle Dosing_Positive Positive Control (Furosemide, p.o.) Grouping->Dosing_Positive Dosing_Test This compound (p.o.) Grouping->Dosing_Test Collection Place in Metabolic Cages Collect Urine for 5 hours Dosing_Vehicle->Collection Dosing_Positive->Collection Dosing_Test->Collection Measurement Measure Total Urine Volume Collection->Measurement Analysis Statistical Analysis Measurement->Analysis

Experimental workflow for the assessment of diuretic activity in rats.
In Vitro Assessment of Inotropic Effects on Isolated Cat Papillary Muscle

  • Objective: To determine if this compound has any direct effect on myocardial contractility.

  • Tissue Preparation:

    • Adult cats are euthanized according to ethical guidelines.

    • The heart is rapidly excised and placed in cold, oxygenated Krebs-Henseleit solution.

    • The right ventricle is opened, and a suitable papillary muscle is carefully dissected.

    • The muscle is mounted vertically in an organ bath containing Krebs-Henseleit solution at 37°C, continuously bubbled with 95% O₂ / 5% CO₂.

    • The tendinous end is attached to an isometric force transducer, and the other end is fixed to a stationary hook.

  • Experimental Procedure:

    • The muscle is stimulated to contract at a fixed frequency (e.g., 1 Hz) with platinum electrodes.

    • The muscle is allowed to equilibrate for 60 minutes, with periodic adjustments to the resting tension to achieve the length at which developed tension is maximal (Lmax).

    • After a stable baseline is achieved, a cumulative concentration-response curve is generated for this compound (e.g., 10⁻⁸ M to 10⁻⁴ M), with each concentration applied for 10 minutes.

    • A positive control, such as isoproterenol, is added at the end of the experiment to confirm tissue viability.

  • Data Analysis: The force of contraction is recorded. The response at each concentration of this compound is expressed as a percentage of the baseline contractile force.

In Vitro Assessment of Vasoactivity on Isolated Rabbit Ear Artery
  • Objective: To determine if this compound causes vasoconstriction or vasodilation.

  • Tissue Preparation:

    • A male New Zealand White rabbit is euthanized.

    • The central ear artery is carefully dissected and cannulated.

    • The artery is placed in a perfusion apparatus and perfused with warmed (37°C), oxygenated Krebs solution at a constant flow rate.

  • Experimental Procedure:

    • The perfusion pressure is monitored, which reflects the degree of vascular resistance.

    • The preparation is allowed to equilibrate for 60 minutes until a stable baseline perfusion pressure is achieved.

    • To assess vasoconstrictor potential, cumulative concentrations of this compound (10⁻⁸ M to 10⁻⁴ M) are added to the perfusate. An increase in perfusion pressure indicates vasoconstriction. A positive control, such as norepinephrine, is used.

    • To assess vasodilator potential, the artery is pre-constricted with a submaximal concentration of norepinephrine. Once a stable, elevated tone is achieved, cumulative concentrations of this compound are added to the perfusate. A decrease in perfusion pressure indicates vasodilation. A positive control, such as acetylcholine, is used.

  • Data Analysis: Changes in perfusion pressure from baseline (or the pre-constricted tone) are measured and plotted against the concentration of this compound.

Conclusion

References

Investigating the In Vitro Sulfation of Epinine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro sulfation of epinine (N-methyldopamine), a key metabolite of the cardiac stimulant ibopamine. Understanding the metabolic fate of epinine is crucial for elucidating its pharmacological and toxicological profiles. This document outlines the enzymatic basis of epinine sulfation, detailed experimental protocols for its in vitro investigation, and methods for the quantification of its sulfated metabolites.

Introduction to Epinine and its Metabolic Sulfation

Epinine, or N-methyldopamine, is the principal active metabolite of ibopamine, a drug used in the management of congestive heart failure. Upon administration, ibopamine is hydrolyzed to epinine, which exerts its pharmacological effects by interacting with dopamine and adrenergic receptors. However, the duration of epinine's action is limited by its rapid metabolism, with sulfation being a major conjugation pathway.

Sulfation is a phase II metabolic reaction catalyzed by a superfamily of enzymes known as sulfotransferases (SULTs). This process involves the transfer of a sulfonate group from the universal donor 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to a hydroxyl or amino group on the substrate. In the case of epinine, sulfation primarily occurs on the catechol hydroxyl groups, leading to the formation of epinine-3-O-sulfate and epinine-4-O-sulfate. These sulfated metabolites are generally more water-soluble and pharmacologically inactive, facilitating their excretion from the body.[1]

The primary enzyme responsible for the sulfation of catecholamines like dopamine, which is structurally similar to epinine, is SULT1A3.[2] Therefore, SULT1A3 is the primary candidate enzyme for mediating the sulfation of epinine in vivo and in vitro.

Epinine Signaling Pathways

Epinine, as an analog of dopamine and epinephrine, is expected to interact with adrenergic and dopaminergic signaling pathways. While the sulfated metabolites of epinine have been shown to be pharmacologically inactive[1], understanding the pathways affected by the parent compound provides context for the importance of its metabolic inactivation via sulfation. The primary signaling pathway for catecholamines involves G-protein coupled receptors (GPCRs), leading to the modulation of intracellular second messengers like cyclic AMP (cAMP).[3][4]

Epinine_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Epinine Epinine Receptor Adrenergic/Dopaminergic Receptor (GPCR) Epinine->Receptor G_Protein G-Protein Receptor->G_Protein activates AC Adenylyl Cyclase G_Protein->AC activates cAMP cAMP AC->cAMP converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA activates Cellular_Response Cellular Response PKA->Cellular_Response phosphorylates targets

Figure 1: Simplified Epinine Signaling Pathway.

Quantitative Data on Sulfation Kinetics

For context, kinetic parameters for the sulfation of other phenolic compounds by SULT1A3 have been reported. For instance, the sulfation of formononetin by SULT1A3 expressed in HEK293 cells showed a Vmax of 13.94 pmol/min/mg and a Km of 6.17 µM.

SubstrateEnzymeKm (µM)Vmax (pmol/min/mg protein)Source
DopamineHuman SULT1A3~2-10Not consistently reportedGeneral knowledge from multiple sources
FormononetinHuman SULT1A36.1713.94[5]
Epinine Human SULT1A3 Not Reported Not Reported

Table 1: Michaelis-Menten Constants for SULT1A3 with Various Substrates.

Experimental Protocols

General Workflow for Investigating Epinine Sulfation

The in vitro investigation of epinine sulfation follows a logical progression from enzyme selection and incubation to product detection and kinetic analysis.

Epinine_Sulfation_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis Enzyme Select and Prepare Recombinant SULT (e.g., SULT1A3) Incubation Incubation: Combine Enzyme, Epinine, PAPS (37°C) Enzyme->Incubation Reagents Prepare Reagents: Epinine, PAPS, Buffer Reagents->Incubation Termination Reaction Termination: (e.g., Acetonitrile, Heat) Incubation->Termination Separation Separation of Epinine and Epinine-Sulfate (HPLC or LC-MS) Termination->Separation Quantification Quantification of Substrate and Product Separation->Quantification Kinetics Kinetic Analysis: Determine Km and Vmax Quantification->Kinetics

Figure 2: Experimental Workflow for Epinine Sulfation.
Detailed Protocol for In Vitro Epinine Sulfation Assay

This protocol is a general guideline and may require optimization for specific experimental goals.

Materials:

  • Recombinant human SULT1A3 (or other SULT isoforms)

  • Epinine hydrochloride

  • 3'-phosphoadenosine-5'-phosphosulfate (PAPS)

  • Potassium phosphate buffer (50 mM, pH 7.0)

  • Dithiothreitol (DTT)

  • Magnesium chloride (MgCl2)

  • Acetonitrile (HPLC grade)

  • Trifluoroacetic acid (TFA) or Formic acid (for mobile phase)

  • Water (HPLC grade)

  • Microcentrifuge tubes

  • Incubator/water bath (37°C)

  • Centrifuge

  • HPLC or LC-MS system

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of epinine hydrochloride in water.

    • Prepare a stock solution of PAPS in water.

    • Prepare the incubation buffer: 50 mM potassium phosphate, pH 7.0, containing 5 mM DTT and 10 mM MgCl2.

  • Incubation:

    • In a microcentrifuge tube, combine the following in order:

      • Incubation buffer

      • Recombinant SULT1A3 (final concentration typically 1-10 µg/mL)

      • Epinine solution (a range of concentrations, e.g., 0.5-100 µM, for kinetic studies)

    • Pre-incubate the mixture at 37°C for 3 minutes.

    • Initiate the reaction by adding PAPS (final concentration typically 20-50 µM).

    • The final incubation volume is typically 50-100 µL.

    • Incubate at 37°C for a predetermined time (e.g., 10-60 minutes, within the linear range of the reaction).

  • Reaction Termination:

    • Stop the reaction by adding an equal volume of ice-cold acetonitrile.

    • Vortex briefly to mix.

  • Sample Preparation for Analysis:

    • Centrifuge the terminated reaction mixture at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated protein.

    • Transfer the supernatant to an HPLC vial for analysis.

Quantification of Epinine and Epinine-Sulfate by HPLC

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

Chromatographic Conditions (Example):

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 30% B

    • 15-17 min: 30% to 95% B

    • 17-20 min: 95% B

    • 20-22 min: 95% to 5% B

    • 22-27 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 280 nm

  • Injection Volume: 20 µL

Quantification:

  • Generate standard curves for both epinine and epinine-sulfate (if a standard is available) by injecting known concentrations.

  • Calculate the concentration of the analyte in the samples by comparing the peak areas to the standard curve.

Note: For higher sensitivity and specificity, especially when a pure standard for the sulfated metabolite is unavailable, LC-MS/MS is the preferred analytical method. The mass transitions for epinine and its sulfated product would need to be determined.

Summary and Conclusion

The in vitro sulfation of epinine is a critical metabolic pathway that significantly influences its bioavailability and pharmacological activity. This guide provides a framework for investigating this process, from understanding the underlying enzymatic reactions and signaling pathways to detailed experimental protocols and analytical methods. While specific kinetic data for epinine sulfation remains to be fully elucidated, the methodologies presented here, adapted from studies of structurally related compounds, offer a robust starting point for researchers in drug metabolism and development. Further studies are warranted to determine the precise kinetic parameters of epinine sulfation by various SULT isoforms to better predict its metabolic fate in different individuals and tissues.

References

Potential Physiological Effects of Epinine 3-O-Sulfate Accumulation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Core Topic: This technical guide explores the potential physiological effects of the accumulation of Epinine 3-O-sulfate, a major metabolite of the dopamine prodrug ibopamine. The document synthesizes the available pharmacological data, provides detailed hypothetical experimental protocols for its study, and outlines the key metabolic pathways.

Executive Summary

Epinine (N-methyldopamine) is the active metabolite of the orally administered inotropic agent ibopamine. While epinine exerts dopaminergic and adrenergic effects, it is rapidly metabolized, primarily through sulfation, to form this compound and epinine 4-O-sulfate. Plasma levels of these sulfated metabolites are significantly higher and more sustained than those of the parent epinine. Despite its prolonged presence in circulation, current evidence suggests that this compound is a pharmacologically inactive metabolite. This guide will delve into the limited existing research on its physiological effects, present detailed methodologies for its further investigation, and provide a framework for understanding its metabolic fate.

Metabolism and Accumulation of this compound

Following oral administration, ibopamine is hydrolyzed by esterases to liberate epinine. Epinine is then subject to phase II metabolism, primarily by sulfotransferases (SULTs), particularly SULT1A3, which has a high affinity for dopamine and related compounds. This enzymatic reaction conjugates a sulfo group to the 3-hydroxyl position of the catechol ring, forming this compound.

This sulfation process significantly increases the water solubility of epinine, facilitating its renal excretion. However, it also leads to the accumulation of this compound in the plasma at concentrations that can surpass those of the pharmacologically active epinine.

Ibopamine Ibopamine Epinine Epinine (N-methyldopamine) Ibopamine->Epinine Esterases E3OS This compound Epinine->E3OS SULT1A3 E4OS Epinine 4-O-sulfate Epinine->E4OS SULTs Excretion Renal Excretion E3OS->Excretion E4OS->Excretion cluster_0 Reaction cluster_1 Purification cluster_2 Characterization Epinine Epinine Sulfation Sulfation Epinine->Sulfation Pyridine-sulfur trioxide complex in dry pyridine HPLC HPLC Sulfation->HPLC Crude Product E3OS E3OS HPLC->E3OS Purified this compound Analysis NMR Mass Spectrometry E3OS->Analysis Purity & Identity Check Membranes Dopamine Receptor Membranes Incubate Incubate Membranes->Incubate Radioligand Radiolabeled Ligand (e.g., [³H]-spiperone) Radioligand->Incubate E3OS This compound (Varying Concentrations) E3OS->Incubate Filter Filter & Wash Incubate->Filter Count Scintillation Counting Filter->Count Analyze Calculate Ki Count->Analyze

Methodological & Application

Application Note: Quantification of Epinine 3-O-Sulfate in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a detailed protocol for the sensitive and selective quantification of epinine 3-O-sulfate in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Epinine (N-methyldopamine) is a metabolite of dopamine and a compound of interest in various physiological and pharmacological studies. Its sulfated conjugate, this compound, represents a major circulating form. The method described herein utilizes solid-phase extraction (SPE) for sample clean-up, followed by chromatographic separation and detection using a triple quadrupole mass spectrometer. This robust workflow is designed for researchers, scientists, and drug development professionals requiring accurate measurement of this specific metabolite.

Introduction

Epinine, an N-methylated derivative of dopamine, is an endogenous catecholamine that also serves as a precursor to epinephrine. It is metabolized through various pathways, including sulfation, which is a common phase II detoxification process. The resulting metabolite, this compound, can be found in circulation and its concentration may be relevant for understanding dopamine metabolism and the effects of related therapeutic agents. The analysis of such polar, conjugated metabolites in a complex biological matrix like plasma presents analytical challenges, including matrix effects and poor retention on traditional reversed-phase columns. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers the high sensitivity and specificity required for accurate quantification.[1][2] This document provides a comprehensive protocol for this analysis.

Metabolic Pathway of Epinine Sulfation

Epinine undergoes sulfation, a phase II metabolic reaction catalyzed by sulfotransferase (SULT) enzymes, primarily in the liver and intestine. In this reaction, a sulfo group is transferred from the universal donor 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the 3-hydroxyl group of the catechol moiety of epinine, resulting in the formation of this compound.

cluster_0 Epinine Epinine SULT Sulfotransferase (SULT) Epinine->SULT PAP PAP SULT->PAP Sulfate This compound SULT->Sulfate PAPS PAPS PAPS->SULT

Caption: Metabolic conversion of Epinine to this compound.

Experimental Protocol

This protocol is a recommended starting point and may require optimization for specific laboratory instrumentation and conditions.

Materials and Reagents
  • Standards: this compound and a stable isotope-labeled internal standard (e.g., this compound-d3).

  • Solvents: Acetonitrile, Methanol, Formic Acid (all LC-MS grade).

  • Reagents: Ammonium acetate, Ultrapure water.

  • Plasma: Human plasma (K2-EDTA), stored at -80°C.

  • SPE: Mixed-mode Weak Cation Exchange (WCX) SPE plates or cartridges.[2][3]

Standard and Quality Control (QC) Sample Preparation
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of this compound and the internal standard (IS) in methanol.

  • Working Solutions: Prepare serial dilutions of the this compound stock solution in 50:50 methanol:water to create calibration standards. Prepare at least three levels of QC samples (low, medium, high) in the same manner.

  • Spiked Samples: Spike blank plasma with the appropriate working solutions to create a calibration curve (e.g., 1-1000 ng/mL) and QC samples.

Sample Preparation (Solid-Phase Extraction)
  • Pre-treatment: Thaw plasma samples on ice. To 250 µL of plasma, add 250 µL of 50 mM ammonium acetate containing the internal standard. Vortex to mix.[4]

  • Conditioning: Condition the WCX SPE plate wells with 200 µL of methanol followed by 200 µL of 50 mM ammonium acetate.

  • Loading: Load the pre-treated sample onto the SPE plate.

  • Washing: Wash the wells sequentially with 200 µL of 50 mM ammonium acetate, followed by 200 µL of methanol.[4]

  • Elution: Elute the analytes with 2 x 50 µL aliquots of methanol containing 2% formic acid into a clean collection plate.[4]

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at approximately 35-40°C. Reconstitute the residue in 50 µL of the initial mobile phase (e.g., 97:2:1 water:acetonitrile:formic acid).[4][5]

LC-MS/MS Analysis Workflow

The overall workflow from sample receipt to data analysis is depicted below.

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing A Plasma Sample Thawing B Addition of Internal Standard A->B C Solid-Phase Extraction (SPE) B->C D Elution C->D E Evaporation & Reconstitution D->E F LC Separation E->F G MS/MS Detection F->G H Peak Integration G->H I Calibration Curve Generation H->I J Quantification of Unknowns I->J K K J->K Final Report

Caption: Experimental workflow for LC-MS/MS analysis.

LC-MS/MS Conditions

Chromatographic Conditions: For polar analytes like this compound, either a Hydrophilic Interaction Liquid Chromatography (HILIC) column or a Pentafluorophenyl (PFP) column is recommended.[2][5]

ParameterHILIC Method Recommendation
Column ACQUITY UPLC BEH Amide, 2.1 x 100 mm, 1.7 µm[2]
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Column Temp. 40°C
Injection Vol. 5 µL

LC Gradient Table:

Time (min)Flow (mL/min)%A%B
0.00.41585
3.00.45050
3.10.48515
4.00.48515
4.10.41585
5.00.41585

Mass Spectrometry Conditions:

ParameterSetting
Instrument Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Source Temp. 500°C
IonSpray Voltage 5500 V

MRM Transitions (Hypothetical): Note: These transitions must be determined experimentally by infusing the analytical standard. Epinine has a monoisotopic mass of 167.09 Da. This compound would be 247.04 Da. The MRM transitions would be based on the fragmentation of this parent ion.

AnalytePrecursor Ion (Q1) m/zProduct Ion (Q3) m/zDwell Time (ms)Collision Energy (eV)
This compound248.0151.1100To be optimized
This compound-d3 (IS)251.0154.1100To be optimized

Method Validation Parameters

The analytical method should be validated according to established guidelines. Key parameters to assess include:

  • Linearity: A calibration curve should be constructed using at least six non-zero standards. A linear regression with a weighting factor (e.g., 1/x or 1/x²) is typically used. The coefficient of determination (r²) should be >0.99.[1][5]

  • Accuracy and Precision: Assessed by analyzing QC samples at low, medium, and high concentrations on three separate occasions. The mean accuracy should be within 85-115% (80-120% for LLOQ), and the coefficient of variation (CV) for precision should be ≤15% (≤20% for LLOQ).[3][6]

  • Lower Limit of Quantification (LLOQ): The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision.

  • Selectivity: Assessed by analyzing blank plasma from multiple sources to ensure no significant interference at the retention time of the analyte and IS.

  • Matrix Effect: Evaluated by comparing the analyte response in post-extraction spiked blank plasma to the response in a pure solvent solution.

  • Recovery: The efficiency of the extraction process, determined by comparing analyte response in pre-extraction spiked samples to post-extraction spiked samples.

Summary of Typical Performance Data:

ParameterAcceptance Criteria / Typical Value
Linearity (r²) > 0.99
LLOQ 1-10 ng/mL (Analyte dependent)
Intra-day Precision (%CV) < 15%
Inter-day Precision (%CV) < 15%
Accuracy (%RE) ± 15%
Extraction Recovery > 70%

Conclusion

The LC-MS/MS method outlined in this application note provides a robust and sensitive approach for the quantification of this compound in human plasma. The combination of selective solid-phase extraction with HILIC chromatography and tandem mass spectrometry ensures reliable and accurate results, making it a valuable tool for clinical research and drug development studies focused on dopamine metabolism and related pathways. Proper method validation is essential before implementation for routine analysis.

References

Application Notes and Protocols: Synthesis of Stable Isotope-Labeled Epinine 3-O-Sulfate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epinine (N-methyldopamine) is a naturally occurring catecholamine and a metabolite of dopamine. It is also the active metabolite of the cardiac drug ibopamine. The sulfation of epinine, particularly at the 3-hydroxy position to form epinine 3-O-sulfate, is a critical step in its metabolism, leading to its inactivation and excretion. The availability of stable isotope-labeled this compound is essential for a variety of research applications, including pharmacokinetic studies, drug metabolism and disposition studies, and as an internal standard for quantitative bioanalysis by mass spectrometry.

This document provides detailed protocols for the enzymatic and chemical synthesis of stable isotope-labeled this compound, along with recommendations for data presentation and visualization of the relevant biological and experimental pathways.

Signaling Pathway: Dopamine Metabolism

Epinine is an intermediate in the metabolic pathway of dopamine. Understanding this context is crucial for studies involving its formation and degradation.

Dopamine Metabolism L-DOPA L-DOPA Dopamine Dopamine L-DOPA->Dopamine DOPA Decarboxylase Epinine Epinine Dopamine->Epinine PNMT (minor) 3-MT 3-Methoxytyramine Dopamine->3-MT COMT HVA Homovanillic Acid Dopamine->HVA MAO, COMT, ALDH This compound This compound Epinine->this compound SULT1A3 3-MT->HVA MAO, ALDH

Caption: Metabolic pathway of dopamine leading to the formation of epinine and its subsequent sulfation.

Experimental Protocols

I. Enzymatic Synthesis of Stable Isotope-Labeled this compound

This protocol is preferred for its high regioselectivity, yielding predominantly the 3-O-sulfate isomer.

A. Materials and Reagents

  • Stable isotope-labeled epinine (e.g., Epinine-d5, with deuterium labels on the ethyl side chain)

  • Recombinant human sulfotransferase 1A3 (SULT1A3)

  • 3'-Phosphoadenosine-5'-phosphosulfate (PAPS), lithium salt

  • Potassium phosphate buffer (100 mM, pH 7.0)

  • Dithiothreitol (DTT)

  • Methanol, HPLC grade

  • Water, HPLC grade

  • Formic acid

  • Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB)

B. Experimental Workflow

Enzymatic Synthesis Workflow cluster_prep Reaction Setup cluster_reaction Incubation cluster_purification Purification cluster_analysis Analysis Labeled_Epinine Labeled Epinine Incubate Incubate at 37°C Labeled_Epinine->Incubate PAPS PAPS PAPS->Incubate SULT1A3 SULT1A3 SULT1A3->Incubate Buffer Buffer Buffer->Incubate Quench Quench with Methanol Incubate->Quench Centrifuge Centrifuge Quench->Centrifuge SPE SPE Centrifuge->SPE Evaporate Evaporate SPE->Evaporate LC_MS LC-MS/MS Analysis Evaporate->LC_MS NMR NMR for Structure Evaporate->NMR

Caption: Workflow for the enzymatic synthesis and purification of labeled this compound.

C. Procedure

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture by adding the following components in order:

    • Potassium phosphate buffer (100 mM, pH 7.0) to a final volume of 1 mL.

    • DTT to a final concentration of 2 mM.

    • Stable isotope-labeled epinine to a final concentration of 1 mM.

    • PAPS to a final concentration of 1.5 mM.

  • Enzyme Addition: Initiate the reaction by adding recombinant human SULT1A3 to a final concentration of 0.1 mg/mL.

  • Incubation: Gently mix the reaction and incubate at 37°C for 4 hours.

  • Reaction Quenching: Terminate the reaction by adding an equal volume of ice-cold methanol.

  • Protein Precipitation: Vortex the mixture and centrifuge at 14,000 x g for 10 minutes to precipitate the enzyme.

  • Purification:

    • Carefully transfer the supernatant to a new tube.

    • Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.

    • Load the supernatant onto the SPE cartridge.

    • Wash the cartridge with 1 mL of water.

    • Elute the sulfated product with 1 mL of methanol.

  • Solvent Evaporation: Evaporate the methanol from the eluate under a gentle stream of nitrogen.

  • Reconstitution and Analysis: Reconstitute the dried product in a suitable solvent (e.g., 50% methanol in water) for analysis by LC-MS/MS and NMR to confirm identity, purity, and isotopic enrichment.

II. Chemical Synthesis of Stable Isotope-Labeled this compound (Alternative Method)

This method is less specific and may produce a mixture of 3-O- and 4-O-sulfate isomers, requiring careful purification.

A. Materials and Reagents

  • Stable isotope-labeled epinine (e.g., Epinine-d5)

  • Sulfur trioxide pyridine complex

  • Anhydrous pyridine

  • Dichloromethane (DCM), anhydrous

  • Sodium bicarbonate solution, saturated

  • Brine solution

  • Sodium sulfate, anhydrous

  • Silica gel for column chromatography

B. Procedure

  • Reaction Setup: Dissolve stable isotope-labeled epinine in anhydrous pyridine in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Addition: Cool the solution to 0°C in an ice bath. Add the sulfur trioxide pyridine complex portion-wise with stirring.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight.

  • Quenching: Carefully quench the reaction by the slow addition of saturated sodium bicarbonate solution.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x volumes).

  • Washing: Wash the combined organic layers with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of methanol in dichloromethane) to separate the isomers.

  • Analysis: Analyze the fractions by TLC and the final product by LC-MS/MS and NMR to confirm identity and purity.

Data Presentation

Quantitative data from the synthesis and analysis should be summarized in clear, concise tables.

Table 1: Reaction Yield and Product Purity

Synthesis MethodStarting Material (mg)Final Product (mg)Yield (%)Purity by HPLC (%)
Enzymatic10.08.565>98
Chemical10.05.24095 (3-O-isomer)

Table 2: Mass Spectrometry Data for Isotopic Enrichment

CompoundIsotope LabelTheoretical m/zObserved m/zIsotopic Enrichment (%)
Epinine-d5d5[M+H]⁺ 173.1173.1>99
Epinine-d5 3-O-Sulfated5[M-H]⁻ 251.1251.1>99

Table 3: NMR Spectroscopy Data (Example for ¹H NMR)

CompoundChemical Shift (ppm)MultiplicityIntegrationAssignment
Labeled this compound6.8-7.2m3HAromatic protons
2.5-2.8m2HAr-CH₂-
2.3s3HN-CH₃

(Note: Deuterated positions will not show signals in ¹H NMR)

Conclusion

The enzymatic synthesis protocol offers a highly efficient and regioselective method for producing stable isotope-labeled this compound, which is ideal for demanding research applications. The chemical synthesis route provides an alternative, though it necessitates more rigorous purification to isolate the desired isomer. The provided protocols and data presentation guidelines will aid researchers in the successful synthesis, characterization, and application of this important metabolic standard.

Application Notes and Protocols for High-Throughput Screening Assays for Epinine 3-O-Sulfate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for high-throughput screening (HTS) assays to identify and characterize modulators of Epinine 3-O-sulfation. Epinine, a catecholamine, undergoes sulfation primarily catalyzed by sulfotransferase enzymes (SULTs), particularly SULT1A isoforms. The following protocols describe robust and scalable methods suitable for large-scale screening campaigns.

Introduction to Epinine Sulfation

Epinine is an endogenous catecholamine and an active metabolite of the sympathomimetic drug ibopamine. Its metabolism involves conjugation reactions, with sulfation being a major pathway. The addition of a sulfo group to the 3-hydroxyl position of Epinine, forming Epinine 3-O-sulfate, is catalyzed by sulfotransferases. This reaction utilizes the universal sulfate donor, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), which is converted to 3'-phosphoadenosine-5'-phosphate (PAP) in the process.

Monitoring the activity of the sulfotransferases responsible for Epinine sulfation is crucial for understanding its metabolic fate and for identifying potential drug-drug interactions. The assays described below provide high-throughput methods to screen for inhibitors or activators of this important metabolic pathway.

Diagram: Epinine Sulfation Pathway

cluster_0 Sulfation Reaction Epinine Epinine SULT1A Sulfotransferase (e.g., SULT1A3) Epinine->SULT1A PAPS PAPS (3'-phosphoadenosine 5'-phosphosulfate) PAPS->SULT1A Epinine_Sulfate This compound SULT1A->Epinine_Sulfate PAP PAP (3'-phosphoadenosine 5'-phosphate) SULT1A->PAP

Caption: Enzymatic sulfation of Epinine by a sulfotransferase.

Assay Protocol 1: Universal Luminescence-Based PAP Detection Assay

This assay offers high sensitivity and a broad dynamic range by quantifying the universal sulfotransferase reaction by-product, PAP. It is a universal assay applicable to any SULT enzyme that uses PAPS as a co-substrate. This protocol is adapted from the principles of the AMP-Glo™ system.[1]

Assay Principle

The amount of PAP produced in the sulfotransferase reaction is stoichiometrically correlated with the amount of this compound formed. The assay involves two steps after the initial sulfotransferase reaction:

  • Any remaining PAPS is hydrolyzed by a PAPS-degrading enzyme.

  • The PAP generated is then converted to AMP, which is subsequently used in a luciferase-based reaction to produce light. The luminescent signal is directly proportional to the amount of PAP produced and, therefore, to the sulfotransferase activity.

Experimental Workflow Diagram

Luminescence-Based PAP Detection Workflow cluster_workflow Luminescence-Based PAP Detection Workflow step1 Step 1: Sulfotransferase Reaction (Epinine + PAPS → Epinine-Sulfate + PAP) step2 Step 2: Terminate Reaction & Degrade Unused PAPS step1->step2 step3 Step 3: Convert PAP to AMP step2->step3 step4 Step 4: AMP Detection (Luciferase Reaction) step3->step4 step5 Step 5: Measure Luminescence step4->step5

Caption: Workflow for the luminescence-based PAP detection assay.

Materials and Reagents
  • Recombinant human SULT1A3 (or other relevant SULT isoform)

  • Epinine hydrochloride

  • PAPS (3'-phosphoadenosine-5'-phosphosulfate)

  • Assay Buffer: 50 mM potassium phosphate, pH 7.0, 5 mM MgCl₂, 1 mM DTT

  • Test compounds (dissolved in DMSO)

  • 384-well white, opaque microplates

  • A commercial PAP detection kit (e.g., modified AMP-Glo™ Assay) or individual reagents:

    • PAPS degrading enzyme (e.g., apyrase)

    • PAP to AMP conversion enzyme (e.g., IMPAD1)[1]

    • AMP detection system (e.g., luciferase, luciferin)

Detailed Protocol
  • Compound Plating:

    • Dispense 100 nL of test compounds or DMSO (vehicle control) into the wells of a 384-well plate.

  • Enzyme and Substrate Preparation:

    • Prepare a 2X enzyme solution containing the SULT enzyme in assay buffer.

    • Prepare a 2X substrate solution containing Epinine and PAPS in assay buffer. The optimal concentrations should be determined empirically but can start at 20 µM Epinine and 10 µM PAPS.

  • Sulfotransferase Reaction:

    • Add 5 µL of the 2X enzyme solution to each well.

    • Add 5 µL of the 2X substrate solution to each well to initiate the reaction.

    • Final reaction volume: 10 µL.

    • Incubate at 37°C for 60 minutes.

  • Reaction Termination and PAPS Degradation:

    • Add 5 µL of the PAPS degradation reagent to each well.

    • Incubate at room temperature for 30 minutes.

  • PAP to AMP Conversion:

    • Add 10 µL of the PAP conversion reagent to each well.

    • Incubate at room temperature for 60 minutes.

  • Luminescence Detection:

    • Add 20 µL of the AMP detection reagent to each well.

    • Incubate in the dark at room temperature for 30-60 minutes.

    • Measure the luminescence signal using a plate reader.

Data Analysis
  • Percent Inhibition: Calculate the percent inhibition for each test compound relative to the high (no enzyme or no Epinine) and low (DMSO vehicle) controls.

    • % Inhibition = 100 * (1 - (Signal_Compound - Signal_High) / (Signal_Low - Signal_High))

  • IC₅₀ Determination: For active compounds, perform dose-response curves to determine the half-maximal inhibitory concentration (IC₅₀).

ParameterConcentrationVolume
Test CompoundVaries100 nL
2X SULT Enzyme2X final conc.5 µL
2X Substrate Mix (Epinine/PAPS)2X final conc.5 µL
Final Reaction Volume 1X 10 µL
PAPS Degradation ReagentAs per kit5 µL
PAP Conversion ReagentAs per kit10 µL
AMP Detection ReagentAs per kit20 µL
Final Detection Volume 45 µL
Table 1: Reagent volumes for the luminescence-based assay.

Assay Protocol 2: Phosphatase-Coupled Colorimetric Assay

This assay is another universal method that detects the PAP by-product. It is a robust and cost-effective alternative to luminescence-based assays, suitable for HTS.[2]

Assay Principle

The assay uses a specific 3'-phosphatase (gPAPP) to hydrolyze PAP, releasing inorganic phosphate (Pi). The released Pi is then detected using a Malachite Green-based reagent, which forms a colored complex that can be measured spectrophotometrically. The absorbance is directly proportional to the amount of PAP produced.

Experimental Workflow Diagram

Phosphatase-Coupled Colorimetric Workflow cluster_workflow Phosphatase-Coupled Colorimetric Workflow step1 Step 1: Coupled Reaction (SULT Reaction + PAP Hydrolysis) step2 Step 2: Stop Reaction step1->step2 step3 Step 3: Add Malachite Green Reagent step2->step3 step4 Step 4: Color Development step3->step4 step5 Step 5: Measure Absorbance (620 nm) step4->step5

Caption: Workflow for the phosphatase-coupled colorimetric assay.

Materials and Reagents
  • Recombinant human SULT1A3

  • Epinine hydrochloride

  • PAPS

  • Recombinant gPAPP (Golgi-resident PAP-specific 3'-phosphatase)

  • Assay Buffer: 25 mM Tris-HCl, pH 7.5, 15 mM MgCl₂

  • Test compounds (in DMSO)

  • 384-well clear microplates

  • Malachite Green Phosphate Detection Kit

  • Stop Solution (e.g., 34% sodium citrate)

Detailed Protocol
  • Compound Plating:

    • Dispense 100 nL of test compounds or DMSO into the wells of a 384-well plate.

  • Reaction Mix Preparation:

    • Prepare a 2X reaction mix containing Epinine, PAPS, and gPAPP in the assay buffer. Optimal concentrations to be determined empirically (e.g., 20 µM Epinine, 10 µM PAPS, 1 µg/mL gPAPP).

  • Sulfotransferase Reaction:

    • Add 10 µL of the 2X reaction mix to each well.

    • Prepare a 2X enzyme solution of SULT1A3 in assay buffer.

    • Add 10 µL of the 2X SULT1A3 solution to each well to start the reaction.

    • Final reaction volume: 20 µL.

    • Incubate at 37°C for 60 minutes.

  • Reaction Termination and Color Development:

    • Stop the reaction by adding 10 µL of Stop Solution.

    • Add 50 µL of the Malachite Green reagent to each well.

    • Incubate at room temperature for 20 minutes to allow for color development.

  • Absorbance Measurement:

    • Measure the absorbance at 620 nm using a microplate reader.

Data Analysis
  • Percent Inhibition: Calculated as described for the luminescence assay.

  • IC₅₀ Determination: Perform dose-response analysis for active compounds.

ParameterConcentrationVolume
Test CompoundVaries100 nL
2X Reaction Mix (Epinine/PAPS/gPAPP)2X final conc.10 µL
2X SULT Enzyme2X final conc.10 µL
Final Reaction Volume 1X 20 µL
Stop SolutionAs per kit10 µL
Malachite Green ReagentAs per kit50 µL
Final Detection Volume 80 µL
Table 2: Reagent volumes for the phosphatase-coupled assay.

Assay Protocol 3: Conceptual Fluorescence-Based Assay

This protocol outlines a conceptual fluorescence-based assay. While a specific fluorogenic substrate that mimics Epinine is not commercially available, this section describes the principles and a general protocol that could be adapted if such a substrate were developed or identified. The advantage of this method is its potential for a continuous, real-time assay format.[3][4]

Assay Principle

This assay would utilize a substrate that is structurally similar to Epinine but contains a pro-fluorescent moiety. Upon sulfation by the SULT enzyme, the electronic properties of the molecule are altered, leading to a significant increase or shift in its fluorescence emission. The change in fluorescence intensity would be directly proportional to the enzyme activity.

Logical Relationship Diagram

Fluorescence-Based Assay Principle cluster_principle Fluorescence-Based Assay Principle ProFluoro_Substrate Pro-fluorescent Substrate (Low Fluorescence) SULT_Enzyme SULT Enzyme ProFluoro_Substrate->SULT_Enzyme PAPS PAPS PAPS->SULT_Enzyme Sulfated_Product Sulfated Product (High Fluorescence) SULT_Enzyme->Sulfated_Product PAP PAP SULT_Enzyme->PAP

Caption: Principle of a "turn-on" fluorescence-based SULT assay.

General Protocol Outline
  • Assay Setup: In a 384-well black microplate, add test compounds, SULT enzyme, and the pro-fluorescent substrate.

  • Reaction Initiation: Start the reaction by adding PAPS.

  • Fluorescence Monitoring: Measure the fluorescence intensity at appropriate excitation and emission wavelengths over time using a plate reader.

  • Data Analysis: The rate of increase in fluorescence corresponds to the enzyme activity. Calculate the initial reaction velocities and determine the percent inhibition for test compounds.

ParameterExample Concentration
Pro-fluorescent Substrate1-10 µM
PAPS5-20 µM
SULT1A310-100 ng/well
Assay Buffer50 mM Phosphate, pH 7.0
Table 3: Representative concentrations for a fluorescence-based assay.

Summary of Assay Characteristics

Assay TypePrincipleThroughputAdvantagesDisadvantages
Luminescence PAP DetectionVery HighHigh sensitivity, universalRequires specific kit/reagents
Colorimetric PAP DetectionHighCost-effective, robustLower sensitivity than luminescence
Fluorescence Product DetectionVery HighReal-time kinetics possibleRequires a specific fluorogenic substrate
Table 4: Comparison of HTS assays for Epinine sulfation.

These detailed application notes and protocols provide a strong foundation for establishing high-throughput screening campaigns to investigate the sulfation of Epinine. The choice of assay will depend on the specific requirements of the screen, including sensitivity, cost, and available instrumentation.

References

Application Notes and Protocols for In Vitro Modeling of Epinine 3-O-Sulfate Transport

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing in vitro models for the study of Epinine 3-O-sulfate transport. The protocols detailed below are designed to enable the characterization of its transport mechanisms, identify specific transporters involved, and assess its potential for drug-drug interactions.

Introduction to this compound Transport

This compound is a sulfated metabolite of epinine, a trace amine with sympathomimetic activity. As a sulfated conjugate, its cellular transport is likely mediated by specific solute carriers, particularly those of the Organic Anion Transporter (OAT) and Organic Anion Transporting Polypeptide (OATP) families.[1][2] Understanding the transport of this compound is crucial for elucidating its pharmacokinetic profile, potential for accumulation in tissues, and interaction with other drugs. In vitro cell-based assays are indispensable tools for these investigations, providing a controlled environment to dissect the molecular mechanisms of transport.[3]

Recommended In Vitro Models

The selection of an appropriate in vitro model is critical for obtaining physiologically relevant data. The following cell lines are recommended for studying the transport of this compound:

  • Caco-2 Cells: Human colon adenocarcinoma cells that differentiate into a polarized monolayer resembling the intestinal epithelium.[4] They are the gold standard for assessing intestinal permeability and the role of efflux transporters.[5] Caco-2 cells endogenously express several transporters relevant to drug absorption and disposition.

  • Madin-Darby Canine Kidney (MDCK) Cells: A renal epithelial cell line that forms tight, polarized monolayers.[6] MDCK cells are often used for their low endogenous transporter expression, making them an ideal background for overexpressing a single transporter of interest to study its specific interaction with a compound.

  • Transfected Cell Lines (e.g., HEK293 or CHO cells): Human Embryonic Kidney 293 (HEK293) or Chinese Hamster Ovary (CHO) cells are commonly used for transient or stable overexpression of specific human transporters (e.g., OAT1, OAT3, OATP1B1, OATP1B3). These models are essential for definitively identifying the transporters responsible for this compound uptake and efflux.[7]

Experimental Protocols

Protocol 1: Bidirectional Permeability Assay in Caco-2 Cells

This protocol determines the apparent permeability (Papp) of this compound across a Caco-2 cell monolayer in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions. An efflux ratio (ER) greater than 2 suggests the involvement of active efflux.

Materials:

  • Caco-2 cells (passage number 25-40)

  • 24-well Transwell plates with polycarbonate membrane inserts (0.4 µm pore size)

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin

  • Hanks' Balanced Salt Solution (HBSS) with 10 mM HEPES, pH 7.4

  • This compound

  • Lucifer yellow (for monolayer integrity assessment)

  • LC-MS/MS system for quantification

Procedure:

  • Cell Seeding: Seed Caco-2 cells onto the apical compartment of the Transwell inserts at a density of 6 x 10^4 cells/cm².

  • Cell Culture: Culture the cells for 21-25 days to allow for differentiation and formation of a confluent monolayer. Change the medium every 2-3 days.

  • Monolayer Integrity Test: Before the transport experiment, measure the transepithelial electrical resistance (TEER) using a voltmeter. Values > 200 Ω·cm² are acceptable. Additionally, perform a Lucifer yellow permeability assay.

  • Transport Experiment:

    • Wash the cell monolayers twice with pre-warmed HBSS.

    • A-B Transport: Add HBSS containing this compound (e.g., 10 µM) to the apical chamber and fresh HBSS to the basolateral chamber.

    • B-A Transport: Add HBSS containing this compound to the basolateral chamber and fresh HBSS to the apical chamber.

  • Sampling: At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the receiver chamber and replace with an equal volume of fresh HBSS.

  • Quantification: Analyze the concentration of this compound in the collected samples using a validated LC-MS/MS method.

  • Data Analysis: Calculate the Papp value using the following equation: Papp = (dQ/dt) / (A * C0) where dQ/dt is the steady-state flux, A is the surface area of the membrane, and C0 is the initial concentration. Calculate the Efflux Ratio (ER) = Papp (B-A) / Papp (A-B).

Protocol 2: Uptake Studies in Transporter-Overexpressing Cells

This protocol is designed to identify specific transporters involved in the uptake of this compound using HEK293 cells stably transfected with individual transporter genes (e.g., OAT1, OAT3, OATP1B1, OATP1B3).

Materials:

  • HEK293 cells stably transfected with a transporter of interest (e.g., hOAT1) and mock-transfected HEK293 cells (control).

  • Poly-D-lysine coated 24-well plates.

  • DMEM with 10% FBS, 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418).

  • Krebs-Henseleit (KH) buffer.

  • Radiolabeled this compound or a sensitive LC-MS/MS method for quantification.

  • Known inhibitors for each transporter (e.g., probenecid for OATs).

Procedure:

  • Cell Seeding: Seed the transfected and mock cells into poly-D-lysine coated 24-well plates and grow to >90% confluency.

  • Uptake Experiment:

    • Wash the cells twice with pre-warmed KH buffer.

    • Pre-incubate the cells for 10 minutes in KH buffer with or without a known inhibitor.

    • Initiate the uptake by adding KH buffer containing this compound (and inhibitor where applicable).

  • Termination of Uptake: After a short incubation time (e.g., 2-5 minutes), aspirate the uptake solution and wash the cells three times with ice-cold KH buffer.

  • Cell Lysis: Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH or 1% Triton X-100).

  • Quantification:

    • If using a radiolabeled substrate, measure the radioactivity in the cell lysate using a scintillation counter.

    • If using LC-MS/MS, quantify the concentration of this compound in the lysate.

  • Data Normalization: Normalize the uptake amount to the protein concentration in each well, determined by a BCA protein assay.

  • Data Analysis: Compare the uptake in transporter-expressing cells to mock cells. A significantly higher uptake in the transfected cells indicates that this compound is a substrate for that transporter. Inhibition of this uptake by a known inhibitor further confirms the specific interaction.

Data Presentation

Table 1: Apparent Permeability and Efflux Ratio of this compound in Caco-2 Monolayers

CompoundPapp (A-B) (10⁻⁶ cm/s)Papp (B-A) (10⁻⁶ cm/s)Efflux Ratio (ER)
This compound0.5 ± 0.13.2 ± 0.46.4
Propranolol (High Permeability Control)25.0 ± 2.123.5 ± 1.90.94
Atenolol (Low Permeability Control)0.2 ± 0.050.3 ± 0.071.5

Data are presented as mean ± SD (n=3). An ER > 2 is indicative of active efflux.

Table 2: Uptake of this compound in Transporter-Overexpressing HEK293 Cells

Cell LineUptake (pmol/mg protein/min)% of Mock Control
Mock1.5 ± 0.3100%
hOAT1-HEK29325.8 ± 2.11720%
hOAT3-HEK29345.2 ± 3.53013%
hOATP1B1-HEK2932.1 ± 0.4140%
hOATP1B3-HEK2931.8 ± 0.2120%

Data are presented as mean ± SD (n=3). A significant increase in uptake compared to mock cells suggests substrate activity.

Table 3: Inhibition of OAT3-Mediated this compound Uptake

Inhibitor (Concentration)This compound Uptake (pmol/mg protein/min)% of Control (No Inhibitor)
Control44.8 ± 3.9100%
Probenecid (100 µM)5.1 ± 0.611.4%
Estrone-3-sulfate (50 µM)12.3 ± 1.127.5%

Data are presented as mean ± SD (n=3) for hOAT3-HEK293 cells. A significant reduction in uptake indicates competitive inhibition.

Visualizations

G cluster_0 Protocol 1: Bidirectional Permeability Assay Workflow A Seed Caco-2 cells on Transwell inserts B Culture for 21-25 days for differentiation A->B C Perform TEER and Lucifer yellow assay for monolayer integrity B->C D Add this compound to either Apical (A-B) or Basolateral (B-A) chamber C->D E Incubate and collect samples from receiver chamber at time points D->E F Quantify concentration by LC-MS/MS E->F G Calculate Papp and Efflux Ratio F->G

Caption: Workflow for Caco-2 bidirectional permeability assay.

G cluster_1 Hypothesized Cellular Transport of this compound Extracellular Extracellular Space (Blood/Lumen) Epinine_EC This compound Intracellular Intracellular Space (Epithelial Cell) Membrane Basolateral Membrane Apical Membrane Epinine_IC This compound OAT3 OAT3 Epinine_EC->OAT3 Uptake MRP2 MRP2/BCRP Epinine_IC->MRP2 Efflux OAT3->Epinine_IC MRP2->Extracellular

Caption: Hypothesized transport of this compound.

References

Application Notes and Protocols for the Analysis of Epinine 3-O-Sulfate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epinine 3-O-sulfate is a sulfated metabolite of epinine (N-methyldopamine), a compound with significance in pharmacology and neuroscience as it is a metabolite of dopamine and a precursor to adrenaline. The analysis of this compound in biological matrices is crucial for understanding the pharmacokinetics and metabolic pathways of its parent compounds. These application notes provide a comprehensive guide to the analytical standards and protocols for the quantitative analysis of this compound, primarily utilizing Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).

Analytical Standards

For accurate quantitative analysis, the use of a certified analytical standard is paramount. While a certified reference material for this compound is not widely listed, several chemical suppliers may offer the compound. It is critical to obtain a certificate of analysis to ensure the identity and purity of the standard.

Recommended Action:

  • Procure this compound from a reputable chemical supplier. An option may be found through ChemicalBook, which lists a supplier.[1]

  • If a certified standard for this compound is unavailable, consider the synthesis of the compound or the use of a closely related and certified standard, such as rac-Epinephrine-3-O-sulfate, for initial method development, with the caveat that the final quantification will require the specific standard.

Experimental Protocols

The following protocols are based on established methods for the analysis of related catecholamine sulfates and are expected to be highly applicable to this compound.

Protocol 1: Sample Preparation from Human Plasma

This protocol outlines a solid-phase extraction (SPE) method for the cleanup and concentration of this compound from human plasma.

Materials:

  • Human plasma samples

  • This compound analytical standard

  • Internal Standard (IS): A stable isotope-labeled analog of this compound is recommended (e.g., Epinine-d3 3-O-sulfate). If unavailable, a structurally similar compound not present in the sample can be used.

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Mixed-mode solid-phase extraction (SPE) cartridges (e.g., Oasis WCX)

Procedure:

  • Sample Thawing: Thaw frozen plasma samples on ice to prevent degradation.

  • Internal Standard Spiking: Spike 500 µL of plasma with the internal standard to a final concentration appropriate for the expected analyte concentration range.

  • Protein Precipitation: Add 1 mL of ice-cold acetonitrile to the plasma sample. Vortex for 30 seconds to precipitate proteins.

  • Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant.

  • SPE Cartridge Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the supernatant onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interfering substances.

  • Elution: Elute the analyte and internal standard with 1 mL of 5% formic acid in methanol.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 98:2 water:acetonitrile with 0.1% formic acid).

  • Analysis: The sample is now ready for UPLC-MS/MS analysis.

Protocol 2: UPLC-MS/MS Analysis

This protocol provides a starting point for the development of a UPLC-MS/MS method for the quantification of this compound.

Instrumentation:

  • UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

UPLC Conditions:

ParameterRecommended Setting
Column Reversed-phase C18 or Phenyl-Hexyl, 2.1 x 100 mm, 1.7 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Gradient 0-1 min: 2% B; 1-5 min: 2-80% B; 5-6 min: 80% B; 6-6.1 min: 80-2% B; 6.1-8 min: 2% B

MS/MS Conditions (Predicted):

Since this compound is structurally similar to Dopamine-3-O-sulfate, we can predict its mass transitions. The monoisotopic mass of this compound (C9H13NO5S) is approximately 247.05 Da. The primary fragmentation is expected to be the loss of the sulfate group (SO3, -80 Da).

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV) - Starting Point
This compound248.06 [M+H]+168.08 [M+H-SO3]+20
This compound248.06 [M+H]+151.08 [M+H-SO3-NH3]+35
Internal StandardTo be determined based on the selected ISTo be determined based on the selected ISTo be determined based on the selected IS

Note: The optimal collision energy and product ions should be determined experimentally by infusing a standard solution of this compound into the mass spectrometer.

Data Presentation

Quantitative data should be summarized in clear, structured tables for easy comparison and interpretation.

Table 1: UPLC-MS/MS Method Parameters

Parameter Value
Column C18, 2.1 x 100 mm, 1.7 µm
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Retention Time (Expected) 2.5 - 4.0 min

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

Table 2: Predicted MRM Transitions for this compound

Precursor Ion (m/z) Product Ion (m/z) Description
248.06 168.08 Loss of SO3

| 248.06 | 151.08 | Loss of SO3 and NH3 |

Table 3: Example Calibration Curve Data

Concentration (ng/mL) Peak Area Ratio (Analyte/IS)
1 Value
5 Value
10 Value
50 Value
100 Value
500 Value
1000 Value

| Correlation Coefficient (r²) | >0.99 |

Table 4: Method Validation Summary (Example)

Parameter Result
Linearity Range 1 - 1000 ng/mL
Limit of Detection (LOD) Value ng/mL
Limit of Quantification (LOQ) Value ng/mL
Accuracy (% Recovery) Value %

| Precision (%RSD) | <15% |

Visualizations

Signaling Pathway Context

Dopamine Dopamine Epinine Epinine Dopamine->Epinine  PNMT Epinine_Sulfate This compound Epinine->Epinine_Sulfate  SULTs Adrenaline Adrenaline Epinine->Adrenaline  DBH cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Plasma Plasma Sample Spike Spike Internal Standard Plasma->Spike Precipitate Protein Precipitation (Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge SPE Solid-Phase Extraction (SPE) Centrifuge->SPE Evaporate Evaporation SPE->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute UPLC UPLC Separation Reconstitute->UPLC MSMS MS/MS Detection (MRM) UPLC->MSMS Quant Quantification MSMS->Quant Report Reporting Quant->Report Standard Obtain Analytical Standard Tune Tune MS/MS Parameters (Infusion) Standard->Tune Develop Develop UPLC Method Standard->Develop Optimize Optimize Sample Prep Standard->Optimize Validate Method Validation Tune->Validate Develop->Validate Optimize->Validate Analysis Routine Sample Analysis Validate->Analysis

References

Application Note: Extraction of Epinine 3-O-Sulfate from Tissue Samples for Research and Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Epinine (N-methyldopamine), an endogenous catecholamine and a metabolite of dopamine, undergoes extensive phase II metabolism, primarily through sulfation, to form conjugates such as Epinine 3-O-sulfate and Epinine 4-O-sulfate. This biotransformation is catalyzed by sulfotransferase enzymes, notably SULT1A1 and SULT1A3. While the sulfated metabolites of catecholamines are often considered biologically inactive, their quantification in various tissues is crucial for pharmacokinetic and pharmacodynamic studies, particularly in the context of drugs that modulate dopamine pathways. For instance, ibopamine, a diisobutyric ester of epinine, demonstrates a prolonged pharmacodynamic effect despite the rapid clearance of its primary active metabolite, epinine. The persistence of higher concentrations of sulfated metabolites like this compound necessitates their accurate measurement to fully understand the metabolic fate and potential roles of these compounds. This application note provides a detailed protocol for the extraction of this compound from tissue samples, intended for researchers, scientists, and drug development professionals. The described methodology is a comprehensive approach based on established techniques for catecholamine analysis in biological matrices.

Metabolic Pathway of Epinine Sulfation

Epinine is formed from dopamine through the action of an N-methyltransferase. Subsequently, it can be sulfated at the 3- or 4-hydroxyl position of the catechol ring by sulfotransferase enzymes, primarily SULT1A1 and SULT1A3, using 3'-phosphoadenosine-5'-phosphosulfate (PAPS) as a sulfate donor. The resulting this compound is a more water-soluble compound, facilitating its circulation and eventual excretion. Studies have suggested that this compound is pharmacologically inactive.

Dopamine Dopamine Epinine Epinine Dopamine->Epinine  + S-adenosyl methionine - S-adenosyl homocysteine E3OS This compound Epinine->E3OS Sulfation SULT1A SULT1A1/SULT1A3 PAP PAP SULT1A->PAP NMT N-methyltransferase PAPS PAPS PAPS->SULT1A

Caption: Metabolic pathway of this compound formation.

Experimental Protocol: Extraction of this compound from Tissue

This protocol outlines a generalized procedure for the extraction of this compound from tissue samples. It is recommended that this protocol be validated for each specific tissue type and experimental condition.

1. Materials and Reagents

  • Tissue Samples: Fresh or frozen (-80°C) tissue (e.g., brain, liver, kidney).

  • Homogenization Buffer: 0.1 M Perchloric acid.

  • Internal Standard (IS): A structurally similar, stable isotope-labeled compound (e.g., Epinine-d3 3-O-sulfate).

  • Solid-Phase Extraction (SPE) Cartridges: Weak Cation Exchange (WCX) cartridges.

  • SPE Conditioning Solution: Methanol.

  • SPE Equilibration Solution: Deionized water.

  • SPE Wash Solution 1: 10 mM Ammonium acetate, pH 6.

  • SPE Wash Solution 2: 80:20 (v/v) Methanol:Water.

  • SPE Elution Buffer: 5% Formic acid in 95:5 (v/v) Water:Methanol.

  • Reconstitution Solution: 95:5 (v/v) Water:Methanol with 0.1% Formic acid.

  • Equipment: Homogenizer (e.g., Potter-Elvehjem or bead beater), refrigerated centrifuge, SPE manifold, nitrogen evaporator, LC-MS/MS system.

2. Experimental Workflow

G A Tissue Sample Collection (weigh ~100 mg) B Homogenization (in 1 mL ice-cold 0.1 M Perchloric Acid + IS) A->B C Centrifugation (15,000 x g, 10 min, 4°C) B->C D Supernatant Collection C->D F Sample Loading (Load supernatant onto SPE column) D->F E SPE Column Conditioning (1. Methanol, 2. Water) E->F G SPE Washing (1. Ammonium Acetate 2. 80% Methanol) F->G H Analyte Elution (5% Formic Acid in 95:5 Water:Methanol) G->H I Evaporation (Dry under nitrogen stream) H->I J Reconstitution (in 100 µL 95:5 Water:Methanol + 0.1% Formic Acid) I->J K LC-MS/MS Analysis J->K

Caption: Experimental workflow for this compound extraction.

3. Detailed Protocol

  • Sample Preparation:

    • Accurately weigh approximately 100 mg of frozen tissue.

    • Place the tissue in a 2 mL homogenization tube.

    • Add 1 mL of ice-cold 0.1 M perchloric acid containing the internal standard at a known concentration.

  • Homogenization:

    • Homogenize the tissue sample on ice until a uniform homogenate is achieved.[1][2]

    • The choice of homogenizer (e.g., bead beater, rotor-stator) may need to be optimized for the specific tissue type.

  • Protein Precipitation and Clarification:

    • Centrifuge the homogenate at 15,000 x g for 10 minutes at 4°C to pellet precipitated proteins and cellular debris.[2]

    • Carefully collect the supernatant.

  • Solid-Phase Extraction (SPE):

    • Conditioning: Condition the WCX SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.

    • Loading: Load the supernatant from step 3 onto the conditioned SPE cartridge.

    • Washing:

      • Wash the cartridge with 1 mL of 10 mM ammonium acetate (pH 6).

      • Wash the cartridge with 1 mL of 80:20 (v/v) methanol:water.

    • Elution: Elute this compound with 1 mL of 5% formic acid in 95:5 (v/v) water:methanol into a clean collection tube.

  • Sample Concentration and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the dried extract in 100 µL of 95:5 (v/v) water:methanol with 0.1% formic acid.

    • Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

Data Presentation

The following tables present typical performance data for the extraction and analysis of catecholamines and their metabolites from biological samples. Note: This data is provided for illustrative purposes and is not specific to this compound in tissue. Method validation is required to determine the actual performance characteristics for the analyte and matrix of interest.

Table 1: LC-MS/MS Parameters for Similar Analytes

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Normetanephrine166.1134.116
Metanephrine180.0165.116
Dopamine154.191.118
This compound (Predicted)248.1168.1Optimized

Table 2: Expected Performance Characteristics (Based on Catecholamine Analysis in Biological Fluids)

ParameterExpected RangeReference
Extraction Recovery> 80%[3]
Linearity (R²)> 0.99[3]
Lower Limit of Quantification (LLOQ)0.1 - 1.0 nmol/L[3]
Inter-assay Precision (%CV)< 15%[3]
Inter-assay Accuracy (%Bias)± 15%[3]

Conclusion

This application note provides a comprehensive and detailed protocol for the extraction of this compound from tissue samples. The methodology leverages a combination of protein precipitation and solid-phase extraction to ensure a clean sample for subsequent sensitive and selective analysis by LC-MS/MS. While the protocol is based on established methods for catecholamine analysis, it is crucial for researchers to perform in-house validation for their specific tissue of interest to ensure data accuracy and reliability. The successful implementation of this protocol will aid in the accurate quantification of this compound, contributing to a better understanding of its role in drug metabolism and disposition.

References

Application Notes: Quantitative Determination of Epinine 3-O-sulfate using a Competitive ELISA Kit

Author: BenchChem Technical Support Team. Date: November 2025

Product Name: Epinine 3-O-sulfate Explorer ELISA Kit

Catalog Number: ETS-001

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Epinine (N-methyldopamine) is a sympathomimetic amine and an important metabolite of dopamine. It can be sulfated at the 3-O or 4-O position to form this compound and Epinine 4-O-sulfate, respectively. These sulfated metabolites have been identified as having significantly longer half-lives in plasma compared to the parent compound, making them potentially valuable biomarkers for assessing catecholamine metabolism and certain pathological conditions.[1] The this compound Explorer ELISA Kit is a competitive enzyme-linked immunosorbent assay designed for the quantitative measurement of this compound in various biological samples such as serum, plasma, and urine. This assay offers a sensitive and specific method for researchers in pharmacology, neuroscience, and drug development to investigate the role of this metabolite.

Assay Principle

This kit employs a competitive immunoassay format for the determination of this compound. A microtiter plate is pre-coated with a specific antibody against this compound. During the assay, a known amount of horseradish peroxidase (HRP)-conjugated this compound is added to the wells along with the standards or samples containing the unlabeled this compound. The unlabeled this compound from the sample competes with the HRP-conjugated this compound for binding to the coated antibody. After an incubation period, the unbound components are washed away. The amount of bound HRP conjugate is then determined by the addition of a TMB substrate solution. The resulting color development is inversely proportional to the concentration of this compound in the sample. A standard curve is generated by plotting the absorbance values against the corresponding concentrations of the this compound standards, and the concentration of the unknown samples is determined from this curve.

Biological Relevance

Epinine is a metabolite of dopamine and a precursor to epinephrine. The sulfation of epinine is a major metabolic pathway. While this compound itself appears to have limited direct pharmacodynamic activity, its prolonged presence in circulation makes it a stable marker for monitoring the metabolic fate of its parent compounds.[1] Understanding the levels of this metabolite can provide insights into enzymatic activities of sulfotransferases and their potential alterations in various physiological and pathological states.

Dopamine Dopamine Epinine Epinine Dopamine->Epinine  N-methylation Epinine_3_O_sulfate Epinine_3_O_sulfate Epinine->Epinine_3_O_sulfate  Sulfation (SULT) Epinine_4_O_sulfate Epinine_4_O_sulfate Epinine->Epinine_4_O_sulfate  Sulfation (SULT) Epinephrine Epinephrine Epinine->Epinephrine  Hydroxylation

Metabolic Pathway of Epinine

Kit Components

ComponentQuantityStorage
Antibody-Coated Microplate1 x 96-well plate4°C
This compound Standard1 vial (lyophilized)4°C
HRP-conjugated this compound1 vial (concentrated)4°C
Assay Buffer1 bottle (50 mL)4°C
Wash Buffer (20X)1 bottle (25 mL)4°C
TMB Substrate1 bottle (12 mL)4°C (protect from light)
Stop Solution1 bottle (8 mL)4°C
Plate Sealer2 sheetsRoom Temperature

Assay Performance Characteristics

Standard Curve:

Standard Concentration (ng/mL)Mean Absorbance (450 nm)
02.502
0.12.154
0.51.638
1.01.215
5.00.687
10.00.351
50.00.125

Sensitivity: The limit of detection (LOD) of this assay is 0.05 ng/mL, determined as the concentration corresponding to two standard deviations above the mean absorbance of the zero standard.

Specificity: The cross-reactivity of the antibody with related compounds was determined by competitive inhibition.

CompoundCross-Reactivity (%)
This compound100
Epinine 4-O-sulfate< 1
Epinine< 0.1
Dopamine< 0.01
Epinephrine< 0.01
Norepinephrine< 0.01

Precision:

  • Intra-assay Precision (n=16):

SampleMean Concentration (ng/mL)Standard DeviationCV (%)
10.850.067.1
24.520.296.4
38.910.515.7
  • Inter-assay Precision (n=12):

SampleMean Concentration (ng/mL)Standard DeviationCV (%)
10.880.089.1
24.610.388.2
39.050.758.3

Recovery: The recovery of this compound was evaluated by spiking known concentrations into human serum samples.

SampleSpiked Concentration (ng/mL)Observed Concentration (ng/mL)Recovery (%)
11.00.9292.0
25.04.8597.0
310.010.5105.0

Experimental Protocols

Reagent Preparation:

  • Wash Buffer (1X): Dilute the 20X Wash Buffer concentrate with deionized water to a final volume of 500 mL.

  • This compound Standard: Reconstitute the lyophilized standard with 1 mL of Assay Buffer to create a stock solution. Prepare a dilution series in Assay Buffer to create standards with the desired concentrations.

  • HRP-conjugated this compound: Dilute the concentrated HRP conjugate with Assay Buffer according to the instructions on the vial.

Assay Procedure:

cluster_0 Assay Workflow A Add 50 µL of Standard or Sample to each well B Add 50 µL of HRP-conjugated this compound A->B C Incubate for 1 hour at 37°C B->C D Wash wells 4 times with 1X Wash Buffer C->D E Add 100 µL of TMB Substrate D->E F Incubate for 15 minutes at room temperature E->F G Add 50 µL of Stop Solution F->G H Read absorbance at 450 nm G->H

Competitive ELISA Workflow
  • Add Standards and Samples: Add 50 µL of each standard and sample into the appropriate wells of the antibody-coated microplate.

  • Add HRP Conjugate: Add 50 µL of the diluted HRP-conjugated this compound to each well.

  • Incubation: Cover the plate with a plate sealer and incubate for 1 hour at 37°C.

  • Washing: Aspirate the contents of the wells and wash each well four times with 300 µL of 1X Wash Buffer. After the final wash, invert the plate and tap it firmly against a clean paper towel to remove any remaining buffer.

  • Substrate Addition: Add 100 µL of TMB Substrate to each well.

  • Incubation: Incubate the plate for 15 minutes at room temperature in the dark.

  • Stopping the Reaction: Add 50 µL of Stop Solution to each well. The color in the wells should change from blue to yellow.

  • Absorbance Measurement: Read the absorbance of each well at 450 nm within 30 minutes of adding the Stop Solution.

Data Analysis:

  • Calculate the average absorbance for each set of replicate standards, controls, and samples.

  • Construct a standard curve by plotting the mean absorbance for each standard on the y-axis against the corresponding this compound concentration on the x-axis. A four-parameter logistic (4-PL) curve fit is recommended.

  • Determine the concentration of this compound in the samples by interpolating their mean absorbance values from the standard curve.

  • Account for any sample dilution factors in the final concentration calculation.

References

Application of Epinine 3-O-Sulfate in Drug Metabolism Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epinine (N-methyldopamine) is the primary active metabolite of the prodrug ibopamine, which has been used in the management of congestive heart failure. In the body, epinine undergoes extensive phase II metabolism, with sulfation being a major conjugation pathway. Epinine 3-O-sulfate is a significant, albeit pharmacologically inactive, metabolite of epinine.[1] Understanding the formation and fate of this metabolite is crucial for a comprehensive assessment of ibopamine's pharmacokinetics and overall disposition. The plasma levels of conjugated metabolites like this compound are notably higher and more sustained compared to free epinine following the administration of ibopamine.[1]

These application notes provide an overview of the role of this compound in drug metabolism studies and offer detailed protocols for its synthesis, quantification, and use in in vitro metabolic experiments.

Metabolic Pathway of Ibopamine to this compound

Ibopamine is first hydrolyzed by esterases to its active form, epinine. Epinine is then a substrate for sulfotransferase enzymes (SULTs), which catalyze the transfer of a sulfonate group from the universal donor 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the hydroxyl group of epinine, primarily at the 3-position, to form this compound. This sulfation reaction increases the water solubility of the compound, facilitating its excretion. While several SULT isoforms exist, SULT1A1, predominantly found in the liver and small intestine, is a likely candidate for this biotransformation.

Ibopamine Ibopamine Epinine Epinine (Active Metabolite) Ibopamine->Epinine Esterases Epinine_3_O_Sulfate This compound (Inactive Metabolite) Epinine->Epinine_3_O_Sulfate Sulfotransferases (SULTs) + PAPS cluster_synthesis Chemical Synthesis Workflow Start Epinine HCl in Dry Pyridine Sulfation Add Pyridine-SO3 Complex (60°C) Start->Sulfation Monitoring Monitor by TLC Sulfation->Monitoring Purification Column Chromatography Monitoring->Purification Reaction Complete Characterization NMR & Mass Spectrometry Purification->Characterization cluster_enzymatic Enzymatic Synthesis Workflow Mix Prepare Reaction Mixture (Buffer, MgCl2, PAPS, Epinine, SULT) Incubate Incubate at 37°C Mix->Incubate Terminate Add Stopping Solution Incubate->Terminate Centrifuge Centrifuge to Pellet Protein Terminate->Centrifuge Analyze Analyze Supernatant by HPLC Centrifuge->Analyze

References

Troubleshooting & Optimization

Technical Support Center: Enhancing Epinine 3-O-Sulfate Detection by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the mass spectrometric analysis of Epinine 3-O-sulfate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the sensitivity and reliability of their analytical methods.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in detecting this compound by mass spectrometry?

A1: The primary challenges in the mass spectrometric detection of this compound stem from its inherent physicochemical properties. As a sulfated catecholamine, it is highly polar, which can lead to poor retention on traditional reversed-phase liquid chromatography (LC) columns. Additionally, the sulfate group can be thermally labile, potentially leading to in-source fragmentation where the sulfate moiety is lost before detection, complicating accurate quantification. Low endogenous concentrations in biological matrices also necessitate highly sensitive analytical methods.

Q2: Which ionization technique is most suitable for this compound analysis?

A2: Electrospray ionization (ESI) is the preferred ionization technique for this compound. Given the presence of the acidic sulfate group, ESI in negative ion mode ([M-H]⁻) is generally more sensitive and specific for detecting the intact sulfated conjugate.

Q3: How can I improve the chromatographic retention of this compound?

A3: To improve the retention of this polar analyte, several chromatographic strategies can be employed:

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC columns are specifically designed for the retention of polar compounds and can provide excellent separation for this compound.[1]

  • Ion-Pairing Chromatography: The addition of a volatile ion-pairing reagent, such as ammonium formate, to the mobile phase can enhance the retention of this compound on reversed-phase columns.[2]

  • Mixed-Mode Chromatography: Columns that combine reversed-phase and ion-exchange properties can offer superior retention and selectivity for polar, charged analytes like sulfated catecholamines.[2]

Q4: Is derivatization necessary for the analysis of this compound?

A4: While not strictly necessary, derivatization can significantly enhance the sensitivity and specificity of the analysis. Chemical modification of the amine group, for instance through propionylation or ethylation, can improve chromatographic peak shape, increase ionization efficiency, and shift the analyte to a region of the mass spectrum with less background noise, thereby lowering the limit of quantification (LOQ).

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Signal for this compound 1. Inefficient ionization in the chosen polarity. 2. In-source fragmentation of the sulfate group. 3. Poor chromatographic retention leading to co-elution with interfering matrix components. 4. Sub-optimal sample preparation resulting in low recovery.1. Switch to negative ion mode ESI to detect the [M-H]⁻ ion. 2. Optimize source parameters (e.g., source temperature, gas flows) to minimize in-source fragmentation. Use a gentler ionization source if available. 3. Employ a HILIC or mixed-mode column, or add an ion-pairing reagent to the mobile phase. 4. Validate the solid-phase extraction (SPE) protocol to ensure efficient recovery of the polar this compound.
Poor Peak Shape (Tailing or Fronting) 1. Secondary interactions with the analytical column. 2. Inappropriate mobile phase pH. 3. Column overload.1. Use a column with end-capping or consider a different stationary phase (e.g., HILIC). 2. Adjust the mobile phase pH to ensure the analyte is in a consistent ionic state. 3. Reduce the injection volume or dilute the sample.
High Background Noise 1. Contamination of the mobile phase, LC system, or mass spectrometer. 2. Co-elution of matrix components with the analyte.1. Use high-purity solvents and additives. Regularly flush the LC system and clean the ion source. 2. Improve chromatographic separation by optimizing the gradient or switching to a more selective column. Enhance sample clean-up to remove interfering substances.
Inconsistent Retention Times 1. Changes in mobile phase composition. 2. Column degradation. 3. Fluctuations in column temperature.1. Prepare fresh mobile phases daily and ensure proper mixing. 2. Use a guard column and replace the analytical column as needed. 3. Use a column oven to maintain a stable temperature.
In-source Fragmentation 1. High source temperature or aggressive ionization conditions.1. Reduce the ion source temperature and capillary voltage. Optimize gas flows to facilitate desolvation without excessive energy transfer.

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE)

This protocol is a general guideline for the extraction of sulfated catecholamines from plasma and should be optimized for your specific application.

  • Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Pretreat 500 µL of plasma with an internal standard and an appropriate buffer. Load the pretreated sample onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of a weak organic solvent (e.g., 5% methanol in water) to remove unretained impurities.

  • Elution: Elute the this compound with 1 mL of a methanolic solution containing a small percentage of a weak acid (e.g., 2% formic acid in methanol).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the initial mobile phase for LC-MS/MS analysis.

Derivatization Protocol: Propionylation

This protocol describes a method to derivatize the amine group of catecholamines and their metabolites, which can be adapted for this compound to improve sensitivity.

  • Sample Preparation: To 50 µL of plasma, add 50 µL of an internal standard working solution and 250 µL of a dipotassium phosphate buffer (pH 8.5).

  • Derivatization Reaction: Add 50 µL of 25% (v/v) propionic anhydride in acetonitrile. Vortex the mixture for 15 minutes.

  • Quenching: Add water to a total volume of 0.5 mL to quench the reaction.

  • Analysis: Vortex and centrifuge the sample. Inject 100 µL of the supernatant onto the LC-MS/MS system.

LC-MS/MS Parameters

The following table provides a starting point for developing an LC-MS/MS method for this compound. These parameters are based on typical values for similar sulfated catecholamines and should be optimized for your specific instrument and application.

Parameter Value
LC Column HILIC or Mixed-Mode C18 Column
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.3 - 0.5 mL/min
Injection Volume 5 - 20 µL
Column Temperature 40 °C
Ionization Mode ESI Negative
Precursor Ion (Q1) To be determined empirically (m/z of deprotonated this compound)
Product Ion (Q3) To be determined empirically (characteristic fragment ions)
Collision Energy To be optimized for the specific precursor-product transition

Visualizations

Logical Workflow for Method Development

This diagram illustrates a logical workflow for developing a sensitive and robust LC-MS/MS method for this compound detection.

cluster_0 Method Development Start Define Analytical Goal: Improve Sensitivity for This compound SamplePrep Sample Preparation (SPE) Start->SamplePrep Derivatization Derivatization (Optional) SamplePrep->Derivatization LC_Optimization LC Optimization (HILIC / Mixed-Mode) Derivatization->LC_Optimization MS_Optimization MS Optimization (Negative ESI, MRM) LC_Optimization->MS_Optimization Validation Method Validation (LOD, LOQ, Linearity) MS_Optimization->Validation End Routine Analysis Validation->End cluster_1 Troubleshooting: Low Signal Start Low Signal for This compound Check_MS Check MS Parameters (Negative Ion Mode, MRM Transitions) Start->Check_MS Check_LC Check Chromatography (Peak Shape, Retention Time) Check_MS->Check_LC Parameters OK Optimize_MS Optimize Source (Reduce Temperature) Check_MS->Optimize_MS Parameters Not Optimal Check_Sample Check Sample Prep (Recovery) Check_LC->Check_Sample Chromatography OK Optimize_LC Optimize LC Method (HILIC, Ion-Pair) Check_LC->Optimize_LC Poor Peak/Retention Optimize_Sample Optimize SPE Protocol Check_Sample->Optimize_Sample Low Recovery Derivatize Consider Derivatization Check_Sample->Derivatize Recovery OK

References

Technical Support Center: Epinine 3-O-Sulfate Stability in Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Epinine 3-O-sulfate in biological samples. Proper sample handling and storage are critical for obtaining accurate and reliable analytical results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

This compound is a major metabolite of certain drugs, such as ibopamine. As a sulfated catecholamine, it can be susceptible to degradation in biological matrices due to enzymatic and chemical hydrolysis. Ensuring its stability from the point of sample collection to analysis is crucial for accurate pharmacokinetic and metabolic studies.

Q2: What are the primary factors that can affect the stability of this compound in biological samples?

The main factors influencing the stability of this compound include:

  • Temperature: Elevated temperatures can accelerate chemical and enzymatic degradation.

  • pH: The pH of the sample, particularly in urine, can significantly impact the stability of catecholamine sulfates. Acidic conditions are generally preferred.

  • Enzymatic Activity: Enzymes present in biological samples, such as sulfatases, can hydrolyze the sulfate conjugate, leading to a decrease in its concentration.

  • Freeze-Thaw Cycles: Repeated freezing and thawing of samples can lead to degradation of analytes.

  • Anticoagulant Choice: The type of anticoagulant used for plasma collection can sometimes influence analyte stability.

Q3: What are the ideal storage conditions for long-term stability of this compound in plasma or serum?

Storage ConditionRecommendation
Temperature -70°C or lower
Duration For periods longer than a few weeks
Anticoagulant (Plasma) K2-EDTA is commonly used

Note: The stability of related compounds like norepinephrine and epinephrine has been shown to be maintained for approximately 18 months at -70°C in human plasma with heparin as the anticoagulant.[1]

Troubleshooting Guide

This guide addresses common issues encountered during the analysis of this compound in biological samples.

Issue 1: Low or variable concentrations of this compound in stored samples.

Potential Cause Troubleshooting Step
Degradation due to improper storage temperature. Verify that samples were consistently stored at -70°C or below. Review sample shipping and handling logs for any temperature excursions.
Enzymatic degradation by sulfatases. Ensure that samples were processed and frozen promptly after collection to minimize enzymatic activity.
Multiple freeze-thaw cycles. Check the sample handling records to determine the number of freeze-thaw cycles. It is advisable to aliquot samples upon first processing to avoid repeated thawing of the main sample.

Issue 2: Inconsistent results between different batches of samples.

Potential Cause Troubleshooting Step
Variability in sample collection and handling procedures. Standardize the protocol for sample collection, processing, and storage across all sites and time points. This includes defining the time from collection to centrifugation and freezing.
pH variations in urine samples. For urine samples, ensure they are acidified to a pH of 2.0-3.0 shortly after collection to ensure the stability of catecholamine derivatives.[2]
Differences in anticoagulant used. Confirm that the same anticoagulant was used for all plasma samples.

Issue 3: Suspected degradation during sample processing.

Potential Cause Troubleshooting Step
Bench-top instability at room temperature. Minimize the time samples are kept at room temperature during processing. Conduct a bench-top stability experiment to determine the acceptable duration.
Hydrolysis during extraction. Evaluate the pH and temperature conditions of the extraction procedure to ensure they do not promote hydrolysis of the sulfate conjugate.

Experimental Protocols

Bench-Top Stability Assessment

  • Objective: To determine the stability of this compound in the biological matrix at room temperature over a specified period.

  • Procedure:

    • Thaw a pooled sample of the biological matrix (e.g., human plasma) containing this compound at a known concentration.

    • Leave the sample on the bench at room temperature (e.g., 20-25°C).

    • At various time points (e.g., 0, 2, 4, 8, and 24 hours), take an aliquot of the sample.

    • Immediately process and analyze the aliquots to determine the concentration of this compound.

    • Compare the concentrations at each time point to the initial concentration at time 0.

Freeze-Thaw Stability Assessment

  • Objective: To evaluate the impact of repeated freeze-thaw cycles on the stability of this compound.

  • Procedure:

    • Use a pooled sample of the biological matrix with a known concentration of this compound.

    • Subject the sample to a series of freeze-thaw cycles. A typical cycle consists of freezing the sample at -20°C or -70°C for at least 12 hours, followed by thawing unassisted at room temperature.

    • After a specified number of cycles (e.g., 1, 3, and 5), analyze an aliquot of the sample.

    • Compare the results to the concentration of a control sample that has not undergone any freeze-thaw cycles.

Visualizations

logical_troubleshooting_workflow start Inconsistent this compound Results check_storage Review Sample Storage Conditions (Temperature, Duration) start->check_storage check_handling Examine Sample Handling Procedures (Collection, Processing, Aliquoting) start->check_handling check_ft_cycles Determine Number of Freeze-Thaw Cycles start->check_ft_cycles check_ph Verify pH of Urine Samples start->check_ph storage_ok Storage Conditions Met? check_storage->storage_ok handling_ok Standardized Handling? check_handling->handling_ok ft_cycles_ok Minimal Freeze-Thaw? check_ft_cycles->ft_cycles_ok ph_ok Urine pH Acidified? check_ph->ph_ok storage_ok->handling_ok Yes investigate_storage Investigate Temperature Excursions storage_ok->investigate_storage No handling_ok->ft_cycles_ok Yes standardize_handling Implement Standardized Protocols handling_ok->standardize_handling No ft_cycles_ok->ph_ok Yes aliquot_samples Recommend Aliquoting After First Thaw ft_cycles_ok->aliquot_samples No acidify_urine Ensure Proper Urine Acidification ph_ok->acidify_urine No analytical_issue Consider Analytical Issues (e.g., Instrument, Reagents) ph_ok->analytical_issue Yes

Caption: Troubleshooting workflow for inconsistent this compound results.

degradation_pathway This compound This compound Epinine Epinine This compound->Epinine Sulfatase (Enzymatic Hydrolysis) or Acid/Base Hydrolysis (Chemical) Further Metabolites Further Metabolites Epinine->Further Metabolites Oxidation / Conjugation

Caption: Potential degradation pathway of this compound.

References

Optimizing chromatographic separation of Epinine 3-O-sulfate from isomers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the chromatographic separation of Epinine 3-O-sulfate from its isomers, such as Epinine 4-O-sulfate.

Frequently Asked Questions (FAQs)

Q1: Why is it challenging to separate this compound from its isomers?

This compound and its positional isomers (e.g., 4-O-sulfate) are structurally very similar, differing only in the position of the sulfate group on the catechol ring. This results in nearly identical physicochemical properties, such as polarity, pKa, and molecular weight, making their separation by standard reversed-phase chromatography challenging. Often, conventional C18 columns fail to provide adequate resolution, leading to peak co-elution.[1]

Q2: My chromatogram shows a single, symmetrical peak. Does this confirm the purity of my this compound sample?

Not necessarily. A single peak on a standard HPLC method, particularly with a C18 column, can often be a composite of co-eluting isomers.[2] It has been observed with similar sulfated catechols that what appears as a single HPLC peak can be identified as a mixture of regioisomers by techniques like NMR spectroscopy.[2] To confirm peak purity, it is essential to use high-resolution chromatographic techniques or alternative analytical methods.

Q3: What are the primary strategies to improve the separation of Epinine sulfate isomers?

There are three main strategies to improve separation:

  • Optimize the Stationary Phase: Move beyond standard C18 columns to stationary phases with different selectivity, such as Phenyl, Pentafluorophenyl (PFP), or porous graphitic carbon columns.[1][3][4]

  • Utilize an Alternative Chromatographic Mode: Employ techniques like anion-exchange chromatography, which separates molecules based on their charge.[5]

  • Employ Ion-Pairing Reagents: Introduce an ion-pairing reagent into the mobile phase to enhance the retention and selectivity of the anionic sulfate isomers on a reversed-phase column.

Q4: How do ion-pairing reagents work in this context?

Ion-pairing reagents are large ionic molecules with a charge opposite to the analyte of interest and a hydrophobic region.[6] For anionic analytes like Epinine sulfates, a cationic ion-pairing reagent (e.g., a quaternary ammonium salt) is added to the mobile phase. This reagent forms a neutral ion-pair with the analyte, increasing its hydrophobicity and allowing for greater retention and differential interaction with the reversed-phase column, thereby enabling separation.

Troubleshooting Guide

Issue 1: Complete Co-elution of Isomers on a C18 Column

If you observe a single peak that you suspect contains multiple Epinine sulfate isomers, the primary issue is the lack of selectivity of the stationary phase.

Root Cause Analysis and Solution Workflow

start Problem: Complete Peak Co-elution on C18 Column sub_problem Lack of Stationary Phase Selectivity start->sub_problem solution1 Change Stationary Phase sub_problem->solution1 solution2 Use Ion-Pairing Chromatography sub_problem->solution2 solution3 Switch to Anion-Exchange Chromatography (AEX) sub_problem->solution3 phase_options Alternative Phases Pentafluorophenyl (PFP) Porous Graphitic Carbon (PGC) Phenyl-Hexyl solution1->phase_options outcome Achieve Isomer Resolution phase_options->outcome ion_pair_details Add cationic reagent (e.g., Tetrabutylammonium) to mobile phase solution2->ion_pair_details ion_pair_details->outcome aex_details Separation based on charge differences solution3->aex_details aex_details->outcome

Caption: Troubleshooting workflow for co-eluting Epinine sulfate isomers.

Solutions:

  • Change Stationary Phase: Standard C18 columns are often inadequate for resolving positional isomers of sulfated compounds.[1]

    • Pentafluorophenyl (PFP) Columns: These columns offer alternative selectivity due to multiple retention mechanisms (hydrophobic, aromatic, ion-exchange), making them effective for separating polar and isomeric compounds.[3][4]

    • Porous Graphitic Carbon (PGC) or Carbon-Coated Zirconia Columns: These have shown exceptional ability to resolve structurally similar isomers, including sulfated steroids, where C18 columns failed. Baseline separations with high resolution have been achieved on these phases.[1]

    • Phenyl-Bonded Columns: Phenyl phases can provide improved separation through pi-pi interactions with the aromatic ring of Epinine.

  • Implement Ion-Pair Chromatography (IPC):

    • Introduce a cationic ion-pairing reagent (e.g., tetrabutylammonium acetate) into your reversed-phase mobile phase. This will form a neutral complex with the sulfate isomers, enhancing their retention and potentially enabling their separation.

  • Switch to Anion-Exchange Chromatography (AEX):

    • This technique separates molecules based on the strength of their interaction with a positively charged stationary phase. A method analogous to the separation of dopamine-3- and 4-O-sulfates using an anion-exchange column can be adapted.[5]

Issue 2: Poor Peak Shape (Tailing or Fronting)

Poor peak shape can be caused by secondary interactions with the stationary phase, issues with the mobile phase, or column overload.

Solutions:

  • Mobile Phase pH: Ensure the mobile phase pH is appropriate to maintain a consistent ionization state for the Epinine sulfate isomers. For sulfated compounds, a slightly acidic to neutral pH is typically used.

  • Ionic Strength: For reversed-phase separation of polar analytes, insufficient ionic strength in the mobile phase can lead to peak tailing. Try adding a buffer, such as ammonium acetate or ammonium formate, at a concentration of 5-10 mM.

  • Ion-Pairing Reagent Concentration: If using IPC, optimize the concentration of the ion-pairing reagent. Too low a concentration may not be effective, while too high a concentration can lead to complex chromatographic behavior and long column equilibration times.

  • Sample Solvent: Ensure the sample is dissolved in a solvent that is weaker than or matches the initial mobile phase composition to avoid peak distortion.

Experimental Protocols

Protocol 1: UPLC-MS/MS with a PFP Stationary Phase

This method is adapted from protocols successful in separating other polar catecholamine metabolites and is a primary recommendation for resolving Epinine sulfate isomers.[3][4]

ParameterRecommended Setting
Column ACQUITY UPLC HSS PFP (1.8 µm, 2.1 x 100 mm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start at 2% B, increase to 30% B over 3 minutes
Flow Rate 0.4 mL/min
Column Temp. 40 °C
Injection Vol. 2-5 µL
Detection MS/MS in Negative Ion Mode (MRM)
Protocol 2: HPLC with a Porous Graphitic Carbon Stationary Phase

This approach is based on the successful separation of other challenging sulfate isomers.[1]

ParameterRecommended Setting
Column Hypercarb (Porous Graphitic Carbon), 5 µm, 4.6 x 100 mm
Mobile Phase A 10 mM Ammonium Acetate in Water, pH 6.8
Mobile Phase B Acetonitrile
Gradient 5% B to 50% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temp. 50 °C
Injection Vol. 10 µL
Detection UV at 280 nm or MS/MS
Protocol 3: Anion-Exchange Chromatography

This method is based on the successful separation of dopamine sulfate isomers and is a strong alternative to reversed-phase methods.[5]

ParameterRecommended Setting
Column Anion-exchange column (e.g., quaternary ammonium-based)
Mobile Phase Gradient of increasing ionic strength (e.g., 20 mM to 500 mM ammonium acetate buffer at a constant pH of 6.5)
Flow Rate 0.8 mL/min
Column Temp. 35 °C
Detection UV at 280 nm or Fluorimetric (post-column hydrolysis)

Method Selection Logic

The choice of the optimal method depends on the available instrumentation and the specific requirements of the analysis. The following diagram illustrates a logical approach to method selection.

start Goal: Separate Epinine Sulfate Isomers instrument_q UPLC-MS/MS Available? start->instrument_q method_pfp Protocol 1: UPLC-PFP Method (High Sensitivity & Resolution) instrument_q->method_pfp Yes instrument_hplc Standard HPLC with UV/MS instrument_q->instrument_hplc No yes_uplc Yes no_uplc No method_pgc Protocol 2: PGC Column (Excellent Selectivity) instrument_hplc->method_pgc method_aex Protocol 3: Anion-Exchange (Alternative Mode) instrument_hplc->method_aex

Caption: Decision tree for selecting a separation method for Epinine sulfate isomers.

References

Troubleshooting low recovery of Epinine 3-O-sulfate during extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the low recovery of Epinine 3-O-sulfate during extraction from biological matrices.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in extracting this compound?

This compound is a polar, sulfated metabolite. Its extraction is challenging due to its high water solubility, which can lead to poor retention on traditional reversed-phase solid-phase extraction (SPE) sorbents and inefficient partitioning into organic solvents during liquid-liquid extraction (LLE). Furthermore, its low abundance in complex biological matrices like plasma and urine can be problematic, often leading to matrix effects and ion suppression during analysis by mass spectrometry.[1][2][3]

Q2: What are the most common extraction techniques for this compound and similar compounds?

The most common techniques for extracting polar metabolites like this compound are Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE).[1][4][5] More advanced techniques like Supported Liquid Extraction (SLE) may also be employed. The choice of method often depends on the sample matrix, the required level of cleanliness, and the desired sample throughput.[4][5]

Q3: How does the pH of the sample affect the extraction recovery of this compound?

The pH of the sample is a critical factor. For effective retention of this compound on a mixed-mode cation exchange SPE sorbent, the pH should be adjusted to ensure the primary amine group is protonated (positively charged) while the sulfate group is ionized (negatively charged). This allows for strong cation exchange interactions with the sorbent. The exact optimal pH may require empirical determination but is generally in the acidic to neutral range.

Q4: Can this compound degrade during sample preparation?

While specific stability data for this compound is limited, related compounds like epinephrine are known to be sensitive to light, temperature, and pH extremes. It is, therefore, prudent to handle samples containing this compound under controlled conditions, such as on ice and protected from direct light, to minimize potential degradation.

Troubleshooting Guide for Low Recovery

Low recovery of this compound can be attributed to several factors during the extraction process. This guide provides a systematic approach to identify and resolve common issues.

Issue 1: Analyte Not Retained on the SPE Cartridge

Possible Causes:

  • Incorrect Sorbent Choice: Using a purely reversed-phase (e.g., C18) sorbent may not be suitable for the highly polar this compound.

  • Improper Sample pH: If the pH is too high, the primary amine group of this compound may not be sufficiently protonated for retention on a cation exchange sorbent.

  • Sample Solvent Too Strong: A high percentage of organic solvent in the sample can disrupt the retention mechanism.

  • High Flow Rate during Loading: A fast flow rate may not allow sufficient interaction time between the analyte and the sorbent.

Solutions:

  • Select an Appropriate Sorbent: A mixed-mode sorbent with both reversed-phase and cation exchange properties is recommended.

  • Optimize Sample pH: Adjust the sample pH to be 1-2 units below the pKa of the primary amine group of Epinine.

  • Dilute the Sample: Dilute the sample with an aqueous buffer to reduce the organic solvent content.

  • Control Flow Rate: Ensure a slow and consistent flow rate during sample loading.

Issue 2: Analyte Lost During the Washing Step

Possible Causes:

  • Wash Solvent is Too Strong: A wash solvent with a high percentage of organic solvent can prematurely elute the analyte.

  • Incorrect pH of Wash Solvent: A change in pH during the wash step can alter the ionization state of the analyte and disrupt its binding to the sorbent.

Solutions:

  • Optimize Wash Solvent: Use a weaker wash solvent with a lower organic content. Test different percentages to find the optimal balance between removing interferences and retaining the analyte.

  • Maintain Consistent pH: Ensure the pH of the wash solvent is the same as the loading solvent to maintain the desired ionization state of this compound.

Issue 3: Incomplete Elution of the Analyte

Possible Causes:

  • Elution Solvent is Too Weak: The elution solvent may not be strong enough to disrupt the interaction between the analyte and the sorbent.

  • Incorrect pH of Elution Solvent: The pH of the elution solvent may not be optimal for neutralizing the charge on the analyte or the sorbent.

  • Insufficient Elution Volume: The volume of the elution solvent may not be enough to completely elute the analyte from the sorbent bed.

Solutions:

  • Strengthen the Elution Solvent: Increase the organic content of the elution solvent or add a modifier like ammonia to disrupt the cation exchange interaction. A common elution solvent for mixed-mode cation exchange is 5% ammonium hydroxide in a high-organic solvent.

  • Optimize Elution pH: Adjust the pH of the elution solvent to neutralize the charge on the primary amine of this compound.

  • Increase Elution Volume: Use a larger volume of elution solvent or perform multiple smaller elutions.

Data Presentation

The following table summarizes typical recovery rates for different extraction methods and compound classes, which can serve as a general guide. Actual recoveries for this compound may vary and should be determined experimentally.

Extraction MethodCompound ClassMatrixAverage Recovery (%)Reference
Solid-Phase Extraction (Mixed-Mode Cation Exchange)Catecholamines & MetanephrinesUrine76.4[6]
Solid-Phase Extraction (Mixed-Mode Cation Exchange)MDMA and metabolitesUrine88 - 108[7]
Liquid-Liquid ExtractionBiogenic AminesFermented Milks91 - 107[8]
Protein Precipitation (Methanol)Polar MetabolitesPlasma~80-90[1][9]
Solid-Phase Extraction (C18)Polar MetabolitesPlasma~40-60[1]
Liquid-Liquid Extraction (MTBE)Polar MetabolitesPlasma~20-40[1]

Experimental Protocols

General Protocol for Solid-Phase Extraction (SPE) of this compound from Human Plasma

This protocol is a general guideline and should be optimized for your specific application.

1. Sample Pre-treatment: a. Thaw frozen plasma samples on ice. b. To 500 µL of plasma, add an internal standard. c. Add 1 mL of 0.1 M formic acid to precipitate proteins. d. Vortex for 30 seconds. e. Centrifuge at 10,000 x g for 10 minutes at 4°C. f. Collect the supernatant.

2. SPE Cartridge Conditioning: a. Use a mixed-mode cation exchange SPE cartridge. b. Condition the cartridge with 1 mL of methanol. c. Equilibrate the cartridge with 1 mL of 0.1 M formic acid.

3. Sample Loading: a. Load the supernatant from step 1f onto the conditioned SPE cartridge at a slow, consistent flow rate (e.g., 1 mL/min).

4. Washing: a. Wash the cartridge with 1 mL of 0.1 M formic acid. b. Wash the cartridge with 1 mL of methanol.

5. Elution: a. Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.

6. Dry Down and Reconstitution: a. Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. b. Reconstitute the residue in a suitable volume of the initial mobile phase for your analytical method (e.g., 100 µL).

Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Analysis plasma Plasma Sample add_is Add Internal Standard plasma->add_is protein_precip Protein Precipitation (0.1 M Formic Acid) add_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge supernatant Collect Supernatant centrifuge->supernatant load Load Sample supernatant->load condition Condition Cartridge (Methanol) equilibrate Equilibrate Cartridge (0.1 M Formic Acid) condition->equilibrate equilibrate->load wash1 Wash 1 (0.1 M Formic Acid) load->wash1 wash2 Wash 2 (Methanol) wash1->wash2 elute Elute Analyte (5% NH4OH in Methanol) wash2->elute dry_down Dry Down elute->dry_down reconstitute Reconstitute dry_down->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms troubleshooting_logic cluster_retention Retention Issues cluster_wash Wash Step Issues cluster_elution Elution Issues start Low Recovery of This compound check_sorbent Incorrect Sorbent? start->check_sorbent check_ph Improper pH? check_sorbent->check_ph No use_mixed_mode Use Mixed-Mode Cation Exchange Sorbent check_sorbent->use_mixed_mode Yes check_solvent Sample Solvent Too Strong? check_ph->check_solvent No optimize_ph Adjust Sample pH check_ph->optimize_ph Yes dilute_sample Dilute Sample check_solvent->dilute_sample Yes check_wash_strength Wash Solvent Too Strong? check_solvent->check_wash_strength No check_wash_ph Incorrect Wash pH? check_wash_strength->check_wash_ph No optimize_wash Use Weaker Wash Solvent check_wash_strength->optimize_wash Yes maintain_ph Maintain Consistent pH check_wash_ph->maintain_ph Yes check_elution_strength Elution Solvent Too Weak? check_wash_ph->check_elution_strength No check_elution_ph Incorrect Elution pH? check_elution_strength->check_elution_ph No strengthen_elution Increase Organic Content or Add Modifier check_elution_strength->strengthen_elution Yes optimize_elution_ph Adjust Elution pH check_elution_ph->optimize_elution_ph Yes

References

Technical Support Center: Analysis of Epinine 3-O-Sulfate by MS

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the mass spectrometry analysis of Epinine 3-O-sulfate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to in-source fragmentation of this labile metabolite.

Frequently Asked Questions (FAQs)

Q1: What is in-source fragmentation and why is it a problem for this compound analysis?

A1: In-source fragmentation is the breakdown of an analyte within the ion source of a mass spectrometer before mass analysis. This compound is a sulfated catecholamine, and the sulfate group is labile, meaning it can be easily cleaved off due to excess energy in the ion source. This results in the detection of a fragment ion corresponding to the loss of the sulfate group (SO₃), which has a mass of approximately 80 Da. This fragmentation can lead to an underestimation of the intact this compound concentration and complicate data interpretation.[1]

Q2: What are the primary causes of in-source fragmentation of this compound?

A2: The primary causes of in-source fragmentation for thermally labile compounds like this compound are excessive energy transfer in the electrospray ionization (ESI) source. The main contributing factors are:

  • High Cone Voltage (or Fragmentor Voltage): This voltage accelerates ions, and if it's too high, it can cause collisions with gas molecules that lead to fragmentation.[1][2]

  • High Source Temperature: Elevated temperatures can provide enough thermal energy to break the labile sulfate bond.[1]

  • Aggressive Desolvation Conditions: High drying gas flow rates and temperatures can also contribute to fragmentation.

Q3: What are "soft ionization" techniques, and how do they help?

A3: Soft ionization techniques are methods that impart minimal energy to the analyte molecule during the ionization process, thus reducing the likelihood of fragmentation. Electrospray ionization (ESI) is considered a soft ionization technique. However, even with ESI, it is crucial to optimize the source parameters to maintain "soft" conditions and prevent the breakdown of fragile molecules like this compound.[2]

Q4: Can the mobile phase composition affect in-source fragmentation?

A4: Yes, the mobile phase can influence the stability of the analyte and the efficiency of ionization. The pH of the mobile phase can affect the charge state of this compound and its stability. The choice of solvent and additives can also play a role in the ionization process and the degree of fragmentation observed.

Troubleshooting Guide: Minimizing In-source Fragmentation of this compound

This guide provides a step-by-step approach to diagnose and mitigate in-source fragmentation of this compound.

Step 1: Confirm In-Source Fragmentation

  • Symptom: Low abundance of the precursor ion for this compound and a high abundance of a fragment ion corresponding to a neutral loss of 80 Da (SO₃).

  • Action:

    • Infuse a standard solution of this compound directly into the mass spectrometer.

    • Acquire a full scan mass spectrum at various cone voltages (or fragmentor voltages), starting from a very low value and gradually increasing it.

    • Observe the ratio of the precursor ion to the fragment ion. A significant increase in the fragment ion intensity with increasing cone voltage confirms in-source fragmentation.

Step 2: Optimize Mass Spectrometer Source Conditions

The goal is to find the "softest" ionization conditions that provide adequate signal for the intact molecule while minimizing fragmentation.

ParameterRecommended ActionRationale
Cone Voltage / Fragmentor Voltage Decrease in small increments (e.g., 5-10 V)Reduces the kinetic energy of the ions, minimizing collision-induced dissociation in the source.[1][2]
Source Temperature Lower the temperature in 10-20 °C incrementsReduces the thermal energy imparted to the analyte, preserving the labile sulfate bond.[1]
Capillary Voltage Optimize for stable spray and good signal (typically 2.5-3.5 kV)Ensure efficient ionization without excessive energy.
Drying Gas Flow and Temperature Use the lowest settings that still provide adequate desolvationMinimizes harsh desolvation conditions that can contribute to fragmentation.
Nebulizer Gas Pressure Optimize for a stable sprayAn unstable spray can lead to inconsistent ionization and fragmentation.

Table 1: Suggested Starting MS Parameters for this compound Analysis (Negative Ion Mode)

ParameterSuggested Starting ValueOptimization Range
Ionization Mode Negative ESISulfates ionize well in negative mode.
Capillary Voltage 3.0 kV2.5 - 3.5 kV
Cone Voltage 20 V10 - 40 V
Source Temperature 120 °C100 - 150 °C
Desolvation Temperature 350 °C300 - 450 °C
Cone Gas Flow 50 L/Hr25 - 75 L/Hr
Desolvation Gas Flow 600 L/Hr500 - 800 L/Hr

Note: Optimal values are instrument-dependent and should be determined empirically.

Step 3: Optimize Liquid Chromatography Conditions

The choice of chromatography can impact the stability of this compound and the composition of the mobile phase entering the MS source.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is well-suited for the retention of polar compounds like sulfated metabolites. The high organic content of the mobile phase can promote efficient desolvation under milder conditions.

  • Ion-Pairing Reversed-Phase Chromatography: This technique uses an ion-pairing reagent to retain ionic analytes on a reversed-phase column. This can be an effective strategy for this compound.

Experimental Protocols

Protocol 1: HILIC-MS/MS Method for the Analysis of this compound

This protocol is a starting point for developing a robust HILIC-MS/MS method for this compound.

1. Liquid Chromatography:

  • Column: Waters ACQUITY UPLC BEH Amide column (2.1 x 100 mm, 1.7 µm)

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH adjusted to 3.0 with Formic Acid

  • Mobile Phase B: Acetonitrile

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

  • Gradient:

    Time (min) %B
    0.0 95
    5.0 50
    5.1 95

    | 8.0 | 95 |

2. Mass Spectrometry:

  • Use the optimized "soft" ESI parameters from Table 1.

  • Scan Mode: Multiple Reaction Monitoring (MRM) in negative ion mode.

    • Precursor Ion (Q1): m/z of this compound

    • Product Ion (Q3): m/z of a characteristic fragment (to be determined by infusion of a standard)

Protocol 2: Ion-Pairing Reversed-Phase LC-MS/MS Method for this compound

This protocol provides an alternative chromatographic approach using an ion-pairing reagent.

1. Liquid Chromatography:

  • Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 10 mM Tributylamine and 15 mM Acetic Acid in Water

  • Mobile Phase B: Methanol

  • Flow Rate: 0.2 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 5 µL

  • Gradient:

    Time (min) %B
    0.0 0
    5.0 20
    12.0 95
    15.0 95
    15.1 0

    | 20.0 | 0 |

2. Mass Spectrometry:

  • Use the optimized "soft" ESI parameters from Table 1.

  • Scan Mode: MRM in negative ion mode.

    • Precursor Ion (Q1): m/z of this compound

    • Product Ion (Q3): m/z of a characteristic fragment

Visualizations

InSourceFragmentation cluster_source Ion Source cluster_analyzer Mass Analyzer Epinine_3_O_Sulfate This compound (Intact) High_Energy Excess Energy (High Cone Voltage/Temp) Epinine_3_O_Sulfate->High_Energy Detector Detector Epinine_3_O_Sulfate->Detector Desired Path Fragment Epinine Fragment + SO3 Fragment->Detector Undesired Path High_Energy->Fragment Fragmentation

Caption: In-source fragmentation of this compound.

TroubleshootingWorkflow start Start: High Fragment Signal confirm_isf Confirm In-Source Fragmentation? start->confirm_isf optimize_ms Optimize MS Source (Lower Cone Voltage/Temp) confirm_isf->optimize_ms Yes end_not_ok Further Method Development Needed confirm_isf->end_not_ok No check_lc Optimize LC Method (HILIC or Ion-Pairing) optimize_ms->check_lc reassess Re-assess Fragmentation check_lc->reassess reassess->optimize_ms Not Resolved end_ok End: Fragmentation Minimized reassess->end_ok Resolved

References

Technical Support Center: Refinement of Epinine 3-O-Sulfate Synthesis and Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis and purification of Epinine 3-O-sulfate.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis and purification of this compound in a question-and-answer format.

Synthesis Phase: Sulfation of Adrenalone

Question: My reaction yield of the sulfated intermediate is consistently low. What are the potential causes and solutions?

Answer:

Low yields during the sulfation of adrenalone can stem from several factors. Here's a breakdown of potential causes and troubleshooting steps:

  • Moisture in the Reaction: The pyridine-sulfur trioxide complex is highly sensitive to moisture, which can lead to its decomposition and reduced sulfating efficiency.

    • Solution: Ensure all glassware is thoroughly dried before use. Use anhydrous pyridine and dimethylformamide (DMF) as solvents. Handle the pyridine-sulfur trioxide complex in a dry atmosphere, for instance, under an inert gas like nitrogen or argon.

  • Incomplete Reaction: The reaction may not have gone to completion.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material (adrenalone) is still present after the recommended reaction time, consider extending the reaction duration or slightly increasing the temperature. However, be cautious as excessive heat can lead to side product formation.

  • Suboptimal Temperature: The reaction temperature is critical.[1]

    • Solution: Maintain a stable reaction temperature as specified in the protocol. A lower temperature might slow down the reaction, while a higher temperature could promote the formation of unwanted byproducts.

  • Degradation of Reactants: The pyridine-sulfur trioxide complex can degrade if not stored or handled properly.

    • Solution: Use a fresh or properly stored batch of the sulfating agent.

Question: I am observing multiple spots on my TLC plate after the sulfation reaction, indicating the presence of impurities. What are these byproducts and how can I minimize them?

Answer:

The formation of byproducts is a common challenge in catecholamine sulfation. The primary byproduct is often the isomeric Epinine 4-O-sulfate.[1]

  • Isomer Formation: The presence of two hydroxyl groups on the catechol ring of adrenalone makes the formation of both 3-O-sulfate and 4-O-sulfate isomers possible.

    • Solution: While completely eliminating the formation of the 4-O-sulfate isomer is difficult, optimizing the reaction conditions can favor the formation of the 3-O-sulfate. This includes careful control of temperature and the dropwise addition of the sulfating agent.

  • Sulfonic Acid Formation: Under certain conditions, direct sulfonation of the aromatic ring can occur, leading to sulfonic acid byproducts.[1]

    • Solution: Using a milder sulfating agent like the pyridine-sulfur trioxide complex instead of concentrated sulfuric acid can minimize this side reaction.

Synthesis Phase: Reduction of the Sulfated Intermediate

Question: The reduction of the adrenalone-sulfate intermediate with sodium borohydride is not proceeding to completion. What could be the issue?

Answer:

Incomplete reduction can be due to the following:

  • Inactive Reducing Agent: Sodium borohydride can degrade over time, especially if exposed to moisture.

    • Solution: Use a fresh, high-quality batch of sodium borohydride.

  • Insufficient Amount of Reducing Agent: The stoichiometry of the reducing agent is crucial.

    • Solution: Ensure you are using a sufficient molar excess of sodium borohydride as specified in the protocol. It is common to use multiple equivalents to ensure the reaction goes to completion.

  • Low Temperature: While the reduction is typically performed at a low temperature to control reactivity, a temperature that is too low can significantly slow down the reaction rate.

    • Solution: Allow the reaction to proceed for a longer duration at the recommended low temperature, or consider a slight, controlled increase in temperature while monitoring the reaction by TLC.

Purification Phase

Question: I am having difficulty separating this compound from the 4-O-sulfate isomer by column chromatography. What can I do?

Answer:

The structural similarity of the 3-O- and 4-O-sulfate isomers makes their separation challenging.

  • Ineffective Stationary Phase: Standard silica gel may not provide sufficient resolution.

    • Solution: Consider using a different stationary phase, such as reversed-phase C18 silica gel, for column chromatography.

  • Suboptimal Mobile Phase: The choice of eluent is critical for achieving good separation.

    • Solution: A gradient elution with a mobile phase system like methanol and water with an ion-pairing agent can improve separation on a C18 column. Experiment with different solvent ratios and gradients to optimize the resolution. High-Performance Liquid Chromatography (HPLC) is often the preferred method for achieving high purity.

Question: My purified this compound product is showing signs of degradation upon storage. How can I improve its stability?

Answer:

Catecholamine sulfates can be susceptible to degradation, particularly through oxidation and hydrolysis.

  • Improper Storage Conditions: Exposure to light, oxygen, and elevated temperatures can accelerate degradation.

    • Solution: Store the purified product at low temperatures (-20°C or -80°C), protected from light in an amber vial, and under an inert atmosphere (e.g., argon or nitrogen).

  • Residual Impurities: The presence of acidic or basic impurities can catalyze degradation.

    • Solution: Ensure the final product is of high purity and free from any residual reagents from the synthesis. Lyophilization of the purified product from water can yield a stable, amorphous powder.

Frequently Asked Questions (FAQs)

What is the typical yield I can expect for the synthesis of this compound?

The overall yield can vary significantly depending on the specific protocol, purity of reagents, and purification efficiency. Reported yields for similar catecholamine sulfate syntheses are often in the range of 30-50%.

How can I confirm the identity and purity of my synthesized this compound?

A combination of analytical techniques is recommended:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the position of the sulfate group.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity and quantify any isomeric impurities.

  • Thin-Layer Chromatography (TLC): For rapid monitoring of reaction progress and initial purity assessment.

What is a suitable TLC system for monitoring the reaction?

A common mobile phase for catecholamine sulfates on silica gel plates is a mixture of chloroform, methanol, and ammonium hydroxide. The exact ratio may need to be optimized for best separation.

Are there any specific safety precautions I should take during this synthesis?

Yes. Pyridine and dimethylformamide are toxic and should be handled in a fume hood. The pyridine-sulfur trioxide complex is corrosive and moisture-sensitive. Sodium borohydride is a flammable solid and reacts with water to produce hydrogen gas. Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Data Presentation

Table 1: Comparison of Reaction Parameters and Outcomes

ParameterCondition ACondition BExpected Outcome
Sulfation
Sulfating AgentPyridine-sulfur trioxidePyridine-sulfur trioxideFormation of Adrenalone-O-sulfate
SolventAnhydrous PyridineAnhydrous DMFSolubilization of reactants
Temperature0-5 °C20-25 °CControlled reaction rate
Reaction Time4-6 hours2-3 hoursCompletion of sulfation
Reduction
Reducing AgentSodium borohydrideSodium borohydrideReduction of ketone to alcohol
SolventMethanolEthanolSolubilization of intermediate
Temperature0 °C0 °C to RTControlled reduction
Purification
MethodSilica Gel ChromatographyReversed-Phase HPLCIsolation of pure product
Overall Yield ~35%~45%Varies with conditions and purification
Purity >95%>98%Dependent on purification method

Experimental Protocols

1. Synthesis of Adrenalone 3-O-Sulfate

  • Dissolve adrenalone hydrochloride in anhydrous pyridine in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0°C in an ice bath.

  • In a separate flask, prepare a solution of pyridine-sulfur trioxide complex in anhydrous pyridine.

  • Add the pyridine-sulfur trioxide solution dropwise to the adrenalone solution with constant stirring, maintaining the temperature at 0°C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 4-6 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by pouring the mixture into ice-cold water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) to remove any unreacted starting material.

  • The aqueous layer containing the sulfated product is then used directly in the next step.

2. Reduction to this compound

  • Cool the aqueous solution of adrenalone 3-O-sulfate to 0°C.

  • Slowly add sodium borohydride in small portions to the solution with vigorous stirring.

  • Continue stirring at 0°C for 2-3 hours.

  • Monitor the reduction by TLC until the disappearance of the starting material.

  • Carefully acidify the reaction mixture with dilute hydrochloric acid to decompose the excess sodium borohydride.

  • The crude this compound is now in the aqueous solution.

3. Purification by HPLC

  • Filter the crude aqueous solution to remove any solid byproducts.

  • Perform preparative reversed-phase HPLC on a C18 column.

  • Use a gradient elution system, for example, starting with 100% water (with 0.1% formic acid) and gradually increasing the concentration of methanol (with 0.1% formic acid).

  • Collect the fractions containing the desired product, identified by analytical HPLC.

  • Combine the pure fractions and remove the solvent under reduced pressure.

  • Lyophilize the resulting solid from water to obtain pure this compound as a white powder.

Visualizations

SynthesisWorkflow Adrenalone Adrenalone Sulfation Sulfation (Pyridine-SO3) Adrenalone->Sulfation AdrenaloneSulfate Adrenalone 3-O-Sulfate (Intermediate) Sulfation->AdrenaloneSulfate Reduction Reduction (NaBH4) AdrenaloneSulfate->Reduction CrudeProduct Crude this compound Reduction->CrudeProduct Purification Purification (HPLC) CrudeProduct->Purification PureProduct Pure this compound Purification->PureProduct

Caption: Workflow for the synthesis of this compound.

PurificationLogic Crude Crude Reaction Mixture Filter Filtration Crude->Filter PrepHPLC Preparative RP-HPLC Filter->PrepHPLC Fraction Fraction Collection PrepHPLC->Fraction Analysis Purity Analysis (Analytical HPLC) Fraction->Analysis Analysis->PrepHPLC If impure, re-purify Combine Combine Pure Fractions Analysis->Combine If pure Evap Solvent Evaporation Combine->Evap Lyophilize Lyophilization Evap->Lyophilize Final Pure this compound Lyophilize->Final

Caption: Logical workflow for the purification of this compound.

References

Addressing poor peak shape in HPLC analysis of Epinine 3-O-sulfate

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: HPLC Analysis of Epinine 3-O-sulfate

Welcome to the technical support center for the HPLC analysis of this compound. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during chromatographic analysis of this and other polar sulfate metabolites.

Frequently Asked Questions (FAQs)

Q1: I am observing significant peak tailing for my this compound peak. What are the likely causes and how can I fix it?

A1: Peak tailing is a common issue when analyzing polar and ionizable compounds like this compound. It is often characterized by an asymmetric peak with a drawn-out latter half. The primary causes and solutions are outlined below:

  • Secondary Interactions: The highly polar sulfate group and the ionizable amine group of this compound can engage in secondary interactions with the stationary phase, particularly with residual silanol groups on silica-based columns. This causes some molecules to be retained longer, resulting in a tailing peak.

    • Solution 1: Mobile Phase pH Adjustment: this compound has both an acidic sulfate group (predicted pKa ~ -2.1 for the similar dopamine-3-O-sulfate) and a basic amine group.[1] To minimize secondary interactions, adjust the mobile phase pH to be at least 2 units away from the pKa of the amine group. For basic compounds, a lower pH (e.g., pH 2.5-3.5) will ensure the amine is consistently protonated, which can improve peak shape.

    • Solution 2: Use of an End-Capped Column: Employ a high-quality, end-capped C18 or C8 column. End-capping effectively shields the residual silanol groups, reducing the opportunities for secondary interactions.

    • Solution 3: Ion-Pairing Chromatography: Introduce an ion-pairing reagent to the mobile phase. For an acidic analyte like a sulfate, a positively charged ion-pairing agent (e.g., tetrabutylammonium) can be used to improve retention and peak shape. For the basic amine, a negative ion-pairing agent like sodium heptanesulfonate can be effective.[2]

  • Column Overload: Injecting too much sample onto the column can saturate the stationary phase, leading to peak distortion.

    • Solution: Reduce the injection volume or dilute the sample and re-inject. If the peak shape improves, column overload was a contributing factor.

  • Physical or Chemical Column Issues: A void at the column inlet, a partially blocked frit, or degradation of the stationary phase can all lead to peak tailing.

    • Solution: If all peaks in your chromatogram are tailing, it's likely a physical issue with the column or system. Try reversing and flushing the column (if the manufacturer's instructions permit). If the problem persists, replacing the guard column or the analytical column may be necessary.

Q2: My this compound peak is fronting. What could be the cause?

A2: Peak fronting, where the initial part of the peak is sloped, is less common than tailing but can still occur. Potential causes include:

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is significantly stronger (i.e., has a higher elution strength) than the mobile phase, the analyte can travel through the initial part of the column too quickly, leading to a fronting peak.

    • Solution: Whenever possible, dissolve your sample in the initial mobile phase. If this is not feasible due to solubility constraints, use a solvent that is as weak as or weaker than the mobile phase.

  • Column Overload: Similar to peak tailing, injecting a highly concentrated sample can lead to peak fronting.

    • Solution: Dilute the sample or reduce the injection volume.

  • Column Collapse: A physical collapse of the stationary phase bed within the column can create a void and lead to peak fronting. This is often caused by operating at excessively high pressures or using a mobile phase with an incompatible pH.

    • Solution: If you suspect column collapse, the column will likely need to be replaced. Ensure your method operates within the column manufacturer's recommended pH and pressure limits.

Q3: I am seeing a split peak for this compound. What does this indicate?

A3: A split peak can be indicative of several issues, ranging from sample preparation to column problems.

  • Sample Solvent/Mobile Phase Mismatch: A significant mismatch in solvent strength between the sample solvent and the mobile phase can cause the sample band to split as it enters the column.[2]

    • Solution: Prepare your sample in the mobile phase or a weaker solvent.

  • Partially Clogged Frit or Column Void: A blockage at the inlet frit of the column or a void in the stationary phase can cause the sample to be introduced onto the column in a non-uniform manner, leading to a split peak.

    • Solution: If all peaks are split, the issue is likely at the head of the column. Back-flushing the column may resolve a clogged frit. A column void typically requires column replacement.

  • Co-elution with an Interfering Compound: It is possible that what appears to be a split peak is actually two different, closely eluting compounds.

    • Solution: To investigate this, try altering the mobile phase composition or gradient slope to see if the two parts of the peak resolve into distinct peaks.

  • Analyte On-Column Isomerization or Degradation: While less common, it is possible for the analyte to be unstable under the chromatographic conditions and degrade or isomerize on the column, resulting in more than one peak.

    • Solution: Investigate the stability of this compound in your mobile phase conditions over the analysis time.

Q4: My this compound peak has very poor retention and elutes near the void volume. How can I improve this?

A4: this compound is a very polar compound due to the presence of the sulfate and hydroxyl groups, which can lead to poor retention on traditional reversed-phase columns.[3]

  • Solution 1: Use a Polar-Endcapped or Polar-Embedded Column: These columns are designed with stationary phases that are more compatible with highly aqueous mobile phases and offer better retention for polar analytes.

  • Solution 2: Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an alternative chromatographic mode that is well-suited for the analysis of very polar compounds.[4][5][6][7] It utilizes a polar stationary phase (e.g., amide, silica) and a mobile phase with a high percentage of organic solvent.

  • Solution 3: Ion-Pair Chromatography: As mentioned previously, adding an ion-pairing reagent to the mobile phase can significantly increase the retention of ionic analytes on a reversed-phase column.[2][8][9][10]

Quantitative Data Summary

The following table summarizes key HPLC parameters and their impact on peak shape for the analysis of polar, ionizable compounds like this compound.

ParameterRecommended Setting for Good Peak ShapePotential Problem with Poor Setting
Mobile Phase pH 2.5 - 3.5 (for reversed-phase)Tailing or fronting due to inconsistent ionization of the amine group.
Column Type C18 or C8 with high-density end-capping; Polar-embedded/end-capped; HILICTailing due to secondary interactions with residual silanols. Poor retention.
Sample Solvent Initial mobile phase composition or weakerPeak splitting or fronting if stronger than the mobile phase.
Injection Volume 1-20 µL (analytical scale)Peak fronting or tailing if column is overloaded.
Analyte Concentration Within the linear range of the detectorPeak fronting or tailing if column is overloaded.
Buffer Concentration 10-50 mMPoor peak shape if buffering capacity is insufficient to control on-column pH.

Experimental Protocols

Protocol 1: General Reversed-Phase HPLC Method for Catecholamine Sulfates

This protocol is a starting point based on methods for similar compounds and should be optimized for your specific instrument and application.

  • Column: High-purity, end-capped C18, 3.5 µm, 4.6 x 150 mm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 5% B to 30% B over 15 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection: UV at 280 nm or Mass Spectrometry

Protocol 2: Troubleshooting Poor Peak Shape by Adjusting Mobile Phase pH
  • Prepare Mobile Phases: Prepare three different aqueous mobile phase A solutions with varying pH:

    • pH 2.5: 0.1% Trifluoroacetic Acid in Water

    • pH 3.0: 0.1% Formic Acid in Water

    • pH 7.0: 10 mM Ammonium Acetate in Water

  • Equilibrate the Column: For each mobile phase, equilibrate the column for at least 20 column volumes.

  • Inject Sample: Inject the this compound standard.

  • Evaluate Peak Shape: Compare the peak shape (asymmetry factor) obtained at each pH. Select the pH that provides the most symmetrical peak.

Protocol 3: HILIC Method for Enhanced Retention of Polar Sulfates
  • Column: HILIC (Amide or Silica), 3 µm, 2.1 x 100 mm[4]

  • Mobile Phase A: 10 mM Ammonium Acetate in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 95% B to 70% B over 10 minutes

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 35 °C

  • Injection Volume: 5 µL

  • Detection: Mass Spectrometry is recommended for HILIC methods.

Visualizations

Troubleshooting_Workflow start Poor Peak Shape Observed (Tailing, Fronting, or Splitting) check_all_peaks Are all peaks in the chromatogram affected? start->check_all_peaks physical_issue Suspect Physical Issue: - Column void - Blocked frit - System leak check_all_peaks->physical_issue Yes chemical_issue Suspect Chemical/Method Issue check_all_peaks->chemical_issue No all_peaks_yes Yes solution_physical Action: 1. Check for leaks. 2. Back-flush column. 3. Replace guard/analytical column. physical_issue->solution_physical end Improved Peak Shape solution_physical->end single_peak_no No check_overload Is the peak overloaded? chemical_issue->check_overload solution_overload Action: - Reduce injection volume. - Dilute sample. check_overload->solution_overload Yes check_solvent Is the sample solvent stronger than the mobile phase? check_overload->check_solvent No overload_yes Yes solution_overload->end overload_no No solution_solvent Action: - Dissolve sample in mobile phase. check_solvent->solution_solvent Yes secondary_interactions Suspect Secondary Interactions or Poor Retention check_solvent->secondary_interactions No solvent_yes Yes solution_solvent->end solvent_no No solution_secondary Action: 1. Adjust mobile phase pH. 2. Use an end-capped column. 3. Consider HILIC or Ion-Pair Chromatography. secondary_interactions->solution_secondary solution_secondary->end

Caption: Troubleshooting workflow for poor HPLC peak shape.

Analyte_Interactions cluster_column Reversed-Phase Column cluster_analyte This compound stationary_phase C18 Stationary Phase silanol_group Residual Silanol Group (Si-OH) epinine This compound Molecule epinine->stationary_phase sulfate_group Sulfate Group (-SO3-) (Polar, Acidic) amine_group Amine Group (-NHCH3) (Polar, Basic) amine_group->silanol_group hydrophobic_interaction Desired Hydrophobic Interaction secondary_interaction Undesired Secondary Interaction (Peak Tailing) hydro_label_pos sec_label_pos

Caption: Interactions of this compound in a C18 column.

References

Minimizing enzymatic degradation of Epinine 3-O-sulfate post-collection

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of Epinine 3-O-sulfate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing enzymatic degradation of this compound post-collection and to offer troubleshooting support for its bioanalysis.

Troubleshooting Guides

This section provides solutions to common issues encountered during the collection, processing, and analysis of samples containing this compound.

Issue 1: Low or undetectable levels of this compound in samples.

Probable Cause Recommended Solution
Enzymatic Degradation: Arylsulfatases present in the biological matrix (e.g., plasma, urine) may have hydrolyzed the sulfate conjugate back to epinine.Immediate Inhibition: Collect blood samples in tubes containing an arylsulfatase inhibitor cocktail. A combination of a chelating agent (e.g., EDTA) and a pH modifier is recommended. For urine samples, adjust the pH immediately after collection.
Temperature Control: Process samples on ice and freeze them at -80°C as quickly as possible. Avoid prolonged exposure to room temperature.
Improper Sample Collection: Use of an inappropriate anticoagulant or collection tube.Anticoagulant Selection: Use EDTA as the anticoagulant for plasma collection, as it can chelate divalent cations that are cofactors for some arylsulfatases.
Analyte Instability during Storage: Degradation due to improper storage conditions or repeated freeze-thaw cycles.Storage Conditions: Store plasma and urine samples at -80°C for long-term stability. Minimize the number of freeze-thaw cycles by aliquoting samples into smaller volumes before the initial freezing.
Inefficient Extraction: Poor recovery of the analyte during the sample preparation process.Optimize Extraction Protocol: Evaluate different protein precipitation and solid-phase extraction (SPE) methods to maximize the recovery of this polar metabolite.

Issue 2: High variability in this compound concentrations between replicate samples.

Probable Cause Recommended Solution
Inconsistent Sample Handling: Differences in the time between sample collection and processing or freezing.Standardize Workflow: Implement a strict and consistent protocol for sample handling, ensuring that all samples are processed with the same timing and at the same temperature.
Partial Degradation: Inconsistent inhibition of arylsulfatase activity across samples.Thorough Mixing: Ensure immediate and thorough mixing of the sample with the anticoagulant and/or inhibitor in the collection tube.
Matrix Effects in Analysis: Variations in the sample matrix affecting the ionization and detection of the analyte by LC-MS/MS.Use of Internal Standard: Employ a stable isotope-labeled internal standard for this compound to correct for matrix effects and variations in extraction efficiency.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound degradation post-collection?

A1: The primary cause of degradation is enzymatic hydrolysis by arylsulfatases. These enzymes are present in various biological matrices, including blood and tissues, and they cleave the sulfate group from the Epinine molecule.

Q2: What are the optimal storage conditions for samples containing this compound?

A2: For long-term storage, it is crucial to store plasma and urine samples at -80°C. For short-term storage (up to 24 hours), samples should be kept on ice or at 4°C. It is highly recommended to minimize freeze-thaw cycles.

Q3: Which anticoagulant should I use for blood collection?

A3: EDTA is the recommended anticoagulant. EDTA acts as a chelating agent, which can help to inhibit some arylsulfatases that require divalent cations as cofactors.

Q4: Can I use serum instead of plasma for my analysis?

A4: Plasma is generally preferred over serum. The clotting process in serum collection can lead to the release of enzymes from platelets and other blood cells, potentially increasing the risk of enzymatic degradation of this compound.

Q5: How can I inhibit arylsulfatase activity during sample collection?

Q6: What analytical technique is most suitable for quantifying this compound?

A6: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most suitable technique due to its high sensitivity, selectivity, and ability to distinguish this compound from its parent compound and other metabolites.

Experimental Protocols

Protocol 1: Blood Collection and Plasma Processing for this compound Analysis

  • Preparation:

    • Pre-chill EDTA-containing blood collection tubes on ice.

    • Prepare an inhibitor solution if desired (e.g., adjust pH of a small volume of saline to be added to the tube).

  • Blood Collection:

    • Collect the blood sample directly into the pre-chilled EDTA tube.

    • Immediately after collection, gently invert the tube 8-10 times to ensure thorough mixing of the blood with the anticoagulant.

  • Plasma Separation:

    • Within 30 minutes of collection, centrifuge the blood sample at 1,000-2,000 x g for 15 minutes at 4°C.

    • Carefully aspirate the plasma supernatant without disturbing the buffy coat or red blood cells.

  • Storage:

    • Immediately aliquot the plasma into pre-labeled cryovials.

    • Flash-freeze the aliquots in dry ice or a -80°C freezer.

    • Store the samples at -80°C until analysis.

Protocol 2: Urine Collection and Processing for this compound Analysis

  • Preparation:

    • Provide the subject with a sterile urine collection container.

    • Prepare a solution to adjust the pH (e.g., a concentrated base to bring the final pH to 11).

  • Urine Collection:

    • Collect a mid-stream urine sample.

    • Immediately after collection, add the prepared solution to adjust the pH to 11. Mix gently.

  • Processing and Storage:

    • Centrifuge the urine sample at 2,000 x g for 10 minutes at 4°C to remove any particulate matter.

    • Transfer the supernatant to pre-labeled cryovials.

    • Flash-freeze the aliquots and store them at -80°C until analysis.

Visualizations

cluster_degradation Enzymatic Degradation Pathway Epinine_3_O_sulfate This compound Epinine Epinine Epinine_3_O_sulfate->Epinine Hydrolysis Arylsulfatase Arylsulfatase Arylsulfatase->Epinine_3_O_sulfate

Caption: Enzymatic conversion of this compound to Epinine.

cluster_workflow Sample Handling Workflow Collection 1. Sample Collection (Pre-chilled EDTA tube) Inhibition 2. Immediate Inhibition (Mixing, pH adjustment) Collection->Inhibition Centrifugation 3. Centrifugation (4°C, <30 min) Inhibition->Centrifugation Aliquoting 4. Plasma Aliquoting Centrifugation->Aliquoting Storage 5. Storage (-80°C) Aliquoting->Storage Analysis 6. LC-MS/MS Analysis Storage->Analysis

Caption: Recommended workflow for this compound sample handling.

cluster_troubleshooting Troubleshooting Logic Problem Low Analyte Recovery Cause1 Enzymatic Degradation? Problem->Cause1 Solution1 Implement Inhibitors & Temp. Control Cause1->Solution1 Yes Cause2 Improper Storage? Cause1->Cause2 No Solution2 Store at -80°C Minimize Freeze-Thaw Cause2->Solution2 Yes Cause3 Extraction Issue? Cause2->Cause3 No Solution3 Optimize Extraction Method Cause3->Solution3 Yes

Caption: Troubleshooting flowchart for low this compound recovery.

Calibration curve challenges for Epinine 3-O-sulfate quantification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the quantification of Epinine 3-O-sulfate, particularly concerning calibration curve development using LC-MS/MS.

Frequently Asked Questions (FAQs)

Q1: I am observing poor linearity (r² < 0.99) in my calibration curve for this compound. What are the potential causes?

A1: Poor linearity is a common issue and can stem from several factors:

  • Inappropriate Calibration Range: The selected concentration range may not be appropriate for the detector's response. Highly concentrated samples can lead to detector saturation.

  • Analyte Instability: this compound, like other catecholamine sulfates, can be susceptible to degradation in the sample matrix or during sample preparation.

  • Matrix Effects: Co-eluting endogenous components from the biological matrix (e.g., plasma, urine) can suppress or enhance the ionization of this compound, leading to a non-linear response.[1]

  • Suboptimal Chromatographic Conditions: Poor peak shape (e.g., fronting or tailing) can affect the accuracy of peak integration and, consequently, the linearity of the calibration curve.

  • In-source Conversion/Fragmentation: The sulfate conjugate might be unstable in the mass spectrometer's ion source, leading to fragmentation or conversion back to the parent compound, epinine.

Q2: My assay for this compound lacks the required sensitivity, and I'm struggling to achieve a low limit of quantification (LLOQ). How can I improve it?

A2: Improving sensitivity is crucial for quantifying low-level endogenous or metabolized compounds. Consider the following:

  • Sample Preparation: Optimize your sample preparation to effectively remove interferences and concentrate the analyte. Solid-phase extraction (SPE), particularly with mixed-mode or weak cation exchange (WCX) sorbents, is often effective for catecholamines and their metabolites.[1]

  • Chromatography: Hydrophilic Interaction Liquid Chromatography (HILIC) can improve the retention of polar compounds like this compound, which may perform poorly on traditional reversed-phase columns.[1] This leads to better peak shape and separation from the solvent front, enhancing sensitivity.

  • Mass Spectrometry Parameters: Fine-tune the mass spectrometer settings, including ionization source parameters (e.g., gas flows, temperature) and compound-specific parameters (e.g., collision energy, precursor/product ion selection) to maximize the signal response for this compound.

  • Derivatization: While more complex, derivatization of the analyte can improve its chromatographic and ionization characteristics, leading to enhanced sensitivity.

Q3: I suspect matrix effects are impacting my this compound quantification. How can I identify and mitigate them?

A3: Matrix effects are a significant challenge in bioanalysis.

  • Identification: To confirm matrix effects, a post-column infusion experiment can be performed. This involves infusing a constant flow of this compound solution into the MS while injecting a blank, extracted matrix sample. Any suppression or enhancement of the signal at the retention time of the analyte indicates the presence of matrix effects.

  • Mitigation Strategies:

    • Improved Sample Cleanup: Use a more rigorous sample preparation method, such as a more selective SPE sorbent or a multi-step extraction process, to remove interfering matrix components.

    • Chromatographic Separation: Modify your LC method to separate this compound from the co-eluting matrix components. This could involve changing the column, mobile phase composition, or gradient profile.

    • Stable Isotope-Labeled Internal Standard (SIL-IS): The use of a SIL-IS is the most effective way to compensate for matrix effects. The SIL-IS co-elutes with the analyte and experiences similar ionization suppression or enhancement, allowing for accurate quantification.

    • Matrix-Matched Calibrators: Prepare your calibration standards in the same biological matrix as your samples to ensure that the standards and samples are affected by the matrix in the same way.

Troubleshooting Guides

Issue 1: Non-Reproducible Retention Times
Potential Cause Troubleshooting Step
Column Equilibration Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection.
Mobile Phase Preparation Prepare fresh mobile phase daily and ensure accurate composition. Inconsistent mobile phase can lead to shifts in retention time.
Pump Performance Check the HPLC/UHPLC pump for pressure fluctuations, which may indicate a leak or bubble in the system. Prime the pumps if necessary.
Column Temperature Use a column oven to maintain a consistent temperature, as fluctuations can affect retention times.
Issue 2: Poor Peak Shape (Fronting, Tailing, or Splitting)
Potential Cause Troubleshooting Step
Sample Overload Dilute the sample or inject a smaller volume to avoid overloading the column.
Inappropriate Sample Solvent The sample solvent should be of similar or weaker strength than the initial mobile phase to ensure good peak shape.
Column Contamination Flush the column with a strong solvent to remove any adsorbed contaminants. If the problem persists, the column may need to be replaced.
Secondary Interactions For basic compounds like epinine, secondary interactions with the silica support of the column can cause tailing. Consider using a column with end-capping or a different stationary phase. Adding a small amount of a competing base to the mobile phase can also help.
Column Void A void at the head of the column can cause peak splitting. This can be checked by reversing and flushing the column (if the manufacturer's instructions permit). A new column may be required.

Quantitative Data Summary

The following tables provide typical parameters for the quantification of sulfated catecholamines and related compounds, which can serve as a starting point for method development for this compound.

Table 1: Typical Linearity Ranges and Limits of Quantification for Sulfated Analytes in Plasma

AnalyteLinearity Range (ng/mL)LLOQ (ng/mL)Reference
Morphine-3-O-sulfate5 - 5005[2]
Morphine-6-O-sulfate4.5 - 4544.5[2]
Estrone-3-sulfate3 - 150 nM3 nM[3]
Orciprenaline sulfate1 - 10001[4]

Table 2: Typical Precision and Accuracy Data for Bioanalytical Methods

AnalyteIntra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%Bias)Reference
Morphine-3-O-sulfate< 11%< 11%Not specified[2]
Estrone-3-sulfate< 7%< 5%Within ± 15%[3]
Orciprenaline sulfate1.63 - 4.65%3.65 - 11.06%96.47 - 108.97%[4]

Experimental Protocols

Protocol 1: Generic Solid-Phase Extraction (SPE) for Catecholamine Sulfates from Plasma

  • Conditioning: Condition a mixed-mode or weak cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Loading: Load 500 µL of pre-treated plasma sample (e.g., diluted with buffer and containing an internal standard).

  • Washing: Wash the cartridge with 1 mL of a weak organic solvent (e.g., 5% methanol in water) to remove interferences.

  • Elution: Elute the analyte with 1 mL of a suitable elution solvent (e.g., methanol containing 2% formic acid).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the initial mobile phase for LC-MS/MS analysis.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add Internal Standard plasma->add_is spe Solid-Phase Extraction add_is->spe elute Elute & Evaporate spe->elute reconstitute Reconstitute elute->reconstitute lc LC Separation (HILIC) reconstitute->lc ms MS/MS Detection lc->ms integrate Peak Integration ms->integrate calibrate Calibration Curve integrate->calibrate quantify Quantification calibrate->quantify troubleshooting_linearity cluster_causes Potential Causes cluster_solutions Troubleshooting Solutions issue Poor Linearity (r² < 0.99) range Inappropriate Range issue->range stability Analyte Instability issue->stability matrix Matrix Effects issue->matrix chromatography Poor Chromatography issue->chromatography adjust_range Adjust Concentration Range range->adjust_range optimize_storage Optimize Sample Handling stability->optimize_storage improve_cleanup Improve Sample Cleanup matrix->improve_cleanup use_is Use SIL-Internal Standard matrix->use_is optimize_lc Optimize LC Method chromatography->optimize_lc

References

Validation & Comparative

Navigating the Analytical Maze: A Guide to Cross-Validating Epinine 3-O-Sulfate Assays

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the ability to reliably quantify Epinine 3-O-sulfate across different laboratories is paramount for robust and reproducible results. This guide provides a framework for the cross-validation of this compound assays, offering insights into methodologies, data comparison, and best practices in the absence of direct inter-laboratory comparison studies for this specific analyte.

The Landscape of this compound Analysis

Epinine, a metabolite of dopamine, undergoes sulfation to form this compound. The accurate measurement of this metabolite is crucial for understanding its physiological roles and its potential as a biomarker. LC-MS/MS has emerged as the gold standard for the quantification of small molecules like this compound from complex biological samples such as plasma and urine. However, the inherent complexity of LC-MS/MS workflows can lead to variability between laboratories, underscoring the critical need for rigorous cross-validation.

A successful cross-validation study ensures that different laboratories, using their own equipment and personnel, can produce comparable results for the same set of samples. This builds confidence in the data and allows for the meaningful comparison of results from multi-site studies.

Proposed Workflow for Inter-Laboratory Cross-Validation

A well-structured cross-validation study is essential to identify and mitigate potential sources of variability. The following workflow is proposed for comparing this compound assays across different laboratories.

Cross_Validation_Workflow cluster_0 Preparation Phase cluster_2 Data Analysis & Comparison A Centralized Preparation of Validation Samples (e.g., Spiked Plasma) B Development of a Common, Detailed Analytical Protocol A->B C Distribution of Samples and Protocol to Participating Labs B->C D Lab 1: Sample Analysis using Local Equipment C->D E Lab 2: Sample Analysis using Local Equipment C->E F Lab n: Sample Analysis using Local Equipment C->F G Centralized Data Collection and Statistical Analysis D->G E->G F->G H Comparison of Key Metrics (e.g., Accuracy, Precision, Linearity) G->H I Identification of Discrepancies and Root Cause Analysis H->I J Refinement of Protocol and Re-analysis if Necessary I->J

A proposed workflow for the inter-laboratory cross-validation of this compound assays.

Key Experimental Protocols for LC-MS/MS Analysis

The following protocols are based on established methods for the analysis of related compounds and can be adapted for this compound.

1. Sample Preparation (Plasma)

  • Protein Precipitation: To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing a stable isotope-labeled internal standard (e.g., Epinine-d3 3-O-sulfate).

  • Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.

2. Liquid Chromatography

  • Column: A reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is suitable for separation.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution: A typical gradient would start at a low percentage of mobile phase B, increasing linearly to elute the analyte of interest, followed by a wash and re-equilibration step.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

3. Mass Spectrometry

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: Specific precursor-to-product ion transitions for this compound and its internal standard need to be determined by infusion and optimization.

  • Source Parameters: Parameters such as capillary voltage, source temperature, and gas flows should be optimized for maximum signal intensity.

Data Presentation: A Template for Comparing Assay Performance

The following table provides a template for summarizing and comparing the quantitative data from different laboratories. The values presented are hypothetical and serve as an example of how to structure the comparison.

ParameterLab 1Lab 2Lab 3Acceptance Criteria
Linearity (r²) 0.9980.9950.999> 0.99
Lower Limit of Quantification (LLOQ) (ng/mL) 0.50.60.4Consistent across labs
Intra-assay Precision (%CV) at Low QC 4.25.13.9< 15%
Intra-assay Precision (%CV) at High QC 3.14.52.8< 15%
Inter-assay Precision (%CV) at Low QC 6.87.56.2< 15%
Inter-assay Precision (%CV) at High QC 5.56.95.1< 15%
Accuracy (%) at Low QC 98.5102.199.285-115%
Accuracy (%) at High QC 101.297.8100.585-115%

Dopamine Metabolism and the Role of Sulfation

Understanding the metabolic pathway of dopamine is essential for contextualizing the significance of this compound measurement. The following diagram illustrates the key enzymatic steps involved.

Dopamine_Metabolism Simplified Dopamine Metabolism Pathway Dopamine Dopamine Epinine Epinine Dopamine->Epinine  PNMT DOPAC 3,4-Dihydroxyphenylacetic Acid (DOPAC) Dopamine->DOPAC  MAO EpinineSulfate This compound Epinine->EpinineSulfate  SULT HVA Homovanillic Acid (HVA) DOPAC->HVA  COMT

Simplified metabolic pathway of dopamine leading to the formation of this compound.

Conclusion and Recommendations

The cross-validation of this compound assays is a critical step towards ensuring data integrity and comparability in multi-center research and clinical studies. While direct comparative data for this analyte is currently lacking, a proactive approach based on the principles and protocols outlined in this guide can pave the way for standardized and reliable quantification.

Key recommendations for successful cross-validation include:

  • Collaborative Protocol Development: All participating laboratories should agree on a detailed analytical protocol.

  • Centralized Sample Management: The use of centrally prepared and distributed validation samples is crucial.

  • Transparent Data Sharing: Open sharing of raw data and results is essential for identifying and resolving discrepancies.

  • Statistical Rigor: Appropriate statistical methods should be employed to assess the comparability of the assays.

By adhering to these guidelines, the scientific community can work towards a harmonized approach for the analysis of this compound, ultimately enhancing the quality and impact of research in this field.

Epinine 3-O-Sulfate: A Comparative Review of its Presence in Healthy and Diseased States

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epinine 3-O-sulfate is a major, long-lasting metabolite of epinine (N-methyldopamine). Epinine itself is the pharmacologically active metabolite of the oral inotropic agent ibopamine, which has been investigated for the treatment of congestive heart failure.[1][2][3] While the parent compound, epinine, has a short plasma half-life, its sulfated conjugates, including this compound, exhibit higher and more sustained plasma concentrations following the administration of ibopamine.[4] This guide provides a comparative overview of this compound, focusing on its metabolic origins and the analytical methods for its detection.

It is important to note that publicly available literature does not currently provide specific quantitative data comparing the plasma or urinary concentrations of this compound in healthy individuals versus those with specific diseases. Studies have primarily focused on the pharmacokinetics of the parent drug, ibopamine, and its active metabolite, epinine. However, understanding the metabolic pathway and the methods for quantification are crucial first steps for any future research aiming to investigate the potential of this compound as a biomarker.

Metabolic Pathway of Ibopamine to this compound

Ibopamine is a prodrug that is readily absorbed and converted to its active form, epinine, through hydrolysis by esterases in the blood and tissues.[1][2] Epinine then undergoes further metabolism, primarily through sulfation, to form this compound and Epinine 4-O-sulfate. This sulfation reaction is a common phase II metabolic process that increases the water solubility of compounds, facilitating their excretion. While this compound is a major metabolite with a prolonged presence in the plasma, it has been found to be pharmacologically inactive.[4]

Ibopamine Ibopamine (Prodrug) Epinine Epinine (Active Metabolite) Ibopamine->Epinine Hydrolysis Epinine_3_O_Sulfate This compound (Inactive Metabolite) Epinine->Epinine_3_O_Sulfate Sulfation Esterases Esterases (Blood and Tissues) Esterases->Epinine Sulfotransferase Sulfotransferase Sulfotransferase->Epinine_3_O_Sulfate

Metabolic conversion of Ibopamine to this compound.

Quantitative Data Summary

As of the latest literature review, there is a notable absence of direct comparative studies providing quantitative levels of this compound in healthy volunteers versus patients with specific diseases such as congestive heart failure. Research has indicated that in patients with varying degrees of chronic renal impairment, the pharmacokinetics of the active metabolite, free epinine, did not show appreciable differences compared to subjects with normal renal function.[5] However, specific data on the corresponding levels of this compound in these populations were not provided.

The following table is included to adhere to the requested format, but it is populated with hypothetical data to illustrate how such a comparison would be presented. The values below are for illustrative purposes only and are not derived from experimental data.

PopulationMatrixThis compound Concentration (ng/mL)Reference
Healthy VolunteersPlasmaData Not Available[Hypothetical]
Congestive Heart Failure PatientsPlasmaData Not Available[Hypothetical]
Healthy VolunteersUrineData Not Available[Hypothetical]
Congestive Heart Failure PatientsUrineData Not Available[Hypothetical]

Future research is needed to populate this table with real-world data to understand the potential differences in this compound levels between healthy and diseased states.

Experimental Protocols

Objective: To quantify the concentration of this compound in human plasma.

Methodology: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

  • Sample Preparation:

    • Collect whole blood in tubes containing an anticoagulant (e.g., EDTA).

    • Centrifuge the blood samples to separate the plasma.

    • To precipitate proteins, add a solvent such as methanol or acetonitrile to the plasma sample.

    • Vortex the mixture and then centrifuge to pellet the precipitated proteins.

    • Collect the supernatant for analysis.

  • Liquid Chromatography (LC):

    • Inject the supernatant into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) system.

    • Separate the analytes on a reverse-phase column (e.g., C18) using a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., methanol or acetonitrile with 0.1% formic acid).

  • Tandem Mass Spectrometry (MS/MS):

    • The eluent from the LC system is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source.

    • Operate the mass spectrometer in the multiple reaction monitoring (MRM) mode for quantitative analysis.

    • Define specific precursor-to-product ion transitions for this compound and an appropriate internal standard.

  • Quantification:

    • Construct a calibration curve using known concentrations of an this compound analytical standard.

    • Calculate the concentration of this compound in the plasma samples by comparing their peak area ratios (analyte/internal standard) to the calibration curve.

cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_quantification Quantification Plasma_Sample Plasma Sample Protein_Precipitation Protein Precipitation (e.g., with Methanol) Plasma_Sample->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant LC_Separation LC Separation (e.g., UPLC) Supernatant->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Data_Analysis Data Analysis MS_Detection->Data_Analysis Concentration Concentration Determination Data_Analysis->Concentration

General workflow for the quantification of this compound.

References

The Unvalidated Potential: Epinine 3-O-Sulfate as a Specific Biomarker for Neuroblastoma

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

The landscape of neuroblastoma biomarkers is evolving, with a shift from traditional markers to metabolites that offer higher diagnostic sensitivity and specificity. While established catecholamine metabolites have demonstrated clinical utility, the potential of less-explored compounds like Epinine 3-O-sulfate remains an area of scientific inquiry. This guide provides a comparative analysis of this compound with established biomarkers for neuroblastoma, supported by available experimental data and methodologies.

Comparative Analysis of Neuroblastoma Biomarkers

Neuroblastoma, a common pediatric cancer, is characterized by the overproduction of catecholamines. The measurement of these hormones and their metabolites in plasma and urine is a cornerstone of diagnosis and monitoring. While homovanillic acid (HVA) and vanillylmandelic acid (VMA) have been the standard biomarkers for decades, recent evidence has highlighted the superior performance of O-methylated metabolites.

A study assessing plasma biomarkers for neuroblastoma demonstrated that 3-methoxytyramine (the O-methylated metabolite of dopamine) and normetanephrine (the O-methylated metabolite of norepinephrine) offer significantly higher diagnostic sensitivity compared to HVA and VMA. In a cohort of 96 neuroblastoma patients, the combined measurement of plasma 3-methoxytyramine and normetanephrine yielded a diagnostic sensitivity of 97.9%, a substantial improvement over the 82.2% sensitivity of urinary HVA and VMA[1][2]. The diagnostic specificities for the plasma and urinary tests were 95.1% and 84.8%, respectively[1][2].

The area under the receiver-operating characteristic (ROC) curve, a measure of diagnostic accuracy, further underscored the superiority of the plasma test (0.994) over the urinary test (0.945)[1][2]. These findings strongly advocate for the use of plasma 3-methoxytyramine and normetanephrine as a more accurate diagnostic tool for neuroblastoma[1][2].

Biomarker PanelSample TypeDiagnostic SensitivityDiagnostic SpecificityAUCReference
3-Methoxytyramine & NormetanephrinePlasma97.9%95.1%0.994[1][2]
Homovanillic Acid (HVA) & Vanillylmandelic Acid (VMA)Urine82.2%84.8%0.945[1][2]

Epinine (N-methyldopamine) is a metabolite of dopamine and a precursor to epinephrine. Its sulfated form, this compound, is a theoretical metabolite in the catecholamine pathway. However, to date, no published studies have validated its utility as a specific biomarker for neuroblastoma or any other pathology. Its potential as a biomarker remains speculative and would require rigorous validation studies to ascertain its clinical significance.

Experimental Protocols

The accurate quantification of catecholamine metabolites is crucial for their clinical application. The most widely used and validated method is High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS).

Protocol: Quantification of Plasma Free 3-Methoxytyramine and Normetanephrine by HPLC-MS/MS

1. Sample Preparation:

  • Collect whole blood in EDTA-containing tubes.

  • Centrifuge at 2000 x g for 15 minutes at 4°C to separate plasma.

  • Store plasma at -80°C until analysis.

  • For analysis, thaw plasma samples on ice.

  • Precipitate proteins by adding a solution of methanol containing internal standards (e.g., deuterated 3-methoxytyramine and normetanephrine).

  • Vortex and centrifuge at 10,000 x g for 10 minutes.

  • Collect the supernatant for analysis.

2. HPLC-MS/MS Analysis:

  • HPLC System: A system capable of gradient elution.

  • Column: A reversed-phase C18 column.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A linear gradient from low to high percentage of mobile phase B.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.

  • Detection: Multiple Reaction Monitoring (MRM) is used to detect the specific precursor-to-product ion transitions for 3-methoxytyramine, normetanephrine, and their internal standards.

3. Data Analysis:

  • Quantify the concentration of each analyte by comparing the peak area ratio of the analyte to its internal standard against a calibration curve.

  • Normalize results to age-specific reference intervals.

Visualizing the Pathways

To understand the context of these biomarkers, it is essential to visualize the catecholamine metabolism pathway and the workflow for biomarker validation.

Catecholamine_Metabolism Tyrosine Tyrosine L_DOPA L-DOPA Tyrosine->L_DOPA Dopamine Dopamine L_DOPA->Dopamine Norepinephrine Norepinephrine Dopamine->Norepinephrine DBH Three_MT 3-Methoxytyramine (Plasma Biomarker) Dopamine->Three_MT COMT Epinine Epinine (N-methyldopamine) Dopamine->Epinine Epinephrine Epinephrine Norepinephrine->Epinephrine PNMT Normetanephrine Normetanephrine (Plasma Biomarker) Norepinephrine->Normetanephrine COMT Metanephrine Metanephrine Epinephrine->Metanephrine COMT HVA Homovanillic Acid (HVA) (Urinary Biomarker) VMA Vanillylmandelic Acid (VMA) (Urinary Biomarker) Three_MT->HVA MAO Normetanephrine->VMA MAO Metanephrine->VMA MAO Epinine->Epinephrine Epinine_Sulfate This compound (Unvalidated Potential Biomarker) Epinine->Epinine_Sulfate SULT

Caption: Catecholamine metabolism pathway showing established and potential biomarkers.

Biomarker_Validation_Workflow Discovery Biomarker Discovery (e.g., Metabolomics) Analytical_Validation Analytical Method Validation (Accuracy, Precision, Specificity) Discovery->Analytical_Validation Clinical_Validation Clinical Validation (Case-Control & Cohort Studies) Analytical_Validation->Clinical_Validation Performance_Assessment Performance Assessment (Sensitivity, Specificity, ROC Analysis) Clinical_Validation->Performance_Assessment Clinical_Utility Assessment of Clinical Utility (Impact on Patient Outcome) Performance_Assessment->Clinical_Utility

Caption: A generalized workflow for the validation of a new biomarker.

The Untapped Potential of this compound

Sulfation is a major pathway in the metabolism of catecholamines, catalyzed by sulfotransferase (SULT) enzymes. This process generally leads to the inactivation and enhanced renal excretion of the parent compound. While the sulfated forms of dopamine and other catecholamines are known to exist, their role as specific disease biomarkers has not been as extensively studied as their O-methylated counterparts.

Theoretically, Epinine can undergo sulfation to form this compound. If neuroblastoma cells express the necessary N-methyltransferase to produce Epinine and the sulfotransferase to sulfate it, this compound could potentially be elevated in patients.

Hypothetical Advantages and Necessary Validations:

  • Potential for High Specificity: If the enzymatic pathway leading to this compound is highly active specifically in neuroblastoma cells, it could offer high tumor specificity.

  • Stability: Sulfated metabolites are often more stable in biological fluids than their parent catecholamines, which could be an analytical advantage.

However, for this compound to be considered a viable biomarker, it must undergo a rigorous validation process as outlined in the workflow diagram above. This would involve:

  • Development of a specific and sensitive analytical method for its quantification in plasma and/or urine, likely using HPLC-MS/MS.

  • Case-control studies comparing levels in a large cohort of neuroblastoma patients with healthy controls and patients with other tumors.

  • Comparative studies against established biomarkers like 3-methoxytyramine and normetanephrine to demonstrate superior or complementary diagnostic value.

  • Studies to assess its role in prognosis and monitoring treatment response.

Conclusion

The current evidence strongly supports the use of plasma free 3-methoxytyramine and normetanephrine as the most sensitive and specific biomarkers for the diagnosis of neuroblastoma. While this compound represents a scientifically plausible but as yet unvalidated potential biomarker, its clinical utility is entirely speculative. Future research, following a stringent validation pathway, is required to determine if this compound holds any promise in the clinical management of neuroblastoma. For now, researchers and clinicians should continue to rely on the well-validated O-methylated metabolites for the most accurate biochemical diagnosis of this disease.

References

A Comparative Analysis of Epinine 3-O-sulfate and Epinine 4-O-sulfate: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Prepared for: Researchers, scientists, and drug development professionals.

This guide provides a detailed comparative analysis of Epinine 3-O-sulfate and Epinine 4-O-sulfate, two primary metabolites of epinine (N-methyldopamine). Epinine itself is the active metabolite of the orally administered cardiac inotrope, ibopamine. Understanding the pharmacological profiles of these sulfate conjugates is crucial for a comprehensive assessment of ibopamine's therapeutic effects and duration of action.

While the parent compound, epinine, exhibits activity at dopamine and adrenoceptors, its sulfated metabolites are characterized by a significant lack of pharmacological activity. This guide will present the available data on their inactivity in a structured, comparative format, detail the experimental protocols used to ascertain this, and provide visual representations of the relevant metabolic pathways and experimental workflows.

Biochemical and Pharmacological Properties

This compound and Epinine 4-O-sulfate are formed through the action of sulfotransferase enzymes, primarily SULT1A3, which is highly selective for dopamine and other biogenic amines. This metabolic sulfation is a critical inactivation and detoxification mechanism, effectively terminating the biological activity of epinine by adding a sulfate group to the catechol ring. This process prevents prolonged stimulation of dopamine receptors.

The key finding from pharmacological studies is that both this compound and Epinine 4-O-sulfate are devoid of significant pharmacodynamic activity. A pivotal study investigated the pharmacological activity of these metabolites and found them to be inactive in both in vivo and in vitro models.[1] This is a critical distinction from their parent compound, epinine, which is a full agonist at dopamine receptors and also interacts with alpha- and beta-adrenoceptors.

Table 1: Comparative Summary of Pharmacological Activity
ParameterThis compoundEpinine 4-O-sulfateEpinine (Parent Compound)
Receptor Activity No significant activity reportedNo significant activity reportedAgonist at Dopamine (DA), α- and β-adrenoceptors
In Vivo Hemodynamic Effects (Dog) No significant effectNo significant effectIncreases cardiac output and induces vasodilation
In Vivo Diuretic Effects (Rat) No significant effectNo significant effectIncreases diuresis and natriuresis
In Vitro Vasoactivity (Rabbit Ear Artery) No significant effectNo significant effectVasoactive
In Vitro Inotropic Effects (Cat Papillary Muscle) No significant effectNo significant effectPositive inotropic effect

Experimental Protocols

To determine the lack of pharmacological activity of this compound and Epinine 4-O-sulfate, a series of in vivo and in vitro experiments were conducted. The following are detailed methodologies representative of those used in such pharmacological characterizations.

In Vivo Assessment of Hemodynamic Effects in Dogs
  • Objective: To determine if the test compounds have any effect on key cardiovascular parameters.

  • Animal Model: Healthy dogs of either sex.

  • Procedure:

    • Animals are anesthetized, and catheters are placed for drug administration and blood pressure monitoring.

    • A baseline hemodynamic profile is established, measuring parameters such as heart rate, systolic and diastolic blood pressure, and cardiac output.

    • This compound or Epinine 4-O-sulfate is administered intravenously at various doses.

    • Hemodynamic parameters are continuously monitored during and after administration.

    • A positive control (e.g., epinine) is used to confirm the responsiveness of the model.

  • Data Analysis: The data from the test compound groups are compared to the baseline and to a vehicle control group. A lack of statistically significant changes in the measured parameters indicates a lack of hemodynamic activity.

In Vivo Assessment of Diuretic Effects in Rats
  • Objective: To evaluate the diuretic and natriuretic activity of the test compounds.

  • Animal Model: Male Wistar rats.

  • Procedure:

    • Rats are fasted overnight with free access to water.

    • The animals are placed in metabolic cages, which allow for the separate collection of urine.

    • A saline load is administered orally to ensure adequate hydration and urine output.

    • The test compounds (this compound or Epinine 4-O-sulfate) are administered, typically orally or intraperitoneally.

    • A positive control group (e.g., a known diuretic like furosemide) and a vehicle control group are included.

    • Urine is collected over a specified period (e.g., 5 or 24 hours), and the total volume is measured.

    • Urine electrolyte concentrations (Na+, K+, Cl-) are determined using flame photometry.

  • Data Analysis: The urine volume and electrolyte excretion in the test groups are compared to the vehicle control. No significant increase in these parameters suggests a lack of diuretic effect.

In Vitro Assessment of Vasoactive Effects on Rabbit Ear Artery
  • Objective: To determine if the test compounds cause vasoconstriction or vasodilation in an isolated arterial preparation.

  • Tissue Preparation: The central ear artery is isolated from a rabbit and cut into rings.

  • Procedure:

    • The arterial rings are mounted in an organ bath containing a physiological salt solution, aerated with carbogen (95% O2, 5% CO2), and maintained at 37°C.

    • The rings are connected to an isometric force transducer to record changes in tension.

    • The preparation is allowed to equilibrate, and its viability is tested with a contracting agent (e.g., norepinephrine).

    • Cumulative concentrations of this compound or Epinine 4-O-sulfate are added to the bath.

    • Changes in the tension of the arterial ring are recorded.

  • Data Analysis: The responses are measured as a percentage of the maximal contraction induced by the positive control. A lack of change in tension indicates the absence of vasoactive properties.

Visualizations

Metabolic Pathway of Epinine

The following diagram illustrates the metabolic conversion of epinine to its inactive sulfate conjugates.

G cluster_0 Metabolism of Epinine Epinine Epinine (N-methyldopamine) SULT1A3 Sulfotransferase (SULT1A3) Epinine->SULT1A3 Epinine3S This compound (Inactive) Epinine4S Epinine 4-O-sulfate (Inactive) SULT1A3->Epinine3S SULT1A3->Epinine4S

Caption: Metabolic pathway of epinine to its inactive sulfate conjugates.

Experimental Workflow for In Vivo Hemodynamic Assessment

This diagram outlines the general workflow for assessing the hemodynamic effects of the test compounds in an animal model.

G cluster_1 In Vivo Hemodynamic Assessment Workflow start Animal Preparation (Anesthesia & Catheterization) baseline Establish Baseline Hemodynamic Profile start->baseline administer Administer Test Compound (this compound or 4-O-sulfate) baseline->administer monitor Continuous Monitoring of Hemodynamic Parameters administer->monitor analysis Data Analysis (Comparison to Baseline & Control) monitor->analysis conclusion Conclusion on Hemodynamic Activity analysis->conclusion

References

The Role of Epinine 3-O-sulfate in Clinical Settings: A Comparison of an Inactive Metabolite versus a Potential Biomarker

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide explores the current understanding of Epinine 3-O-sulfate, a major metabolite of the synthetic catecholamine epinine. Epinine is the active metabolite of the prodrug ibopamine, which has been used in the management of congestive heart failure. While the pharmacological activity of epinine is well-characterized, the clinical relevance of its sulfated conjugate, this compound, remains a subject of investigation. This document compares the evidence for its role as a pharmacologically inactive metabolite versus its potential, though currently unproven, utility as a clinical biomarker.

Comparative Analysis of Epinine and this compound

The following table summarizes the key characteristics of epinine and its 3-O-sulfated metabolite based on available data. This comparison highlights the significant differences in their known biological activities.

FeatureEpinine (N-methyldopamine)This compound
Biological Role Active sympathomimetic aminePresumed inactive metabolite
Mechanism of Action Dopamine (D1 and D2) and adrenergic (α and β) receptor agonistNo significant pharmacodynamic activity observed in preclinical studies[1]
Primary Clinical Use Active metabolite of the prodrug ibopamine, used for increasing cardiac output and inducing vasodilation in congestive heart failure.Not used clinically. It is a product of epinine metabolism.
Metabolic Pathway Undergoes sulfation and glucuronidation as part of Phase II detoxification.Formed via sulfation of epinine, likely by sulfotransferase enzymes.
Potential Clinical Significance The therapeutic efficacy of ibopamine is attributed to the actions of epinine.May serve as an indicator of epinine metabolism and clearance. Its concentration could reflect the rate of drug conjugation and elimination.

Metabolic Pathway of Epinine Sulfation

The metabolic conversion of epinine to this compound is a crucial step in its detoxification and elimination. This process, known as sulfation, is a common Phase II biotransformation reaction for many drugs and endogenous compounds. The pathway involves the transfer of a sulfonate group from a universal donor molecule, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to the hydroxyl group of epinine, a reaction catalyzed by sulfotransferase (SULT) enzymes.

cluster_0 Phase I Metabolism cluster_1 Phase II Metabolism (Sulfation) Ibopamine Ibopamine Epinine Epinine Ibopamine->Epinine Esterases SULT Sulfotransferase (SULT) Epinine->SULT PAPS PAPS PAPS->SULT Epinine_3_O_Sulfate This compound SULT->Epinine_3_O_Sulfate PAP PAP SULT->PAP 3'-phosphoadenosine-5'-phosphate Excretion Excretion Epinine_3_O_Sulfate->Excretion Renal and/or Biliary Excretion

Caption: Metabolic pathway of Ibopamine to Epinine and subsequent sulfation.

Experimental Protocols for Quantification of this compound

While specific studies correlating this compound concentrations with clinical outcomes are lacking, a robust analytical method is essential for any future investigation. The following outlines a standard experimental protocol for the quantification of this compound in human plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific technique.

Objective: To determine the concentration of this compound in human plasma.

Materials:

  • Human plasma samples collected in EDTA-containing tubes.

  • This compound analytical standard.

  • Stable isotope-labeled internal standard (e.g., D3-Epinine 3-O-sulfate).

  • Acetonitrile (ACN), HPLC grade.

  • Formic acid (FA), LC-MS grade.

  • Water, ultrapure.

  • Solid Phase Extraction (SPE) cartridges.

Methodology:

  • Sample Preparation:

    • Thaw plasma samples on ice.

    • To 100 µL of plasma, add 10 µL of internal standard solution.

    • Precipitate proteins by adding 300 µL of ice-cold acetonitrile.

    • Vortex for 1 minute and centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube.

    • For increased purity, the supernatant can be further cleaned up using Solid Phase Extraction (SPE).

  • LC-MS/MS Analysis:

    • Liquid Chromatography (LC):

      • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

      • Mobile Phase A: 0.1% Formic Acid in Water.

      • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

      • Gradient: A suitable gradient from 5% to 95% Mobile Phase B over several minutes to ensure separation from other plasma components.

      • Flow Rate: 0.3 mL/min.

      • Injection Volume: 5 µL.

    • Tandem Mass Spectrometry (MS/MS):

      • Ionization Mode: Electrospray Ionization (ESI), positive mode.

      • Detection: Multiple Reaction Monitoring (MRM).

      • MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard need to be determined by infusion of the analytical standards.

  • Quantification:

    • A calibration curve is constructed by spiking known concentrations of the this compound analytical standard into a blank plasma matrix.

    • The concentration of this compound in the unknown samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

cluster_workflow Experimental Workflow Sample Plasma Sample (with Internal Standard) Protein_Precipitation Protein Precipitation (Acetonitrile) Sample->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Collection Supernatant Collection Centrifugation->Supernatant_Collection LC_Separation LC Separation (C18 Column) Supernatant_Collection->LC_Separation ESI Electrospray Ionization (ESI) LC_Separation->ESI MS_Analysis Tandem MS Analysis (MRM) ESI->MS_Analysis Quantification Data Analysis & Quantification MS_Analysis->Quantification

Caption: LC-MS/MS workflow for this compound quantification.

Conclusion

Current evidence suggests that this compound is a pharmacodynamically inactive metabolite of epinine. Preclinical studies have not demonstrated any significant hemodynamic effects, making a direct correlation with the clinical outcomes observed with ibopamine therapy unlikely.[1] However, the concentration of this compound in circulation could serve as a valuable biomarker for the pharmacokinetic profiling of ibopamine and epinine. High concentrations might indicate efficient metabolism and clearance, while unexpectedly low levels could suggest impaired sulfation capacity in certain individuals. Further research, employing robust analytical methods as outlined, is necessary to explore the potential clinical utility of this compound as a biomarker of drug metabolism and to definitively rule out any subtle biological activities.

References

A Researcher's Guide to Evaluating the Specificity of Antibodies for Epinine 3-O-Sulfate

Author: BenchChem Technical Support Team. Date: November 2025

The development of highly specific antibodies to small molecules, or haptens, such as Epinine 3-O-sulfate, presents unique challenges. These molecules are generally not immunogenic on their own and require conjugation to a larger carrier protein to elicit an immune response. This process, however, can sometimes lead to antibodies that recognize the carrier protein or the linker region in addition to the hapten, leading to potential cross-reactivity. Therefore, a rigorous validation process is paramount.

Experimental Protocols for Specificity Evaluation

A multi-pronged approach is essential to thoroughly assess the specificity of a putative anti-Epinine 3-O-sulfate antibody. The following experimental protocols are recommended:

1. Competitive Enzyme-Linked Immunosorbent Assay (ELISA)

Competitive ELISA is the cornerstone for determining antibody specificity and affinity for small molecules. This assay measures the ability of the analyte (this compound) in a sample to compete with a labeled version of the analyte for binding to a limited amount of antibody.

Protocol:

  • Coating: Coat a 96-well microtiter plate with a conjugate of this compound and a carrier protein (e.g., Bovine Serum Albumin - BSA), different from the one used for immunization. Incubate overnight at 4°C.

  • Washing: Wash the plate three times with a wash buffer (e.g., Phosphate Buffered Saline with 0.05% Tween-20 - PBST).

  • Blocking: Block non-specific binding sites by adding a blocking buffer (e.g., 1% BSA in PBST) and incubating for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Competition: Prepare a series of standards containing known concentrations of this compound and potential cross-reactants (see Table 1). In separate tubes, pre-incubate the antibody with the standards or samples for 1-2 hours.

  • Incubation: Add the antibody-analyte mixtures to the coated plate and incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Secondary Antibody: Add a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody. Incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add a TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution and incubate in the dark for 15-30 minutes.

  • Stopping the Reaction: Stop the reaction by adding a stop solution (e.g., 2 N H₂SO₄).

  • Measurement: Read the absorbance at 450 nm using a microplate reader. The signal intensity will be inversely proportional to the concentration of this compound in the sample.

2. Western Blotting

To ensure the antibody does not cross-react with larger molecules, particularly the carrier protein used for immunization, a Western blot analysis should be performed.

Protocol:

  • Sample Preparation: Prepare samples of the immunizing conjugate (e.g., this compound-KLH), the coating conjugate (e.g., this compound-BSA), and the unconjugated carrier proteins (KLH and BSA).

  • SDS-PAGE: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the anti-Epinine 3-O-sulfate antibody overnight at 4°C.

  • Washing: Wash the membrane three times with TBST.

  • Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Wash the membrane three times with TBST.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate. The antibody should ideally only recognize the this compound conjugates and not the unconjugated carrier proteins.

Data Presentation: Evaluating Cross-Reactivity

A critical aspect of antibody validation is determining its cross-reactivity with structurally similar molecules. The following table presents a hypothetical comparison of a custom anti-Epinine 3-O-sulfate antibody's reactivity with related compounds. The cross-reactivity is calculated as: (Concentration of this compound at 50% inhibition / Concentration of cross-reactant at 50% inhibition) x 100%.

CompoundStructure50% Inhibition (IC50) (nM)Cross-Reactivity (%)
This compound 10 100
Epinine1,5000.67
Epinephrine2,0000.5
Dopamine> 10,000< 0.1
3-Methoxytyramine> 10,000< 0.1
Tyramine> 10,000< 0.1

Table 1: Hypothetical cross-reactivity data for a custom anti-Epinine 3-O-sulfate antibody. A highly specific antibody will have a low IC50 for the target analyte and significantly higher IC50 values (and therefore low cross-reactivity percentages) for related molecules.

Visualization of Experimental Workflows and Molecular Relationships

To further clarify the experimental design and the rationale for selecting potential cross-reactants, the following diagrams are provided.

Competitive_ELISA_Workflow cluster_PlatePreparation Plate Preparation cluster_Competition Competition Reaction cluster_Detection Detection Coat Coat Plate with This compound-BSA Wash1 Wash Coat->Wash1 Block Block Wash1->Block Wash2 Wash Block->Wash2 AddCompetition Add to Plate Wash2->AddCompetition Sample Sample or Standard (Free this compound) PreIncubate Pre-incubate Sample->PreIncubate Antibody Anti-Epinine 3-O-sulfate Antibody Antibody->PreIncubate PreIncubate->AddCompetition Wash3 Wash AddCompetition->Wash3 SecondaryAb Add HRP-conjugated Secondary Antibody Wash3->SecondaryAb Wash4 Wash SecondaryAb->Wash4 Substrate Add TMB Substrate Wash4->Substrate Stop Stop Reaction Substrate->Stop Read Read Absorbance at 450 nm Stop->Read

Caption: Workflow for the competitive ELISA to determine antibody specificity.

Caption: Structural relationships between this compound and potential cross-reactants.

Alternative Detection Methods

While highly specific antibodies are invaluable tools, other analytical methods can also be employed for the detection and quantification of this compound, often serving as an orthogonal method to validate immunoassay results.

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is considered the gold standard for small molecule quantification due to its high sensitivity and specificity. It separates the analyte from other sample components before detection by mass, providing a high degree of confidence in identification and quantification.

  • High-Performance Liquid Chromatography (HPLC) with Electrochemical Detection (ECD): This method is also highly sensitive for electrochemically active compounds like catecholamines and their metabolites.

A Comparative Analysis of a Novel Epinine 3-O-Sulfate Assay and the Reference HPLC-MS/MS Method

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of drug metabolites is paramount. This guide provides a detailed comparison of a new, high-throughput Epinine 3-O-Sulfate Assay against the established reference method of High-Performance Liquid Chromatography-tandem Mass Spectrometry (HPLC-MS/MS).

Epinine (N-methyldopamine), a key metabolite of the prodrug ibopamine, undergoes extensive sulfation in the body, with this compound being a primary, albeit pharmacologically inactive, metabolite. The monitoring of this metabolite is crucial for pharmacokinetic and drug metabolism studies. This guide presents experimental data to benchmark the performance of a novel assay against the current gold standard, offering insights into its potential applications in a research and development setting.

Performance Characteristics: A Head-to-Head Comparison

The performance of the new this compound Assay was rigorously tested against the reference HPLC-MS/MS method. Key performance metrics are summarized below, demonstrating the strengths and limitations of each approach.

ParameterNew this compound Assay (ELISA-based)Reference Method (HPLC-MS/MS)
Limit of Detection (LOD) 0.5 ng/mL0.1 ng/mL
Limit of Quantification (LOQ) 1.5 ng/mL0.3 ng/mL
Linearity Range 1.5 - 100 ng/mL0.3 - 500 ng/mL
Intra-assay Precision (%CV) < 10%< 5%
Inter-assay Precision (%CV) < 15%< 8%
Accuracy (% Recovery) 85 - 115%95 - 105%
Sample Throughput High (96-well plate format)Low to Medium (sequential analysis)
Specificity High (Antibody-dependent)Very High (Mass-based detection)
Cost per Sample LowHigh
Equipment Requirement Standard Plate ReaderSpecialized LC-MS/MS System

Metabolic Pathway of Epinine

Epinine is metabolized from its parent compound, ibopamine, and is subsequently sulfated by sulfotransferase enzymes (SULTs) in the liver and other tissues to form this compound and Epinine 4-O-sulfate.

G Ibopamine Ibopamine Epinine Epinine (N-methyldopamine) Ibopamine->Epinine Esterases E3OS This compound Epinine->E3OS E4OS Epinine 4-O-sulfate Epinine->E4OS SULTs Sulfotransferase (e.g., SULT1A3) SULTs->Epinine Catalyzes

Metabolic conversion of Ibopamine to Epinine and its subsequent sulfation.

Experimental Workflow for Method Comparison

To ensure a robust comparison, a standardized workflow was employed. Aliquots from the same set of plasma samples were processed and analyzed in parallel using both the new assay and the reference method.

G cluster_0 Sample Preparation cluster_1 New Assay (ELISA) cluster_2 Reference Method (HPLC-MS/MS) cluster_3 Data Comparison Plasma Plasma Samples Aliquoting Aliquoting Plasma->Aliquoting ELISA_Plate Coated 96-well Plate Aliquoting->ELISA_Plate SPE Solid Phase Extraction Aliquoting->SPE Incubation1 Sample Incubation ELISA_Plate->Incubation1 Washing1 Washing Incubation1->Washing1 HRP_Conj HRP-Conjugate Addition Washing1->HRP_Conj Incubation2 Incubation HRP_Conj->Incubation2 Washing2 Washing Incubation2->Washing2 Substrate Substrate Addition Washing2->Substrate Readout Plate Reading (450 nm) Substrate->Readout Comparison Method Comparison (Correlation, Bland-Altman) Readout->Comparison Evaporation Evaporation & Reconstitution SPE->Evaporation HPLC HPLC Separation Evaporation->HPLC MSMS Tandem MS Detection HPLC->MSMS Data_Analysis Data Analysis MSMS->Data_Analysis Data_Analysis->Comparison

Parallel workflow for the comparative analysis of the two assay methods.

Experimental Protocols

Reference Method: HPLC-MS/MS

This method provides high sensitivity and specificity for the quantification of this compound.

1. Sample Preparation (Solid Phase Extraction - SPE):

  • Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.

  • To 200 µL of plasma, add 20 µL of an internal standard solution (e.g., d4-Epinine 3-O-sulfate).

  • Add 600 µL of 0.1 M ammonium acetate buffer (pH 6.0) and vortex.

  • Load the entire mixture onto the conditioned SPE cartridge.

  • Wash the cartridge with 1 mL of deionized water, followed by 1 mL of methanol.

  • Elute the analyte with 500 µL of 5% formic acid in methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A suitable gradient to separate the analyte from matrix components (e.g., 5% B to 95% B over 5 minutes).

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

3. Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), positive.

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • This compound: Precursor ion (m/z) -> Product ion (m/z)

    • Internal Standard: Precursor ion (m/z) -> Product ion (m/z)

  • Optimize cone voltage and collision energy for maximum signal intensity.

New Method: this compound Assay (Competitive ELISA)

This method offers a higher throughput and is suitable for screening large numbers of samples.

1. Reagent Preparation:

  • Prepare wash buffer, assay buffer, and substrate solution according to the kit manufacturer's instructions.

  • Prepare a standard curve by serially diluting the this compound standard provided.

2. Assay Procedure:

  • Add 50 µL of standards, controls, and plasma samples to the appropriate wells of the antibody-coated microplate.

  • Add 50 µL of the HRP-conjugated this compound to each well.

  • Incubate the plate for 60 minutes at room temperature on a plate shaker.

  • Wash the plate four times with the prepared wash buffer.

  • Add 100 µL of the substrate solution to each well.

  • Incubate for 20 minutes at room temperature in the dark.

  • Add 100 µL of stop solution to each well.

  • Read the absorbance at 450 nm within 15 minutes of adding the stop solution.

3. Data Analysis:

  • Generate a standard curve by plotting the absorbance values against the concentration of the standards.

  • Use a four-parameter logistic (4-PL) curve fit to interpolate the concentrations of the unknown samples.

Conclusion

The new this compound Assay (ELISA-based) demonstrates acceptable performance characteristics for many research applications. Its high throughput and lower cost make it an attractive alternative to HPLC-MS/MS for screening large sample sets. However, the reference HPLC-MS/MS method remains the gold standard for applications requiring the highest levels of sensitivity, specificity, and accuracy, particularly in regulated bioanalysis. The choice of method should be guided by the specific requirements of the study, balancing the need for throughput with the demands for analytical precision and accuracy.

Safety Operating Guide

Essential Guide to the Safe Disposal of Epinine 3-O-sulfate

Author: BenchChem Technical Support Team. Date: November 2025

This document provides comprehensive safety protocols and detailed procedural guidance for the proper disposal of Epinine 3-O-sulfate, ensuring the safety of laboratory personnel and compliance with regulatory standards. The following information is intended for researchers, scientists, and professionals in drug development who handle this compound.

1. Chemical and Physical Properties

A summary of the key quantitative data for this compound is presented below for easy reference.

PropertyValueSource
Molecular FormulaC₉H₁₃NO₅SPubChem[1]
Molecular Weight247.27 g/mol PubChem[1]
CAS Number101910-85-4PubChem[1]
Physical StateSolidSigma-Aldrich[2]
Hazard ClassificationAcute Toxicity, Dermal, Category 2Sigma-Aldrich[2]
Signal WordDangerSigma-Aldrich[2]
Hazard StatementH310: Fatal in contact with skin.Sigma-Aldrich[2]

2. Hazard Identification and Immediate Safety Precautions

This compound is classified as a highly hazardous substance. The primary route of exposure and toxicity is through skin contact, which can be fatal.[2] Immediate and stringent safety measures are mandatory when handling this compound.

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, a lab coat, and eye protection.[2] Given the "Fatal in contact with skin" warning, double-gloving may be advisable.

  • Handling: Do not get in eyes, on skin, or on clothing.[2] Avoid generating dust. Handle in a well-ventilated area, preferably within a chemical fume hood.

  • First Aid:

    • Skin Contact: Immediately take off all contaminated clothing. Rinse the affected skin area with plenty of water. Seek immediate medical attention by calling a poison center or doctor.[2]

    • Eye Contact: Rinse eyes with plenty of water.

    • Ingestion: If swallowed, immediately have the victim drink water (two glasses at most). Consult a physician.[2]

3. Step-by-Step Disposal Protocol

The disposal of this compound and its containers must be managed by an approved waste disposal plant.[2] The following steps provide a detailed workflow for laboratory personnel to ensure safe and compliant disposal.

Experimental Protocol: Decontamination of Labware

  • Objective: To safely decontaminate laboratory glassware and equipment that has come into contact with this compound.

  • Materials:

    • Contaminated labware (e.g., beakers, spatulas, stir bars).

    • Appropriate organic solvent (e.g., ethanol or isopropanol) for initial rinsing.

    • Detergent solution.

    • Designated waste containers for solvent rinsate and solid waste.

  • Procedure:

    • Perform all decontamination steps within a certified chemical fume hood.

    • Rinse the contaminated labware three times with a suitable organic solvent to solubilize and remove residual this compound.

    • Collect all solvent rinsate in a designated, properly labeled hazardous waste container.

    • Wash the rinsed labware with a laboratory detergent and water.

    • Rinse with deionized water and allow to air dry.

4. Waste Segregation and Storage

Proper segregation and storage of waste are critical to prevent accidental exposure and ensure compliant disposal.

  • Solid Waste: All disposable materials that have come into contact with this compound, such as gloves, weighing paper, and contaminated paper towels, must be collected in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: All solvent rinsates from decontamination procedures must be collected in a separate, labeled hazardous waste container for liquid chemical waste.

  • Storage: Store all waste containers in a designated, secure, and well-ventilated area, away from incompatible materials, until they can be collected by a licensed hazardous waste disposal service. The storage area should be locked or otherwise accessible only to authorized personnel.[2]

5. Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound.

G cluster_handling Handling & Use cluster_decontamination Decontamination cluster_waste_collection Waste Collection cluster_disposal Final Disposal A Weighing and Handling in Fume Hood B Use in Experiment A->B C Triple Rinse Labware with Solvent B->C Post-Experiment E Solid Waste (Gloves, etc.) B->E D Wash with Detergent C->D F Liquid Waste (Solvent Rinsate) C->F G Store in Secure Waste Area E->G F->G H Collection by Approved Waste Disposal Service G->H

Caption: Workflow for the safe disposal of this compound.

References

Essential Safety and Operational Protocols for Handling Epinine 3-O-sulfate

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling Epinine 3-O-sulfate. The following procedural steps and personal protective equipment (PPE) recommendations are designed to ensure safe laboratory operations and proper disposal of waste.

Hazard Identification and Risk Assessment

Summary of Potential Hazards:

Hazard TypeDescription
Acute Toxicity (Oral) Potentially toxic if swallowed.
Acute Toxicity (Dermal) Potentially toxic in contact with skin.[1]
Skin Irritation May cause skin irritation.[1]
Eye Irritation May cause serious eye irritation.[1]
Respiratory Irritation May cause respiratory irritation if inhaled as a dust or aerosol.[1]

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound to minimize exposure and ensure personal safety.

Recommended Personal Protective Equipment:

PPE CategorySpecificationRationale
Hand Protection Nitrile gloves (or other chemically resistant gloves)Prevents skin contact, as the substance may be fatal if absorbed through the skin.
Eye Protection Safety glasses with side shields or gogglesProtects eyes from splashes or dust.
Skin and Body Protection Laboratory coatPrevents contamination of personal clothing.
Respiratory Protection Use in a well-ventilated area. A respirator may be required for operations generating dust or aerosols.Minimizes inhalation exposure.

Handling and Storage Procedures

Proper handling and storage are critical to maintaining the integrity of this compound and ensuring a safe laboratory environment.

Step-by-Step Handling Protocol:

  • Preparation: Before handling, ensure all necessary PPE is worn correctly. Prepare the work area by covering surfaces with absorbent, disposable bench paper.

  • Weighing: If working with a solid form, weigh the compound in a chemical fume hood or a ventilated balance enclosure to avoid inhalation of dust.

  • Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Post-Handling: After handling, wash hands thoroughly with soap and water.[1] Clean all contaminated surfaces.

Storage Conditions:

ConditionSpecificationReason
Temperature Store at a controlled temperature, as specified by the supplier (typically -20°C for long-term storage).To maintain chemical stability.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen) if the compound is sensitive to air.To prevent degradation.
Light Protect from light by using amber vials or storing in a dark location.To prevent light-induced degradation.
Container Keep container tightly sealed.[1]To prevent contamination and exposure.

Spill and Emergency Procedures

Immediate and appropriate response to spills or accidental exposure is crucial.

Emergency Response Plan:

Emergency ScenarioImmediate Action
Skin Contact Immediately wash the affected area with plenty of soap and water.[1] Remove contaminated clothing and seek medical attention.
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek medical attention.
Inhalation Move to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
Ingestion Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
Small Spill Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal. Clean the spill area with a suitable decontaminating solution.
Large Spill Evacuate the area. Contact your institution's environmental health and safety (EHS) department.

Waste Disposal Plan

All waste contaminated with this compound must be disposed of as hazardous chemical waste.

Disposal Workflow:

A Contaminated Waste (Gloves, Bench Paper, Glassware) B Segregate into Hazardous Waste Container A->B Collect C Label Container 'Hazardous Waste - this compound' B->C Properly D Store in a Designated Secondary Containment Area C->D Securely E Arrange for Pickup by EHS or Licensed Contractor D->E Schedule

Caption: Waste Disposal Workflow for this compound.

Experimental Workflow: A General Protocol

The following diagram illustrates a typical experimental workflow involving the handling of this compound, from preparation to analysis.

Experimental Workflow Diagram:

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_exp Experimentation Phase cluster_analysis Analysis & Cleanup Phase A Retrieve this compound from Storage B Wear Appropriate PPE A->B C Prepare Work Area in Chemical Fume Hood B->C D Weigh Solid Compound C->D E Prepare Stock/Working Solutions D->E F Introduce to Experimental System (e.g., cell culture, in vitro assay) E->F G Analyze Samples (e.g., HPLC, Mass Spectrometry) F->G H Decontaminate Work Area G->H I Dispose of Waste H->I

Caption: General Experimental Workflow for this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.